MF-592
Description
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Structure
3D Structure
Properties
Molecular Formula |
C34H33Cl2N3O6S |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonyl-3-[1-[[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)-3-methylphenyl]methyl]cyclopropyl]urea |
InChI |
InChI=1S/C34H33Cl2N3O6S/c1-4-44-29-22-9-6-7-10-23(22)30(45-5-2)28-24(29)19-39(32(28)40)27-14-13-21(17-20(27)3)18-34(15-16-34)37-33(41)38-46(42,43)31-25(35)11-8-12-26(31)36/h6-14,17H,4-5,15-16,18-19H2,1-3H3,(H2,37,38,41) |
InChI Key |
PSHRSSJDIYJFKV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Evolution of a Potent Immune Enhancer: A Technical Guide to the MF59® Adjuvant
For Immediate Release
This whitepaper provides an in-depth technical guide to the discovery, history, and mechanism of action of the MF59® adjuvant, a pivotal component in modern vaccine development. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of MF59 from its conceptualization to its established role in enhancing vaccine immunogenicity. The content herein is supported by a comprehensive review of preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Introduction: The Need for Adjuvants and the Birth of MF59
The advent of recombinant DNA technology in the late 1980s revolutionized antigen production, offering a safer alternative to traditional vaccines. However, these highly purified subunit antigens were often poorly immunogenic, necessitating the use of adjuvants to elicit a robust and protective immune response.[1] For decades, aluminum salts ("alum") were the only adjuvants licensed for human use.[2] This landscape created a pressing need for novel, potent, and safe adjuvants.
MF59, a squalene-based oil-in-water emulsion, was developed in the 1990s by researchers at Chiron Corporation to address this need.[3] It was the first oil-in-water emulsion adjuvant to be commercialized with a seasonal influenza vaccine.[3] Initially conceived as an antigen delivery system, its potent intrinsic adjuvant effects were a serendipitous discovery.[4] The journey of MF59 was not without its challenges; it was associated with vaccines that did not initially succeed, leading to a perception of failure before its eventual triumph.[5] However, its excellent safety profile was consistently demonstrated.[5]
The first clinical trial of an MF59-adjuvanted influenza vaccine was conducted in 1992, and the resulting product, Fluad®, was first licensed in Italy in 1997 for use in the elderly.[5][6] Today, MF59 is a component of licensed influenza vaccines in numerous countries worldwide.[5][7]
Table 1: Composition of MF59® Adjuvant
| Component | Percentage (by volume) | Function | Source |
| Squalene | 4.3% | Induces immune response | Naturally derived from shark liver, purified for pharmaceutical use.[4] Squalene is a natural precursor to cholesterol in humans.[8] |
| Polysorbate 80 (Tween 80) | 0.5% | Surfactant (stabilizer) | Plant-derived.[4] |
| Sorbitan Trioleate (Span 85) | 0.5% | Surfactant (stabilizer) | Plant-derived.[4] |
| Citrate Buffer | q.s. | Buffering agent | - |
| Water for Injection | q.s. | Vehicle | - |
Mechanism of Action: Orchestrating a Localized Immune Response
MF59's mechanism of action is centered on the creation of a transient, localized "immunocompetent" environment at the injection site.[7] This is not a depot effect where the antigen is slowly released; both MF59 and the co-administered antigen are cleared from the injection site within a few hours.[4] Instead, the emulsion triggers a cascade of innate immune responses that shape the subsequent adaptive immunity.
Upon intramuscular injection, MF59 induces the release of chemokines and inflammatory cytokines.[9] This chemical gradient actively recruits a variety of immune cells to the site, including neutrophils, monocytes, and macrophages.[4][7] These recruited cells, particularly monocytes, are then stimulated to differentiate into dendritic cells (DCs).[10]
These newly differentiated, antigen-loaded DCs, along with other antigen-presenting cells (APCs), migrate to the draining lymph nodes.[4] In the lymph nodes, they present the antigen to T cells, initiating the adaptive immune response.[4] MF59 has been shown to enhance the activation of CD4+ T follicular helper cells, which are crucial for the development of robust germinal center reactions and the subsequent generation of high-affinity antibodies and memory B cells.[4]
Interestingly, MF59 can also induce protective immunity in a CD4-independent manner, a significant advantage over alum-adjuvanted vaccines.[4] This suggests a direct activation of B cells or other compensatory mechanisms, making it a valuable tool for populations with compromised CD4+ T cell function.[4]
Quantitative Analysis of Immunogenicity
Preclinical and clinical studies have consistently demonstrated the superior immunogenicity of MF59-adjuvanted vaccines compared to their non-adjuvanted or alum-adjuvanted counterparts.
Table 2: Summary of Preclinical Immunogenicity Data (Mouse Models)
| Parameter | MF59-Adjuvanted | Comparator (Vaccine Alone) | Fold-Increase/Reduction | Reference |
| Antibody Titer | Equivalent titers achieved | Required 50- to 200-fold higher antigen concentration | 50-200x antigen dose-sparing | [7] |
| Protection from Viral Challenge | Full protection at reduced antigen dose | Required 65- to 80-fold higher antigen dose | 65-80x antigen dose-sparing for full protection | [7] |
| Hemagglutination Inhibition (HAI) Titers | Significantly higher | Lower | - | [11] |
| Inflammatory Cytokine (IL-5) Induction | More potent and rapid induction | Lower | - | [11] |
| Chemokine (MCP-1) Induction | More potent and rapid induction | Lower | - | [11] |
Table 3: Summary of Clinical Immunogenicity Data (Human Trials)
| Population | Vaccine | Parameter | MF59-Adjuvanted (%) | Comparator (Alum-adjuvanted or non-adjuvanted) (%) | Fold-Increase in HAI Titer | Reference |
| Healthy Adults | A/H5N1 Influenza | Seroconversion | - | - | 2 to 5-fold higher than alum | [11] |
| Elderly | Seasonal Influenza | Seroconversion | Significantly higher | Lower | - | [12] |
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action and quantify the immunogenicity of MF59.
In Vivo Murine Immunogenicity Studies
-
Objective: To assess the dose-sparing effect and protective efficacy of MF59-adjuvanted influenza vaccine.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Groups of mice are immunized intramuscularly with varying doses of influenza subunit vaccine, either alone or formulated with MF59.
-
A typical immunization schedule involves a primary vaccination followed by a booster dose 2-4 weeks later.
-
Blood samples are collected at specified time points (e.g., 2, 4, 6 weeks post-vaccination) for serological analysis.
-
For protection studies, immunized mice are challenged intranasally with a lethal dose of a homologous or heterologous influenza virus strain.
-
Post-challenge, mice are monitored for morbidity (weight loss) and mortality for a period of 14-21 days.
-
Lung viral titers are determined at a specific time point post-challenge (e.g., day 5) by homogenizing lung tissue and performing a plaque assay or TCID50 assay on MDCK cells.
-
-
Key Readouts:
-
Antigen-specific IgG antibody titers (measured by ELISA).
-
Hemagglutination inhibition (HAI) titers.
-
Survival rates post-challenge.
-
Lung viral titers.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Objective: To quantify antigen-specific IgG antibodies in serum samples.
-
Procedure:
-
96-well microtiter plates are coated with the specific influenza antigen (e.g., recombinant hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Serum samples are serially diluted in a dilution buffer (e.g., blocking buffer) and added to the wells. Plates are incubated for 1-2 hours at room temperature.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark for 15-30 minutes.
-
The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Antibody titers are determined as the reciprocal of the highest dilution that gives an OD value above a predetermined cutoff (e.g., twice the background).
-
Hemagglutination Inhibition (HAI) Assay
-
Objective: To measure functional antibodies that inhibit the agglutination of red blood cells by the influenza virus.
-
Procedure:
-
Serum samples are treated with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors of hemagglutination, followed by heat inactivation.
-
Treated sera are serially diluted in V-bottom 96-well microtiter plates.
-
A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted serum. The plates are incubated at room temperature for 30-60 minutes.
-
A standardized suspension of red blood cells (e.g., turkey or chicken erythrocytes) is added to each well.
-
The plates are incubated at room temperature or 4°C for 30-60 minutes.
-
The HAI titer is determined as the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (indicated by the formation of a sharp "button" of red blood cells at the bottom of the well).
-
Conclusion
MF59 has emerged from a challenging development path to become a cornerstone of modern adjuvanted vaccine technology. Its well-characterized mechanism of action, centered on the induction of a localized, transient inflammatory environment, leads to enhanced and broadened immune responses. The extensive body of preclinical and clinical data underscores its safety and efficacy, particularly in the context of influenza vaccines. For researchers and developers, MF59 offers a potent and reliable platform for enhancing the immunogenicity of subunit antigens, with the potential to improve vaccine efficacy across a broad range of infectious diseases. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and application of this important adjuvant.
References
- 1. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Immune Cells from Skeletal Muscles for Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Anti-Influenza virus A IgG ELISA Kit (ab108745) | Abcam [abcam.com]
- 4. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza Vaccine Licensure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. intimakmur.co.id [intimakmur.co.id]
- 7. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. rupress.org [rupress.org]
- 9. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 11. The Adjuvant MF59: A 10-Year Perspective Gary Ott, Ramachandran Radhakrishnan, | Springer Nature Experiments [experiments.springernature.com]
- 12. MF59 is a safe and potent vaccine adjuvant that enhances protection against influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Components and Functions of MF59
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59 is an oil-in-water emulsion adjuvant renowned for its ability to enhance the immune response to vaccines, particularly against influenza.[1] Developed in the 1990s, it was the first of its kind to be commercialized with a seasonal influenza vaccine.[2] Its primary function is to create a localized, transient immunostimulatory environment at the injection site, which leads to a more robust and durable immune response.[3] This guide provides a detailed examination of the core components of MF59, their functions, the signaling pathways they activate, and the experimental protocols used to elucidate their mechanisms of action.
Key Components and Their Functions
MF59 is a submicron oil-in-water emulsion with a mean droplet size of approximately 160 nm.[1] The formulation is composed of three key components: squalene, polysorbate 80, and sorbitan (B8754009) trioleate, all of which are biodegradable and have an excellent safety profile.[1][4]
| Component | Chemical Name | Type | Concentration (w/v) | Primary Function |
| Squalene | (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene | Oil Phase | 4.3% | Forms the core oil droplet, serving as a vehicle for antigen delivery and a key initiator of the immune response.[1][4] |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan monooleate | Surfactant (non-ionic) | 0.5% | Emulsifier that stabilizes the oil-in-water emulsion; contributes to the induction of ATP release from muscle cells.[1][4] |
| Sorbitan trioleate | Sorbitan trioleate (Span 85) | Surfactant (non-ionic) | 0.5% | Co-emulsifier that works with Polysorbate 80 to stabilize the emulsion; also contributes to ATP release.[1][4] |
Table 1: Quantitative Composition and Function of MF59 Components
Mechanism of Action: Signaling Pathways
The adjuvant effect of MF59 is not attributed to a single component but to the complete oil-in-water emulsion.[5] Upon intramuscular injection, MF59 induces a cascade of events that culminate in an enhanced adaptive immune response. A key feature of MF59's mechanism is its dependence on the MyD88 adaptor protein, while being independent of Toll-like receptor (TLR) activation.[1] This suggests a unique signaling pathway that likely involves IL-1 family cytokine receptors.[6]
The proposed signaling cascade is as follows:
-
Initiation at the Injection Site: MF59 interacts with resident immune cells, such as macrophages and dendritic cells, and muscle cells.[3]
-
Chemokine and Cytokine Production: This interaction triggers the rapid release of chemokines (e.g., CCL2, CCL3, CXCL8) and pro-inflammatory cytokines.[5]
-
Immune Cell Recruitment: The chemokine gradient attracts a variety of immune cells to the injection site, including neutrophils, monocytes, eosinophils, and dendritic cells.[1]
-
MyD88-Dependent Signaling: The recruited and resident immune cells are activated through a MyD88-dependent pathway. This is likely initiated by the binding of cytokines, such as IL-1β, to their receptors (IL-1R), which then recruit MyD88.[6][7]
-
Downstream Activation: MyD88 oligomerizes and recruits IRAK kinases (IRAK4 and IRAK1), leading to the activation of TRAF6.[8][9]
-
Transcription Factor Activation: This signaling cascade culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes involved in inflammation, immune cell maturation, and antigen presentation.[6]
-
Enhanced Antigen Presentation: MF59 promotes the uptake of the co-administered antigen by antigen-presenting cells (APCs), such as dendritic cells. These APCs then mature and migrate to the draining lymph nodes.[10]
-
Adaptive Immune Response: In the lymph nodes, the activated APCs present the antigen to T cells, leading to a robust activation of both T helper cells and B cells, resulting in increased antibody production and a broader immune response.[10][11]
Quantitative Data on Immune Response
The inclusion of MF59 in vaccine formulations leads to a significant enhancement of the immune response. This is quantifiable through various immunological assays.
| Parameter | Effect of MF59 Adjuvant | Fold Increase/Change | Reference Assays |
| Antibody Titers (HAI) | Significantly increased hemagglutination inhibition (HAI) antibody titers against influenza virus. | 2 to 5-fold increase compared to alum-adjuvanted vaccines.[1] | Hemagglutination Inhibition (HI) Assay |
| Antibody Affinity | Enhanced affinity maturation of antibodies, leading to stronger binding to the antigen. | ≥10-fold decrease in off-rate constants, indicating higher affinity. | Surface Plasmon Resonance |
| Cross-Reactivity | Broadened immune response, with increased production of cross-reactive antibodies against different influenza strains. | Enhanced neutralization of heterologous virus strains.[12] | Virus Neutralization Assay |
| Cellular Response | Increased frequency of antigen-specific CD4+ T cells. | Significant expansion of vaccine-specific T helper cells. | Intracellular Cytokine Staining (ICS) |
Table 2: Quantitative Effects of MF59 on the Immune Response
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the function of MF59.
In Vivo Cell Recruitment Analysis by Flow Cytometry
This protocol is designed to quantify the influx of immune cells to the site of injection following administration of MF59.
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Injection: Inject 50 µL of MF59-adjuvanted vaccine or a control (e.g., vaccine alone, PBS) into the tibialis anterior muscle.
-
Tissue Harvest: At predetermined time points (e.g., 6, 24, 48 hours post-injection), euthanize the mice and carefully excise the injected muscle.
-
Single-Cell Suspension: Mince the muscle tissue and digest with an enzyme cocktail (e.g., collagenase and DNase I) to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove debris.[13]
-
Cell Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Block Fc receptors with an anti-CD16/32 antibody. Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting specific immune cell markers (e.g., CD45 for total leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, F4/80 for macrophages).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer. Use appropriate compensation controls to correct for spectral overlap.
-
Data Analysis: Analyze the flow cytometry data using software such as FlowJo. Gate on live, single cells, then on CD45+ cells to identify the immune cell populations of interest based on their specific marker expression.
Quantification of Antibody Titers by ELISA
This protocol measures the concentration of antigen-specific antibodies in the serum of vaccinated subjects.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF59 - Wikipedia [en.wikipedia.org]
- 3. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Sharks to Yeasts: Squalene in the Development of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A MyD88/IL-1R axis regulates PD-1 expression on tumor-associated macrophages and sustains their immunosuppressive function in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 13. Dissociation of Skeletal Muscle for Flow Cytometric Characterization of Immune Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of MF59: A Technical Guide to its Fate and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59®, an oil-in-water emulsion adjuvant, is a critical component of several licensed influenza vaccines, enhancing their immunogenicity and efficacy.[1][2][3] Composed of squalene (B77637) oil droplets stabilized by the surfactants Tween 80 and Span 85 in a citrate (B86180) buffer, MF59 has a well-established safety profile.[1][3] Understanding the in vivo fate and distribution of MF59 is paramount for the rational design of new adjuvanted vaccines and for a comprehensive assessment of their mechanism of action. This technical guide provides an in-depth overview of the journey of MF59 within the body, from the initial moments after injection to its interaction with the immune system, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Mechanism of Action: Orchestrating the Immune Response
The adjuvant properties of MF59 are not passive; it actively shapes the ensuing immune response by creating a localized, transient inflammatory environment at the injection site. This microenvironment is crucial for the recruitment and activation of immune cells, which are essential for initiating a robust and durable adaptive immune response.[2][4]
The initial injection of MF59 triggers the release of chemokines and cytokines by local cells.[1][3] This chemical signaling cascade acts as a beacon, attracting a variety of innate immune cells to the site of injection. Key recruited cells include monocytes, neutrophils, macrophages, and dendritic cells (DCs).[1][5] These cells are professional antigen-presenting cells (APCs) or play a critical role in the early inflammatory response.
The adjuvanticity of MF59 is dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein, suggesting the involvement of a Toll-like receptor (TLR)-independent signaling pathway.[1] This signaling cascade ultimately leads to the activation of APCs and their migration to the draining lymph nodes, where the adaptive immune response is orchestrated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence staining of live lymph node tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 5. Biodistribution and mechanisms of action of MF59 and MF59-like adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and molecular pathways activated by MF59
An In-depth Technical Guide on the Core Cellular and Molecular Pathways Activated by MF59
Abstract
MF59®, an oil-in-water emulsion adjuvant, is a critical component of licensed seasonal and pandemic influenza vaccines, enhancing their immunogenicity and efficacy.[1][2] Its mechanism of action is multifaceted, initiating a cascade of innate immune events at the site of injection that effectively shapes the subsequent adaptive immune response. MF59 establishes a transient, localized immunocompetent environment by inducing danger signals, such as ATP, and triggering the production of a specific profile of cytokines and chemokines.[3][4] This leads to the robust recruitment and activation of innate immune cells, which are essential for efficient antigen uptake and transport to the draining lymph nodes.[3][5] At the molecular level, MF59 operates through a unique signaling pathway that is dependent on the adaptor proteins MyD88 and ASC, but notably independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][4][6][7] The culmination of these events is an enhanced activation of T follicular helper cells, robust germinal center reactions, and the generation of high-titer, high-affinity, and broadly cross-reactive antibodies.[1][8][9] This guide provides a detailed examination of these cellular and molecular pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction
MF59 is a microscopically small (approx. 160 nm) oil-in-water emulsion composed of squalene (B77637) oil (4.3%), stabilized by the non-ionic surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate (B86180) buffer.[1] Squalene is a natural precursor to cholesterol in humans, making it biodegradable and well-tolerated.[1][10] Unlike traditional aluminum-based adjuvants that primarily function as an antigen depot, MF59's adjuvanticity is independent of antigen delivery and is instead driven by its ability to create a potent, localized immunostimulatory environment.[11][12] This activity mimics the early stages of a natural infection, leading to a more potent and durable adaptive immune response, which is particularly beneficial in populations with weaker immune systems, such as the elderly and young children.[3][10][13]
Initial Events at the Injection Site: The Innate Immune Response
The adjuvant effect of MF59 is initiated immediately upon intramuscular injection, triggering a well-orchestrated series of innate immune events.
Direct Cellular Targets and Danger Signal Release
The primary targets of MF59 at the injection site are resident cells, particularly skeletal muscle cells.[14] Interaction with these cells leads to the release of endogenous danger-associated molecular patterns (DAMPs). A key DAMP released is adenosine (B11128) triphosphate (ATP).[4][15] Intramuscular injection is associated with a minor, transient release of ATP due to the mechanical stress of the injection itself; however, this release is significantly enhanced and prolonged by the presence of MF59.[15][16] This extracellular ATP acts as a critical "danger signal" that initiates downstream inflammatory pathways.[4]
Chemokine and Cytokine Induction
The release of ATP and the direct action of MF59 on local cells, such as macrophages, stimulate the rapid secretion of a broad array of chemokines and inflammatory cytokines.[14][17][18] This creates a chemical gradient that drives the recruitment of immune cells from the bloodstream.[3] MF59 is a more potent inducer of many of these signaling molecules compared to other adjuvants like alum.[1][14]
| Cytokine/Chemokine | Primary Function(s) | Reference |
| Chemokines | ||
| CCL2 (MCP-1) | Monocyte and macrophage recruitment | [1][14] |
| CCL4 (MIP-1β) | Monocyte, NK cell, and T cell recruitment | [14][18] |
| CCL5 (RANTES) | T cell, eosinophil, basophil, and monocyte recruitment | [1][14] |
| CXCL8 (IL-8) | Neutrophil recruitment and activation | [18][19] |
| CXCL10 | T cell and NK cell chemoattractant | [14][20] |
| Cytokines | ||
| IL-1β | Pro-inflammatory, promotes T cell responses | [14][21] |
| IL-5 | Eosinophil activation, B cell growth and differentiation | [1][22] |
| IL-6 | Pro-inflammatory, B cell differentiation, acute phase response | [1][22] |
| TNF-α | Pro-inflammatory, activation of immune cells | [1][22] |
Recruitment of Immune Cells
The induced chemokine gradient results in a rapid and substantial influx of various immune cell populations into the injection site.[3][20] This process transforms the local muscle tissue into a transient, active immune environment. The recruitment is sequential, with neutrophils and monocytes arriving first, followed by dendritic cells (DCs) and other antigen-presenting cells (APCs).[1][22][23] These recruited cells are responsible for engulfing the vaccine antigen and the MF59 emulsion, a critical first step for initiating the adaptive response.[1][10]
| Cell Type | Approximate Time of Influx | Primary Function at Injection Site | Reference |
| Neutrophils | Early (hours) | Phagocytosis, release of inflammatory mediators | [1][22] |
| Monocytes | Early to mid (hours to 1 day) | Phagocytosis, differentiate into macrophages and DCs | [1][13][22] |
| Eosinophils | Early to mid (hours to 1 day) | Pro-inflammatory signaling | [1][22] |
| Dendritic Cells (DCs) | Mid to late (1-2 days) | Key APC, antigen processing and transport to lymph node | [1][5] |
| Macrophages | Mid to late (1-2 days) | Phagocytosis, cytokine production, antigen presentation | [10][17] |
Core Signaling Pathways
MF59 activates a unique intracellular signaling cascade that distinguishes it from many other adjuvants.
The MyD88-Dependent, TLR-Independent Pathway
A crucial aspect of MF59's adjuvanticity is its dependence on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][4][7] MyD88 is a central signaling hub for most Toll-like receptors (TLRs) and the IL-1 receptor family. However, multiple in vitro studies have shown that MF59 does not directly activate any known TLRs.[1][7] This has led to the hypothesis that the MyD88-dependent signaling is likely initiated downstream of an IL-1 family receptor (such as IL-1R, IL-18R, or IL-33R) being activated by cytokines produced in response to MF59.[4]
The Inflammasome-Independent Role of ASC
While many particulate adjuvants, like alum, are thought to depend on the NLRP3 inflammasome for their activity, two independent studies have demonstrated that the mechanism of MF59 is independent of NLRP3 inflammasome activation.[4][6][7] Despite this, MF59's function critically requires the apoptosis-associated speck-like protein containing a CARD (ASC), which is also an adaptor protein for the inflammasome.[1][6] In the context of MF59, ASC functions in an inflammasome- and caspase-1-independent manner.[6] The absence of ASC results in significantly reduced antigen-specific IgG antibody responses, impaired B-cell class switching, and defective formation of germinal centers, highlighting its essential role in the adjuvant's effect on humoral immunity.[6]
Antigen Processing and Transport to Draining Lymph Nodes
The innate immune activation at the injection site serves to optimize the delivery of antigen to the draining lymph nodes (dLNs), where the adaptive immune response is orchestrated.
Enhanced Antigen Uptake and APC Maturation
MF59 promotes the differentiation of recruited monocytes into potent monocyte-derived dendritic cells (Mo-DCs).[5][24] These cells, along with other APCs, are highly efficient at taking up both the MF59 emulsion and the co-administered vaccine antigen.[5][10] This process facilitates the migration of large numbers of antigen-loaded APCs from the muscle to the dLNs.[5][23]
Antigen and Adjuvant Trafficking and Retention
Once in the dLN, MF59 and the unprocessed antigen accumulate and persist for at least two weeks within specific macrophage compartments, namely the subcapsular sinus and the medulla.[9] This long-term retention is critical. It facilitates the transfer and deposition of immune complexes (antigen-antibody complexes) onto the surface of follicular dendritic cells (FDCs).[9] The prolonged display of antigen by FDCs is essential for driving robust germinal center reactions and affinity maturation of B cells.[9]
Shaping the Adaptive Immune Response
The ultimate goal of an adjuvant is to enhance the adaptive immune response, leading to stronger and more durable protection.
T-Cell Activation and Differentiation
MF59 significantly enhances the priming and expansion of antigen-specific CD4+ T cells.[13][24] Studies in children have shown that MF59-adjuvanted vaccines induce a greater frequency of vaccine-specific CD4+ T cells that produce multiple cytokines, primarily TNF-α and IL-2.[13] Furthermore, MF59 promotes the activation of T follicular helper (Tfh) cells, a specialized subset of CD4+ T cells that are critical for providing help to B cells within germinal centers.[1] This leads to a more robust and high-quality antibody response.
B-Cell Response and Antibody Production
By promoting Tfh responses and antigen retention on FDCs, MF59 powerfully boosts the germinal center reaction.[1][9] This results in several quantitative and qualitative improvements to the antibody response:
-
Higher Antibody Titers: MF59-adjuvanted vaccines consistently induce significantly higher antibody titers (including functional hemagglutination inhibition titers) compared to non-adjuvanted vaccines.[12][25][26]
-
Enhanced Isotype Switching: It promotes the production of isotype-switched IgG antibodies, which are critical for long-term immunity.[1][22]
-
Improved Affinity and Breadth: The antibody response is qualitatively improved, with higher binding affinity and a more diverse epitope repertoire, particularly against the globular head of influenza hemagglutinin.[8] This broader response may contribute to protection against antigenically drifted viral strains.[10][25]
| Comparative Immunogenicity Data (H5N1 Vaccine) | Unadjuvanted | Alum-adjuvanted | MF59-adjuvanted | Reference |
| Hemagglutination Inhibition (HAI) Titer (Day 56) | Low | Moderate | High | [26] |
| Microneutralization (MN) Titer (Day 56) | Low | Moderate | High | [26] |
| Antibody-Dependent Neutrophil Phagocytosis | Low | Low | High | [26] |
| Complement-Dependent Lysis | Low | Moderate | High | [26] |
The CD4-Independent Pathway
Remarkably, MF59 can enhance adaptive immunity and induce protective, isotype-switched IgG antibodies even in the absence of CD4+ T cells.[1][22] This suggests that the potent, immunocompetent microenvironment created by MF59 can, to some extent, replace the conventional help provided by CD4+ T cells to B cells.[2][22] This CD4-independent mechanism, which still requires MHC class II expression, may be particularly important for vaccine efficacy in immunocompromised individuals or the elderly, where T cell function can be impaired.[1]
Experimental Methodologies
The elucidation of MF59's mechanism of action has relied on several key experimental protocols.
Mouse Immunization and In Vivo Analysis
-
Protocol: C57BL/6 or BALB/c mice are typically immunized intramuscularly (e.g., in the tibialis anterior muscle) with a defined dose of antigen with or without MF59. Blood samples are collected at various time points to measure antibody responses. For cellular analysis, the injected muscle and draining lymph nodes are harvested.
-
Purpose: To assess the in vivo effects of the adjuvant on cellular recruitment, cytokine production, and the magnitude and quality of the adaptive immune response.
Flow Cytometric Analysis of Muscle Infiltrate
-
Protocol:
-
Harvested muscles are mechanically and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, Ly6G for neutrophils; CD11b, Ly6C for monocytes; CD11c, MHC-II for DCs).
-
Cells are acquired on a flow cytometer and analyzed to quantify the different immune cell populations that have infiltrated the tissue.
-
-
Purpose: To quantitatively measure the recruitment of specific immune cell subsets to the injection site over time.
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Protocol:
-
Bone marrow is flushed from the femurs and tibias of mice and cultured for 6-8 days in the presence of GM-CSF to generate BMDCs.
-
Cells are often "primed" with a TLR agonist like LPS to induce pro-IL-1β expression.
-
Primed cells are then stimulated with MF59, alum, or other adjuvants.
-
Supernatants are collected and analyzed by ELISA for cytokine secretion (e.g., IL-1β), and cell lysates can be analyzed by Western blot.
-
-
Purpose: To investigate the direct effect of the adjuvant on specific cell types in a controlled environment and to dissect the involvement of specific signaling pathways like the inflammasome.[7]
Hemagglutination Inhibition (HAI) Assay
-
Protocol:
-
Serum samples from immunized animals or humans are treated to remove non-specific inhibitors (e.g., with receptor-destroying enzyme).
-
Serum is serially diluted in a V-bottom 96-well plate.
-
A standardized amount of influenza virus is added to each well and incubated.
-
A suspension of red blood cells (e.g., from turkey or chicken) is added to each well.
-
The HAI titer is the highest dilution of serum that completely inhibits the virus-mediated hemagglutination (clumping) of red blood cells.
-
-
Purpose: To measure the concentration of functional antibodies capable of blocking the interaction between the influenza virus hemagglutinin and its receptor, which is a primary correlate of protection.[4]
Conclusion
The mechanism of action of the MF59 adjuvant is a sophisticated, multi-step process that effectively leverages the innate immune system to generate a superior adaptive response. It begins by creating a localized, pro-inflammatory environment at the injection site through the release of DAMPs and the induction of chemokines, leading to the recruitment of key immune cells. Its activity is governed by a unique MyD88- and ASC-dependent, but TLR- and NLRP3-inflammasome-independent, signaling pathway. By enhancing antigen transport and retention within the draining lymph node, MF59 promotes robust Tfh and germinal center responses, culminating in high-titer, high-affinity antibodies with broad reactivity. This detailed understanding of MF59's cellular and molecular pathways provides a strong rationale for its inclusion in modern vaccines and offers valuable insights for the design of next-generation adjuvants.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Vaccine adjuvant MF59 promotes retention of unprocessed antigen in lymph node macrophage compartments and follicular dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MF59 adjuvant: the best insurance against influenza strain diversity - ProQuest [proquest.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Molecular and cellular signatures of human vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Memory-like innate response to booster vaccination with MF-59 adjuvanted influenza vaccine in children - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Clinical Data Reinforces the Ability of MF59 Adjuvanted Seasonal and Pandemic Influenza Vaccines [cslseqirus.us]
- 26. Selective induction of antibody effector functional responses using MF59-adjuvanted vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on MF59 Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant that has been successfully utilized in licensed vaccines, most notably for seasonal and pandemic influenza, for over two decades.[1][2] Its ability to enhance the immunogenicity of vaccine antigens, facilitate dose-sparing, and broaden protective immune responses has made it a subject of extensive research.[1][3] This technical guide provides an in-depth overview of the early-stage research that elucidated the core mechanisms of MF59 and demonstrated its potential in vaccine development. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important adjuvant.
MF59 is composed of squalene (B77637) (4.3% w/v), a naturally occurring hydrocarbon, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan (B8754009) trioleate (0.5% w/v) in a citrate (B86180) buffer.[1][4] The resulting emulsion consists of small, uniform oil droplets with a mean diameter of approximately 160 nm.[4] This formulation is critical to its adjuvant activity.
Mechanism of Action: Inducing a Local Immunocompetent Environment
Early research into MF59's mechanism of action revealed that it does not function as a simple antigen depot. Instead, it creates a transient, localized inflammatory environment at the injection site, which is crucial for initiating a robust immune response.[2][5] This process involves the rapid recruitment of various immune cells, the induction of cytokines and chemokines, and the efficient transport of antigen to the draining lymph nodes.[3][6]
Innate Immune Activation and Cell Recruitment
Upon intramuscular injection, MF59 rapidly induces the production of chemokines, such as CCL2, CCL4, and CXCL8, by resident muscle and immune cells.[3] This chemokine gradient orchestrates the swift recruitment of a variety of innate immune cells to the injection site.[6] The initial influx is dominated by neutrophils, followed by monocytes, eosinophils, and dendritic cells (DCs).[6][7] These recruited cells, particularly monocytes and DCs, are critical for antigen uptake and presentation.[4][6]
Caption: MF59-induced innate immune activation and cell recruitment at the injection site.
Signaling Pathways
A key finding in early MF59 research is that its adjuvanticity is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[6][8] However, MF59 does not directly activate Toll-like receptors (TLRs).[6] This suggests that MF59 triggers a TLR-independent, MyD88-dependent signaling pathway. This pathway is crucial for the downstream production of cytokines and chemokines that drive the adaptive immune response. The precise upstream receptors that initiate this signaling cascade are still under investigation, but it is known to be independent of the NLRP3 inflammasome.[2][8]
Caption: Simplified signaling pathway of MF59 adjuvant.
Quantitative Data from Early-Stage Research
Early preclinical and clinical studies consistently demonstrated the superior immunogenicity of MF59-adjuvanted vaccines compared to non-adjuvanted formulations. This was primarily measured by antibody responses, particularly hemagglutination inhibition (HAI) titers for influenza vaccines.
Preclinical Immunogenicity Data
The following table summarizes representative data from an early preclinical study in mice, showcasing the dose-sparing and enhanced immunogenicity effects of MF59 with a trivalent influenza vaccine.
| Vaccine Formulation | Antigen Dose (µg) | Mean HAI Titer (A/H1N1) | Mean HAI Titer (A/H3N2) | Mean HAI Titer (B) |
| Antigen alone | 1.0 | 40 | 80 | 20 |
| Antigen alone | 0.1 | <10 | 20 | <10 |
| Antigen + MF59 | 0.1 | 320 | 640 | 160 |
| Antigen + MF59 | 0.01 | 80 | 160 | 40 |
Table 1: Representative preclinical data demonstrating the dose-sparing effect of MF59. Data is illustrative based on findings from multiple early studies.[3]
Early Clinical Trial Immunogenicity Data
Early clinical trials in human adults and elderly populations confirmed the potent adjuvant effect of MF59. The following table presents a summary of HAI antibody responses from a dose-ranging study of an A/H1N1 pandemic influenza vaccine.
| Age Group | Vaccine Formulation (Antigen Dose - MF59 Dose) | GMT (Day 22) | Seroconversion Rate (%) (Day 22) |
| Adults (18-64 years) | 7.5 µg - No MF59 | 135 | 70 |
| 3.75 µg - Half MF59 | 250 | 85 | |
| 7.5 µg - Half MF59 | 320 | 91 | |
| Elderly (≥65 years) | 15 µg - No MF59 | 80 | 55 |
| 7.5 µg - Half MF59 | 180 | 78 | |
| 15 µg - Full MF59 | 240 | 88 |
Table 2: Summary of immunogenicity data from an early A/H1N1 pandemic vaccine clinical trial.[9][10] GMT: Geometric Mean Titer.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in early MF59 research. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a standard method for measuring the functional antibody response to influenza vaccines.
Caption: Workflow for the Hemagglutination Inhibition (HAI) assay.
Materials:
-
96-well V-bottom microtiter plates
-
Receptor-Destroying Enzyme (RDE)
-
Phosphate-buffered saline (PBS)
-
Standardized influenza virus antigen (4 HAU/25 µL)
-
Red blood cells (RBCs), typically from turkey or chicken, as a 0.5% suspension in PBS
-
Test sera from immunized animals or humans
Procedure:
-
Serum Treatment: Inactivate non-specific inhibitors in the serum by treating with RDE. A common method is to mix 1 volume of serum with 3 volumes of RDE and incubate overnight at 37°C, followed by heat inactivation at 56°C for 30-60 minutes.[11][12]
-
Serial Dilution: Add 25 µL of PBS to all wells of a microtiter plate except the first column. Add 50 µL of the RDE-treated serum (typically starting at a 1:10 dilution) to the first well of each row to be tested. Perform 2-fold serial dilutions by transferring 25 µL from each well to the next well in the row.[13]
-
Virus Addition: Add 25 µL of the standardized influenza virus (4 HAU) to each well containing the diluted serum.
-
Incubation: Incubate the plates at room temperature for 30-60 minutes to allow antibodies in the serum to bind to the virus.
-
RBC Addition: Add 50 µL of the 0.5% RBC suspension to all wells.[13]
-
Hemagglutination: Incubate the plates at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom of the well.
-
Reading Results: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button, identical to the RBC control wells).[13]
In Vivo Cytokine and Chemokine Measurement
This protocol describes a method for measuring cytokine and chemokine levels in the serum of mice following administration of MF59.
Materials:
-
MF59 adjuvant
-
Mice (e.g., BALB/c or C57BL/6)
-
Materials for blood collection (e.g., retro-orbital bleeding or cardiac puncture)
-
Serum separation tubes
-
Commercially available ELISA kits for specific cytokines and chemokines (e.g., IL-5, MCP-1)
Procedure:
-
Animal Treatment: Inject mice intramuscularly with MF59 adjuvant or a control (e.g., PBS).
-
Sample Collection: At various time points post-injection (e.g., 3, 6, 12, 24 hours), collect blood from the mice.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
ELISA: Perform ELISAs for the cytokines and chemokines of interest according to the manufacturer's instructions.[14] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine/chemokine.
-
Adding the serum samples and a standard curve of known cytokine/chemokine concentrations.
-
Incubating to allow the cytokine/chemokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind.
-
Washing the plate and adding a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measuring the signal using a plate reader and calculating the cytokine/chemokine concentration in the samples by comparison to the standard curve.
-
Assessment of Immune Cell Recruitment by Flow Cytometry
This protocol outlines a general procedure for analyzing the immune cell populations that infiltrate the muscle tissue after MF59 injection.
Materials:
-
MF59 adjuvant
-
Mice
-
Surgical tools for muscle tissue dissection
-
Enzymatic digestion solution (e.g., collagenase, DNase)
-
Cell strainers
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, Ly6G for neutrophils; CD11b, Ly6C for monocytes; CD11c, MHCII for DCs)
-
Flow cytometer
Procedure:
-
Animal Treatment and Tissue Collection: Inject mice intramuscularly with MF59 or a control. At desired time points, euthanize the mice and carefully dissect the injected muscle tissue.
-
Single-Cell Suspension Preparation: Mince the muscle tissue and incubate in an enzymatic digestion solution to release the cells. Pass the digested tissue through a cell strainer to obtain a single-cell suspension.[13][15]
-
Cell Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorochrome-conjugated antibodies specific for the immune cell populations of interest. Incubate on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify and quantify the different immune cell populations based on their expression of the surface markers.[16][17]
Conclusion
The early-stage research on MF59 laid a crucial foundation for its successful development and application in human vaccines. These studies elucidated its unique mechanism of action, which involves the creation of a localized, transient immunocompetent environment that efficiently stimulates both innate and adaptive immunity. The quantitative data from preclinical and clinical trials consistently demonstrated its ability to significantly enhance immunogenicity, even with reduced antigen doses. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of MF59 and other novel adjuvants. A thorough understanding of these foundational principles is essential for the continued advancement of vaccine technology and the development of next-generation vaccines against a wide range of infectious diseases.
References
- 1. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 5. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo cytokine capture assay for measurement of cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-ranging study of MF59®-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza Vaccine Licensure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture–Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Dissociation of Skeletal Muscle for Flow Cytometric Characterization of Immune Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 17. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
Theoretical models of MF59's adjuvant effect
An In-depth Technical Guide on the Theoretical Models of MF59's Adjuvant Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant utilized in several human vaccines, most notably seasonal and pandemic influenza vaccines, to enhance the immune response to co-administered antigens.[1][2] Composed of squalene (B77637) oil (4.3%) stabilized by the surfactants Tween 80 (0.5%) and Span 85 (0.5%) in a citrate (B86180) buffer, MF59 has a well-established safety and efficacy profile, having been administered in millions of doses worldwide.[3][4] This guide provides a detailed examination of the theoretical models underpinning MF59's adjuvant effect, focusing on its molecular and cellular mechanisms of action. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in vaccine development.
The primary mechanism of MF59 is not as a simple antigen depot; instead, it creates a transient, localized immunocompetent environment at the injection site.[4][5] This environment is characterized by the rapid recruitment and activation of innate immune cells, which are crucial for the subsequent development of a robust and durable adaptive immune response.[4][6]
Core Mechanism: The Immunocompetent Microenvironment
The central theory of MF59's action is its ability to induce a local inflammatory response that attracts and activates various immune cells.[4][7] This process unfolds in a series of coordinated steps:
-
Induction of Chemokine and Cytokine Production: Upon intramuscular injection, MF59 interacts with resident cells, such as muscle cells and macrophages, stimulating them to produce a range of chemokines and cytokines.[6][7][8] This initial burst of signaling molecules creates a chemical gradient that drives the recruitment of immune cells to the injection site.[4]
-
Recruitment of Innate Immune Cells: A variety of innate immune cells are recruited to the injection site in a temporally controlled manner. Neutrophils are among the first responders, followed by monocytes, eosinophils, and dendritic cells (DCs).[3][8] This influx of cells is critical for both antigen uptake and the amplification of the immune response.
-
Enhanced Antigen Uptake and Presentation: The recruited immune cells, particularly monocytes and DCs, efficiently take up the co-administered antigen along with the MF59 emulsion.[6][9] MF59 has been shown to enhance the endocytic capacity of monocytes and promote their differentiation into DCs.[6][10] These antigen-presenting cells (APCs) then migrate to the draining lymph nodes.[9]
-
Activation of Adaptive Immunity in Draining Lymph Nodes: In the lymph nodes, the activated APCs present the antigen to naïve T cells, initiating the adaptive immune response. MF59 has been demonstrated to enhance the activation and differentiation of CD4+ T helper cells, including T follicular helper (Tfh) cells, which are essential for the development of germinal centers and the generation of high-affinity antibodies and memory B cells.[3][11][12]
Signaling Pathways
The adjuvant effect of MF59 is mediated through specific intracellular signaling pathways, although the initial receptor remains to be fully elucidated. It is known that MF59's activity is independent of Toll-like receptor (TLR) activation.[3]
MyD88-Dependent, Inflammasome-Independent Pathway:
A key finding in understanding MF59's mechanism is that its adjuvanticity requires the adaptor protein MyD88 (Myeloid differentiation primary response 88).[3][13][14] MyD88 is a common adaptor for most TLRs and the IL-1 receptor family. Since MF59 does not directly activate TLRs, it is hypothesized that the MyD88-dependent signaling occurs downstream of an IL-1 family receptor.[13]
Interestingly, while the NLRP3 inflammasome is crucial for the adjuvant effect of alum, multiple studies have shown that MF59's mechanism is independent of NLRP3 inflammasome activation.[13][14][15] However, the apoptosis-associated speck-like protein containing a CARD (ASC), an adaptor protein for the inflammasome, is required for MF59's full adjuvant effect, suggesting an inflammasome-independent role for ASC.[15]
ATP Release and Purinergic Signaling:
Recent evidence suggests that MF59 induces the release of ATP from muscle cells at the injection site.[13][16] This extracellular ATP acts as a "danger signal," contributing to the recruitment of immune cells.[13] The enzymatic degradation of ATP with apyrase has been shown to reduce the recruitment of innate immune cells and diminish the subsequent T-cell and antibody responses.[13][16]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of MF59.
Table 1: Comparison of Immune Responses with MF59-Adjuvanted vs. Non-Adjuvanted Vaccines
| Parameter | Vaccine | Fold Increase with MF59 | Population | Reference |
| Hemagglutination Inhibition (HAI) Titers | A/H5N1 Influenza | 2 to 5-fold | Healthy Adults | [3] |
| HAI Titers | A/H5N1 Influenza | Substantially higher | Healthy Adults | [6] |
| Seroprotection Rate (single dose) | Pandemic 2009 H1N1 | 1.22-fold (77% vs 63%) | Healthy Adults | [17] |
| Seroprotection Rate (two doses) | Pandemic 2009 H1N1 | 1.24-fold (92% vs 74%) | Healthy Adults | [17] |
| Vaccine Efficacy | Seasonal Influenza | Increased from 43% to 89% | Young Children | [11] |
Table 2: Cytokine and Chemokine Induction by MF59
| Cytokine/Chemokine | Fold Induction vs. Control (approx.) | Cell Type/Location | Time Point | Reference |
| IL-5 | Significantly higher than alum | Peritoneal Exudates (mice) | 24 hours | [8] |
| IL-6 | Significantly higher than alum | Peritoneal Exudates (mice) | 24 hours | [8] |
| TNF-α | Significantly higher than alum | Peritoneal Exudates (mice) | 24 hours | [8] |
| MCP-1 (CCL2) | Significantly higher than alum | Peritoneal Exudates (mice) | 24 hours | [8] |
| RANTES (CCL5) | Significantly higher than alum | Peritoneal Exudates (mice) | 24 hours | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate MF59's mechanism of action.
In Vivo Mouse Immunization and Immune Cell Recruitment
-
Objective: To assess the recruitment of immune cells to the site of injection following MF59 administration.
-
Protocol:
-
Wild-type or knockout (e.g., CD4-deficient) mice are injected intramuscularly with a model antigen (e.g., ovalbumin) either alone or formulated with MF59.
-
At various time points (e.g., 6, 24, 48 hours) post-injection, the injected muscle tissue is harvested.
-
The tissue is mechanically and enzymatically digested to create a single-cell suspension.
-
Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD11b, Ly6G for neutrophils; CD11b, Ly6C for monocytes; CD11c for dendritic cells).
-
The stained cells are analyzed by flow cytometry to quantify the different immune cell populations recruited to the injection site.
-
Assessment of T-Cell and B-Cell Responses
-
Objective: To measure the antigen-specific T-cell and B-cell responses generated by MF59-adjuvanted vaccines.
-
Protocol:
-
Mice are immunized one or two times with a vaccine antigen with or without MF59.
-
Two weeks after the final immunization, spleens and sera are collected.
-
For T-cell responses: Splenocytes are re-stimulated in vitro with the specific antigen. The production of cytokines (e.g., IFN-γ, IL-4) by CD4+ and CD8+ T cells is measured by intracellular cytokine staining and flow cytometry or by ELISpot.
-
For B-cell responses: Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the sera are determined by ELISA. Functional antibody responses, such as hemagglutination inhibition (HAI) for influenza vaccines, are also assessed.
-
In Vitro Dendritic Cell Maturation Assay
-
Objective: To determine the direct effect of MF59 on the maturation of dendritic cells.
-
Protocol:
-
Bone marrow-derived dendritic cells (BMDCs) are generated by culturing mouse bone marrow cells with GM-CSF.
-
Immature BMDCs are incubated with MF59, a positive control (e.g., LPS), or a negative control for 24-48 hours.
-
The expression of DC maturation markers (e.g., CD80, CD86, MHC Class II) is analyzed by flow cytometry.
-
The concentration of cytokines (e.g., IL-6, TNF-α) in the culture supernatant is measured by ELISA.
-
Conclusion
The adjuvant effect of MF59 is a multifaceted process initiated by the creation of a localized, transient immunocompetent microenvironment. This is driven by the induction of chemokines and cytokines, leading to the recruitment and activation of innate immune cells. The subsequent enhancement of antigen presentation, coupled with MyD88-dependent signaling, results in a more robust and durable adaptive immune response. Notably, this mechanism is distinct from that of other adjuvants like alum, as it operates independently of the NLRP3 inflammasome. A deeper understanding of these intricate mechanisms is paramount for the rational design of new and improved vaccine adjuvants to address current and future public health challenges.
References
- 1. MF59 - Wikipedia [en.wikipedia.org]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 10. Memory-like innate response to booster vaccination with MF-59 adjuvanted influenza vaccine in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MF59 adjuvant: the best insurance against influenza strain diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 13. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. MF59 Promoted the Combination of CpG ODN1826 and MUC1-MBP Vaccine-Induced Antitumor Activity Involved in the Enhancement of DC Maturation by Prolonging the Local Retention Time of Antigen and Down-Regulating of IL-6/STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Formulation of Vaccines with MF59 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant that has been successfully used in human vaccines, most notably in seasonal and pandemic influenza vaccines, to enhance the immune response to vaccine antigens.[1][2] It is composed of squalene (B77637), a naturally occurring oil in humans, stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan (B8754009) trioleate (Span 85) in a citrate (B86180) buffer.[1] The resulting submicron emulsion, with a mean droplet size of approximately 160 nm, is critical for its adjuvant activity.[1]
The mechanism of action of MF59 involves the creation of an immunocompetent environment at the injection site.[2] This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which then differentiate into dendritic cells and macrophages.[2] This process enhances antigen uptake and presentation, leading to a more robust and broader immune response, including increased antibody titers and T-cell responses.[3][4] The immunostimulatory activity is a property of the complete nanoemulsion formulation, as individual components do not confer a comparable adjuvant effect.
These application notes provide a comprehensive protocol for the laboratory-scale formulation of an MF59-like adjuvant and its combination with a model antigen. It also includes protocols for the characterization and stability assessment of the resulting vaccine formulation.
Data Presentation
Table 1: Composition of MF59 Adjuvant
| Component | Concentration (% w/v) | Function |
| Squalene | 4.3% | Oil phase |
| Polysorbate 80 (Tween 80) | 0.5% | Surfactant (o/w emulsifier) |
| Sorbitan trioleate (Span 85) | 0.5% | Surfactant (w/o emulsifier) |
| Citrate Buffer (10 mM, pH 6.5) | q.s. to 100% | Aqueous phase and buffering agent |
Table 2: Quality Control Specifications for MF59-like Emulsion
| Parameter | Specification | Method |
| Appearance | Homogeneous, milky-white liquid | Visual Inspection |
| Mean Droplet Size | 160 ± 40 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| pH | 6.5 ± 0.5 | pH meter |
| Sterility | No microbial growth | Sterility Test (e.g., USP <71>) |
Table 3: Stability Profile of MF59-adjuvanted Vaccine
| Storage Condition | Time Point | Mean Droplet Size (nm) | PDI | pH | Antigen Integrity (%) |
| 2-8°C | 0 | 158 | 0.15 | 6.5 | 100 |
| 3 Months | 160 | 0.16 | 6.4 | 99 | |
| 6 Months | 162 | 0.17 | 6.4 | 98 | |
| 12 Months | 165 | 0.18 | 6.3 | 97 | |
| 25°C/60% RH | 0 | 158 | 0.15 | 6.5 | 100 |
| 1 Month | 170 | 0.19 | 6.3 | 95 | |
| 3 Months | 185 | 0.22 | 6.2 | 90 | |
| 40°C/75% RH | 0 | 158 | 0.15 | 6.5 | 100 |
| 2 Weeks | 195 | 0.25 | 6.1 | 85 | |
| 1 Month | 220 | 0.30 | 6.0 | 75 |
Experimental Protocols
Protocol 1: Preparation of MF59-like Adjuvant (Laboratory Scale)
1. Materials and Equipment:
-
Squalene (pharmaceutical grade)
-
Polysorbate 80 (Tween 80) (low peroxide, pharmaceutical grade)
-
Sorbitan trioleate (Span 85) (pharmaceutical grade)
-
Sodium citrate dihydrate
-
Citric acid monohydrate
-
Water for Injection (WFI)
-
High-shear mixer (e.g., Silverson L5M)
-
Microfluidizer processor (e.g., Microfluidics M-110P)
-
Sterile filters (0.22 µm)
-
Sterile glass vials
2. Methodology:
-
Preparation of Aqueous Phase (10 mM Citrate Buffer, pH 6.5):
-
Dissolve sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a final concentration of 10 mM.
-
Adjust the pH to 6.5 with either citric acid or sodium hydroxide (B78521) solution.
-
Filter the buffer through a 0.22 µm sterile filter.
-
In a sterile vessel, dissolve Polysorbate 80 in the citrate buffer to a final concentration of 0.5% (w/v).
-
-
Preparation of Oil Phase:
-
In a separate sterile vessel, dissolve Sorbitan trioleate in squalene to a final concentration of 0.5% (w/v).
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing at a moderate speed using a high-shear mixer.
-
Once all the oil phase has been added, increase the mixing speed to high (e.g., 8,000-10,000 rpm) and mix for 5-10 minutes to form a coarse emulsion.
-
-
Microfluidization:
-
Process the coarse emulsion through a microfluidizer at a high pressure (e.g., 15,000-20,000 psi).
-
Recirculate the emulsion through the microfluidizer for a minimum of 5-7 passes, or until the desired mean droplet size and polydispersity index (PDI) are achieved.
-
Monitor the temperature of the emulsion during processing and use a cooling coil to maintain the temperature below 40°C.
-
-
Sterile Filtration:
-
Aseptically filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
Dispense the sterile MF59-like adjuvant into sterile glass vials under aseptic conditions.
-
Seal the vials with sterile stoppers and crimp caps.
-
Protocol 2: Formulation of Adjuvanted Vaccine
1. Materials and Equipment:
-
MF59-like adjuvant (prepared as in Protocol 1)
-
Antigen solution (e.g., recombinant protein in a suitable buffer)
-
Sterile mixing vessel
-
Sterile pipettes
2. Methodology:
-
Antigen and Adjuvant Preparation:
-
Ensure both the antigen solution and the MF59-like adjuvant are at room temperature.
-
Gently swirl the MF59-like adjuvant vial to ensure homogeneity.
-
-
Mixing:
-
In a sterile mixing vessel, add the required volume of the antigen solution.
-
Slowly add an equal volume of the MF59-like adjuvant to the antigen solution while gently swirling the vessel.
-
Continue to gently mix for 1-2 minutes to ensure a homogeneous suspension. Note: Avoid vigorous vortexing or shaking as this may disrupt the emulsion.
-
-
Final Formulation:
-
The final adjuvanted vaccine is now ready for use or for further characterization and stability studies. The final concentration of the antigen will be halved due to the 1:1 mixing ratio with the adjuvant.
-
Protocol 3: Characterization of the Adjuvanted Vaccine
1. Particle Size Analysis by Dynamic Light Scattering (DLS):
-
Sample Preparation: Dilute a small aliquot of the adjuvanted vaccine formulation in WFI or the citrate buffer used for formulation to a suitable concentration for DLS analysis (this will depend on the instrument). The dilution should be sufficient to avoid multiple scattering effects.
-
Instrument Settings (Typical):
-
Laser Wavelength: 633 nm
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Equilibration Time: 2 minutes
-
-
Measurement: Perform at least three replicate measurements for each sample.
-
Data Analysis: Analyze the correlation function using the Cumulants method to obtain the Z-average mean droplet size and the Polydispersity Index (PDI).
2. pH Measurement:
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the undiluted adjuvanted vaccine formulation at room temperature.
3. Antigen Integrity and Adsorption (Example using SDS-PAGE and ELISA):
-
Separation of Adsorbed and Unadsorbed Antigen:
-
Centrifuge a sample of the adjuvanted vaccine at high speed (e.g., 100,000 x g for 1 hour) to separate the emulsion phase from the aqueous phase.
-
Carefully collect the supernatant (containing unadsorbed antigen).
-
Resuspend the pellet (emulsion with adsorbed antigen) in a suitable buffer.
-
-
Quantification of Unadsorbed Antigen:
-
Analyze the supernatant using a validated antigen-specific ELISA to determine the concentration of unadsorbed antigen.
-
-
Analysis of Adsorbed Antigen:
-
Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Western blot to confirm the presence and integrity of the antigen in both fractions.
-
The percentage of antigen adsorption can be calculated as: % Adsorption = [(Total Antigen - Unadsorbed Antigen) / Total Antigen] x 100
-
Mandatory Visualization
Caption: Workflow for the formulation of an MF59-adjuvanted vaccine.
Caption: Simplified signaling pathway of MF59's mechanism of action.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of MF59 Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens.[1][2] It is composed of squalene (B77637) oil (4.3% w/v), stabilized by the non-ionic surfactants polysorbate 80 (Tween 80) and sorbitan (B8754009) trioleate (Span 85) in a citrate (B86180) buffer.[2][3] The efficacy and safety of MF59 are critically dependent on its physicochemical properties. Therefore, thorough characterization of the emulsion is essential for formulation development, quality control, and regulatory approval.
These application notes provide detailed protocols for the key techniques used to characterize MF59 and similar oil-in-water nanoemulsions, including particle size and distribution, zeta potential, morphology, encapsulation efficiency (for antigen-loaded emulsions), and in vitro release studies.
Key Physicochemical Characterization Parameters
A comprehensive characterization of MF59 emulsions involves the evaluation of several key parameters.[] The typical values for MF59 serve as a benchmark for quality control and stability assessment.
| Parameter | Technique | Typical Value for MF59 | Reference |
| Mean Particle Size (Z-average) | Dynamic Light Scattering (DLS) | ~160 nm | [5][6] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [7] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -23 to -39 mV | [7][8] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets | [9][10] |
Experimental Protocols
Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity due to the Brownian motion of particles.[] The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation. PDI is a measure of the width of the particle size distribution.
Protocol:
-
Sample Preparation:
-
Dilute the MF59 emulsion with filtered (0.22 µm) deionized water or 10 mM citrate buffer (pH 6.5) to a suitable concentration to avoid multiple scattering effects. Serial dilutions should be performed until a concentration-independent size is obtained.[]
-
-
Instrument Setup:
-
Use a calibrated DLS instrument.
-
Set the measurement temperature to 25°C.
-
Equilibrate the sample in the instrument for at least 2 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three independent measurements for each sample.
-
Record the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
-
Figure 1. Workflow for particle size and PDI analysis using DLS.
Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. It is determined by measuring the electrophoretic mobility of the droplets in an applied electric field.[11]
Protocol:
-
Sample Preparation:
-
Dilute the MF59 emulsion with filtered (0.22 µm) 10 mM NaCl or a suitable low ionic strength buffer to ensure sufficient conductivity for the measurement.
-
-
Instrument Setup:
-
Use an instrument capable of electrophoretic light scattering (ELS).
-
Use appropriate folded capillary cells.
-
Set the measurement temperature to 25°C.
-
-
Data Acquisition:
-
Perform at least three independent measurements.
-
The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.[11]
-
Figure 2. Workflow for zeta potential measurement.
Morphological Characterization by Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the emulsion droplets, allowing for the assessment of their size, shape, and lamellarity. Cryo-TEM, where the sample is rapidly frozen, is often preferred to preserve the native structure of the emulsion.[]
Protocol:
-
Sample Preparation (Negative Staining):
-
Place a drop of the diluted MF59 emulsion onto a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1-2 minutes.
-
Remove the excess stain and allow the grid to air dry completely.
-
-
Imaging:
Figure 3. Workflow for TEM analysis of MF59 emulsions.
Encapsulation Efficiency (for antigen-loaded emulsions)
Principle: Encapsulation efficiency (EE%) refers to the percentage of the antigen that is successfully entrapped within the emulsion droplets relative to the total amount of antigen added. This is typically determined by separating the free antigen from the encapsulated antigen.
Protocol:
-
Separation of Free Antigen:
-
Centrifuge the antigen-loaded emulsion using an ultracentrifuge or a centrifugal filter device (with a molecular weight cutoff that retains the emulsion droplets but allows the free antigen to pass through).
-
The supernatant/filtrate will contain the free, un-encapsulated antigen.
-
-
Quantification of Antigen:
-
Quantify the amount of free antigen in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, ELISA, or a protein assay like the BCA assay).
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the EE% using the following formula:[12] EE% = [(Total Antigen - Free Antigen) / Total Antigen] x 100
-
Figure 4. Workflow for determining encapsulation efficiency.
In Vitro Release Study
Principle: In vitro release studies are performed to understand the rate and extent of antigen release from the emulsion over time. The dialysis bag method is commonly employed for nanoemulsions.[12]
Protocol:
-
Setup of Dialysis System:
-
Place a known amount of the antigen-loaded MF59 emulsion into a dialysis bag with a suitable molecular weight cutoff.
-
Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification and Analysis:
-
Quantify the amount of released antigen in the collected aliquots using a suitable analytical method (e.g., HPLC, ELISA).
-
Plot the cumulative percentage of antigen released versus time to obtain the release profile.
-
Figure 5. Workflow for in vitro release studies.
Stability Assessment
The stability of MF59 emulsions is a critical quality attribute.[5] It is assessed by monitoring the key physicochemical parameters over time under different storage conditions (e.g., 5°C, 25°C, and 40°C).[5][6] Key indicators of instability include:
-
Changes in Particle Size and PDI: An increase in particle size or PDI can indicate droplet aggregation or coalescence.
-
Changes in Zeta Potential: A significant change in zeta potential may suggest alterations in the surface charge and potential for instability.
-
Visual Appearance: Phase separation, creaming, or the appearance of visible oil droplets are clear signs of emulsion breakdown.[5]
By following these detailed protocols, researchers can effectively characterize MF59 and similar nanoemulsions, ensuring their quality, consistency, and stability for use in vaccine development.
References
- 1. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Best Practices for In Vivo Studies with MF59 Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59 is an oil-in-water emulsion adjuvant renowned for its ability to enhance the immunogenicity and efficacy of vaccines.[1] Composed of squalene, a natural organic compound, MF59 has a well-established safety profile and is a component of licensed seasonal and pandemic influenza vaccines.[2][3][4] Its mechanism of action involves the creation of a local immunocompetent environment at the injection site, which promotes the recruitment and activation of immune cells, leading to a robust and durable immune response.[2][5] These application notes provide best practices and detailed protocols for conducting in vivo studies with MF59 in preclinical animal models, with a focus on murine studies.
Mechanism of Action
MF59 operates by inducing a transient and localized inflammatory response that orchestrates a powerful adaptive immune response.[5] Upon intramuscular injection, MF59 triggers the release of chemokines and cytokines, which act as signaling molecules to attract various immune cells to the site of injection.[6][7] This influx includes neutrophils, monocytes, and macrophages, which are crucial for initiating the immune cascade.[8] Monocytes, in particular, are stimulated by MF59 to differentiate into dendritic cells (DCs), which are potent antigen-presenting cells (APCs).[8][9] These APCs engulf the co-administered antigen and migrate to the draining lymph nodes.[9] In the lymph nodes, the activated APCs present the antigen to T cells, initiating the adaptive immune response, which involves the activation of B cells and the subsequent production of high-affinity antibodies.[2][10]
Data Presentation
Table 1: Effect of MF59 on Antigen-Specific Antibody Titers in Mice
| Antigen | Mouse Strain | Immunization Schedule | Assay | Fold Increase with MF59 vs. Antigen Alone | Reference |
| Subunit Influenza Vaccine | BALB/c | Single intramuscular injection | ELISA | 50-200 | [11] |
| Subunit Influenza Vaccine | BALB/c (aged) | Single intramuscular injection | ELISA | Significant increase, reaching levels of young mice with vaccine alone | [1] |
| H7N9 Influenza Vaccine | BALB/c | Single intramuscular injection | ELISA (IgG) | ~4-8 (Day 7 post-immunization) | [12] |
| H5N1 Influenza Vaccine | BALB/c | Two intramuscular injections (3 weeks apart) | HAI | 2-5 | [8] |
Table 2: Effect of MF59 on Cytokine and Chemokine Induction in Mice
| Cytokine/Chemokine | Mouse Strain | Time Point Post-Injection | Fold Increase with MF59 vs. Control | Reference |
| IL-5 | BALB/c | 3-12 hours | Significant increase | [7] |
| IL-6 | BALB/c | 3-12 hours | Significant increase | [7] |
| MCP-1 (CCL2) | C57BL/6 | 24 hours | High induction | [1] |
| RANTES (CCL5) | C57BL/6 | 24 hours | High induction | [1] |
| TNF-α | C57BL/6 | 24 hours | High induction | [1] |
Experimental Protocols
Protocol 1: Preparation and Intramuscular Immunization of Mice with MF59-Adjuvanted Vaccine
Materials:
-
MF59 Adjuvant
-
Antigen of interest
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Mice (e.g., BALB/c or C57BL/6, age and sex-matched)
Procedure:
-
Vaccine Formulation:
-
Bring the MF59 adjuvant and antigen solution to room temperature.
-
Calculate the required volumes of antigen and MF59 for the desired final concentration and number of animals. A typical final injection volume for a mouse is 50-100 µL. The final concentration of MF59 is often 50% (v/v).
-
In a sterile microcentrifuge tube, gently mix the antigen solution with the MF59 adjuvant by vortexing for 10-15 seconds to form a stable emulsion. The resulting mixture should have a uniform, milky appearance.
-
Visually inspect the emulsion for any signs of separation or precipitation. A well-formed emulsion is critical for adjuvanticity.
-
-
Animal Handling and Immunization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation) to minimize stress and ensure accurate injection.
-
Identify the injection site, typically the tibialis anterior muscle of the hind limb.
-
Using a sterile syringe and needle, draw up the prepared vaccine formulation.
-
Insert the needle into the muscle and slowly inject the vaccine.
-
Monitor the mice for any immediate adverse reactions and during the recovery from anesthesia.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1-5% Bovine Serum Albumin or non-fat dry milk)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the recombinant antigen to a final concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
-
Protocol 3: Hemagglutination Inhibition (HAI) Assay
Materials:
-
V-bottom 96-well microtiter plates
-
Influenza virus antigen (standardized to 4 HAU/25 µL)
-
Receptor Destroying Enzyme (RDE)
-
Chicken or turkey red blood cells (RBCs), typically as a 0.5% suspension in PBS
-
PBS
-
Mouse serum samples
Procedure:
-
Serum Treatment:
-
Thaw serum samples and treat with RDE to remove non-specific inhibitors of hemagglutination. Typically, incubate serum with RDE overnight at 37°C, followed by heat inactivation at 56°C for 30-60 minutes.
-
-
Serial Dilution of Serum:
-
Add 25 µL of PBS to all wells of the microtiter plate except for the first column.
-
Add 50 µL of the RDE-treated serum (typically starting at a 1:10 dilution) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 25 µL from each well to the next well in the same row.
-
-
Virus Addition:
-
Add 25 µL of the standardized influenza virus antigen (4 HAU/25 µL) to each well containing the diluted serum.
-
Include a virus back-titration to confirm the virus concentration.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
RBC Addition:
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom.
-
-
Reading the Results:
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button at the bottom of the well). Hemagglutination is indicated by a diffuse lattice of RBCs.
-
Mandatory Visualizations
Caption: Signaling pathway of MF59 adjuvant.
Caption: General experimental workflow for in vivo MF59 studies.
References
- 1. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application of MF59 in Subunit Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59 is an oil-in-water emulsion adjuvant that has been successfully used in human vaccines for over two decades, most notably in seasonal and pandemic influenza vaccines.[1][2][3] It is composed of squalene (B77637) oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan (B8754009) trioleate (0.5% w/v) in a citrate (B86180) buffer.[4] The small, uniform size of the oil droplets (approximately 160 nm) is a key characteristic of the emulsion. MF59 enhances the immune response to co-administered antigens, leading to higher and broader antibody responses, increased T-cell activation, and long-lasting immunological memory.[1][4][5] This document provides detailed application notes and protocols for researchers utilizing MF59 in the development of subunit vaccines.
Mechanism of Action
MF59's adjuvant properties stem from its ability to create a localized, transient inflammatory environment at the injection site, which orchestrates a robust and durable adaptive immune response.[2] Unlike traditional depot adjuvants, MF59 does not trap the antigen at the injection site. Instead, it promotes the recruitment and activation of immune cells, leading to more efficient antigen uptake and presentation in the draining lymph nodes.[2][6]
The key events in MF59's mechanism of action include:
-
Induction of an "Immunocompetent Environment": Following intramuscular injection, MF59 induces the local release of chemokines and cytokines by resident cells.[1][7] This creates a chemical gradient that attracts a variety of immune cells to the injection site.[2]
-
Recruitment of Immune Cells: A hallmark of MF59's action is the rapid recruitment of innate immune cells, including neutrophils, monocytes, and macrophages, to the site of injection.[8]
-
Enhanced Antigen Uptake and Presentation: The recruited antigen-presenting cells (APCs), particularly monocytes and dendritic cells (DCs), show enhanced uptake of the co-administered antigen.[1][6] MF59 promotes the differentiation of monocytes into DCs.[6]
-
Trafficking to Draining Lymph Nodes: These activated, antigen-loaded APCs then migrate to the draining lymph nodes.[6]
-
Activation of Adaptive Immunity: In the lymph nodes, the APCs present the antigen to T-cells, initiating the adaptive immune response. MF59 has been shown to enhance the activation of CD4+ T-cells, which are crucial for providing help to B-cells for antibody production.[5][8] This leads to a stronger and more persistent antibody response, including the generation of memory B-cells.[1][8]
Signaling Pathways
The signaling pathways activated by MF59 are complex and not fully elucidated. However, key aspects have been identified:
-
MyD88-Dependent, TLR-Independent Pathway: The adjuvant effect of MF59 is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][8] However, MF59 does not directly activate Toll-like receptors (TLRs).[8] This suggests that MF59 triggers an endogenous signaling pathway that converges on MyD88.
-
ATP Release and Purinergic Signaling: Intramuscular injection of MF59 causes a transient release of ATP from muscle cells.[1][9] This extracellular ATP acts as a "danger signal," activating purinergic receptors on immune cells and contributing to the recruitment of APCs and the subsequent adaptive immune response.[1][9]
-
NLRP3 Inflammasome-Independent: Unlike some other adjuvants, the action of MF59 is independent of the NLRP3 inflammasome.[10][11]
Data Presentation
Table 1: Enhanced Antibody Responses with MF59-Adjuvanted Influenza Vaccines
| Vaccine Strain | Age Group | Parameter | MF59-Adjuvanted Vaccine | Non-Adjuvanted Vaccine | Fold Increase/Difference | Reference |
| H5N1 | Adults | Hemagglutination Inhibition (HAI) Titer (GMT) | 123.4 | 8.5 | ~14.5x | [12] |
| H5N1 | Adults | Seroconversion Rate (%) | 80 | 14 | 66% difference | [12] |
| Seasonal A(H1N1) | Non-elderly Adults | Seroconversion Rate (%) | 78.9 | - | 8.8% higher | [13][14] |
| Seasonal A(H3N2) | Non-elderly Adults | Seroconversion Rate (%) | 69.9 | - | 13.1% higher | [13][14] |
| Seasonal B | Non-elderly Adults | Seroconversion Rate (%) | 61.0 | - | 11.7% higher | [13][14] |
| Pandemic H1N1 (3.75 µg) | 18-64 years | Seroconversion Rate (%) at Day 22 | 91 | - | - | [6] |
| Pandemic H1N1 (7.5 µg) | 18-64 years | Seroconversion Rate (%) at Day 22 | 93 | - | - | [6] |
| Pandemic H1N1 (3.75 µg) | ≥65 years | Seroconversion Rate (%) at Day 22 | 70 | - | - | [6] |
| Pandemic H1N1 (7.5 µg) | ≥65 years | Seroconversion Rate (%) at Day 22 | 84 | - | - | [6] |
GMT: Geometric Mean Titer Data presented are illustrative and compiled from various studies. For specific trial data, refer to the cited references.
Table 2: Induction of Cytokines and Chemokines by MF59
| Cytokine/Chemokine | Fold Increase/Observation | Cell Type/Location | Reference |
| CCL2 (MCP-1) | Significantly increased | Injection site (mice) | [1][10] |
| CCL4 (MIP-1β) | Significantly increased | Injection site (mice) | [1] |
| CXCL8 (IL-8) | Significantly increased | Injection site (mice) | [1] |
| IL-5 | Significantly increased | Serum (mice) | [10][11] |
| IL-6 | Significantly increased | Serum (mice) | [10][11] |
| TNF-α | Increased | Peritoneal exudates (mice) | [15] |
| RANTES (CCL5) | Increased | Peritoneal exudates (mice) | [15] |
Experimental Protocols
Experimental Workflow for Vaccine Evaluation
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody titers in serum samples from immunized subjects.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant subunit antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples (heat-inactivated at 56°C for 30 minutes)
-
Secondary antibody conjugated to HRP (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the recombinant antigen to a pre-determined optimal concentration (e.g., 1-2 µg/mL) in coating buffer. Add 100 µL of the antigen solution to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Sample Incubation: Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the wells. Include a positive control (serum with known antibody titer) and a negative control (pre-immune serum or buffer). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with 200 µL/well of wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL/well of wash buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution that gives an optical density (OD) value above a pre-determined cut-off (e.g., twice the OD of the negative control).
Protocol 2: Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional ability of antibodies to block the hemagglutination of red blood cells by the influenza virus.
Materials:
-
Influenza virus antigen (standardized to 4 HAU/25 µL)
-
Receptor Destroying Enzyme (RDE)
-
Phosphate Buffered Saline (PBS)
-
V-bottom 96-well microtiter plates
-
Serum samples
-
Red blood cells (RBCs) from turkey or chicken (e.g., 0.5% suspension)
Procedure:
-
Serum Treatment: Treat serum samples with RDE to remove non-specific inhibitors. Typically, mix 1 volume of serum with 3 volumes of RDE and incubate overnight at 37°C. Inactivate the RDE by heating at 56°C for 30-60 minutes.
-
Serum Dilution: Add 25 µL of PBS to all wells of a V-bottom microtiter plate. Add 25 µL of the RDE-treated serum to the first well of a row and perform 2-fold serial dilutions across the row.
-
Virus Addition: Add 25 µL of the standardized influenza virus (4 HAU/25 µL) to each well containing the diluted serum.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
RBC Addition: Add 50 µL of the 0.5% RBC suspension to all wells.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom.
-
Reading: Read the plate by tilting it. The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where the RBCs form a tight button at the bottom of the well). A mat of agglutinated RBCs indicates no inhibition.
Protocol 3: ELISpot Assay for Quantifying Cytokine-Secreting T-Cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ).
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture antibody (e.g., anti-human IFN-γ)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
Antigen (e.g., viral peptides or whole protein)
-
Detection antibody (biotinylated, e.g., anti-human IFN-γ)
-
Streptavidin-Alkaline Phosphatase (AP) or -HRP
-
Substrate (e.g., BCIP/NBT for AP, AEC for HRP)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and then block with blocking buffer for 2 hours at room temperature.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2-4 x 10^5 cells/well in complete RPMI medium.
-
Antigen Stimulation: Add the specific antigen to the wells. Include a positive control (e.g., PHA or a known T-cell epitope cocktail) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Washing: Lyse the cells and wash the plate extensively with PBST.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with PBST.
-
Enzyme Conjugate: Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate with PBST and then with PBS.
-
Development: Add the substrate and incubate until distinct spots emerge.
-
Stopping: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.
Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify antigen-specific T-cells that produce specific cytokines intracellularly.
Materials:
-
PBMCs
-
Complete RPMI medium
-
Antigen (e.g., viral peptides or whole protein)
-
Co-stimulatory antibodies (e.g., anti-CD28/CD49d)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Surface marker antibodies (e.g., anti-CD3, -CD4, -CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, -TNF-α, -IL-2)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with the antigen and co-stimulatory antibodies for approximately 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor. Include appropriate controls (unstimulated and positive control).
-
Surface Staining: Wash the cells and stain with a fixable viability dye to exclude dead cells. Then, stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Determine the percentage of cells expressing the cytokine(s) of interest in response to antigen stimulation after subtracting the background from the unstimulated control.
Conclusion
MF59 is a potent and safe adjuvant that significantly enhances the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, involving the creation of an immunocompetent environment and efficient activation of the adaptive immune system, makes it a valuable tool in vaccine development. The protocols provided in this document offer a framework for the comprehensive evaluation of MF59-adjuvanted subunit vaccines, from assessing humoral and cellular immune responses to dissecting the underlying immunological mechanisms. For optimal results, it is crucial to carefully optimize and validate these protocols for each specific vaccine candidate and experimental system.
References
- 1. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 2. scispace.com [scispace.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]
- 6. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualification of the Hemagglutination Inhibition Assay in Support of Pandemic Influenza Vaccine Licensure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 10. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 14. The role of cell-mediated immunity against influenza and its implications for vaccine evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MF59 in Influenza Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to MF59 Adjuvant
MF59® is an oil-in-water emulsion adjuvant used to enhance the immune response to influenza vaccines. It is composed of squalene, a natural organic compound, stabilized by the surfactants polysorbate 80 and sorbitan (B8754009) trioleate in a citrate (B86180) buffer.[1] The inclusion of MF59 in influenza vaccine formulations has been shown to induce a more robust, broader, and longer-lasting immune response compared to non-adjuvanted vaccines.[2][3] This is particularly beneficial for populations with a less responsive immune system, such as the elderly and young children.[1][4] MF59 allows for antigen dose-sparing, a critical advantage in a pandemic situation, and enhances the production of cross-reactive antibodies that can offer protection against drifted influenza strains.[2][5]
Mechanism of Action
The adjuvant effect of MF59 is initiated by creating a local, transient inflammatory environment at the injection site. This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which are crucial for initiating a potent adaptive immune response.[6][7] MF59 promotes the differentiation of monocytes into dendritic cells and enhances antigen uptake and presentation.[6][8]
The signaling cascade initiated by MF59 is independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[5] Instead, it relies on the adaptor protein MyD88.[5][6] This MyD88-dependent pathway leads to the activation of downstream signaling molecules, including IRAK1, IRAK4, and TRAF6, which ultimately results in the activation of the transcription factors NF-κB and the MAPK signaling pathway.[9][10] This cascade stimulates the production of a range of chemokines and cytokines, driving the recruitment and activation of antigen-presenting cells (APCs) and shaping the subsequent T-cell and B-cell response.[5][11]
Signaling Pathway of MF59 Adjuvant
Caption: MF59 signaling pathway leading to enhanced immune response.
Data Presentation
The use of MF59 as an adjuvant significantly enhances both humoral and cellular immune responses to influenza vaccination.
Humoral Immune Response: Hemagglutination Inhibition (HAI) Titers
The HAI assay is a standard method for measuring functional antibodies against the influenza virus hemagglutinin protein. An HAI titer of ≥1:40 is generally considered to be associated with at least a 50% reduction in the risk of influenza infection.
| Vaccine Formulation | Antigen Strain | Geometric Mean Titer (GMT) - Day 22 Post-Vaccination | Seroconversion Rate (%) | Seroprotection Rate (Titer ≥ 1:40) (%) |
| TIV (Non-adjuvanted) | A/H1N1 | 55 | 45 | 70 |
| aTIV (MF59-adjuvanted) | A/H1N1 | 131 | 75 | 95 |
| TIV (Non-adjuvanted) | A/H3N2 | 80 | 50 | 78 |
| aTIV (MF59-adjuvanted) | A/H3N2 | 166 | 80 | 98 |
| TIV (Non-adjuvanted) | B Strain | 30 | 35 | 55 |
| aTIV (MF59-adjuvanted) | B Strain | 48 | 60 | 80 |
Data are representative examples compiled from multiple studies and may vary based on the specific vaccine, study population, and circulating influenza strains.[11][12][13]
Cellular Immune Response: ELISpot Assay
The ELISpot assay quantifies the number of antigen-specific, cytokine-secreting T-cells. It is a highly sensitive method for assessing the cellular immune response.
| Vaccine Formulation | Stimulation | Mean Spot Forming Units (SFU) per 10^6 PBMCs (IFN-γ) | Fold Increase from Baseline |
| Placebo | FLU-v Peptides | 5 | 1.0 |
| Adjuvanted FLU-v | FLU-v Peptides | 125 (Day 42) | 25.0 |
| Placebo | Inactivated H1N1 | 128 | 1.0 |
| Adjuvanted FLU-v | Inactivated H1N1 | 310 (Day 42) | 2.4 |
| Placebo | Inactivated H3N2 | 268 | 1.0 |
| Adjuvanted FLU-v | Inactivated H3N2 | 555 (Day 42) | 2.1 |
Data adapted from a study on a broad-spectrum influenza vaccine (FLU-v) with an adjuvant.[14] The results demonstrate the enhanced T-cell response with an adjuvanted vaccine.
Cellular Immune Response: Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine production by different T-cell subsets at the single-cell level.
| Vaccine Formulation | T-cell Subset | Cytokine Profile | Percentage of Responding Cells (Post-Vaccination) |
| TIV (Non-adjuvanted) | CD4+ | IFN-γ+ | 0.05% |
| aTIV (MF59-adjuvanted) | CD4+ | IFN-γ+ | 0.15% |
| TIV (Non-adjuvanted) | CD4+ | TNF-α+ and/or IL-2+ | 0.10% |
| aTIV (MF59-adjuvanted) | CD4+ | TNF-α+ and/or IL-2+ | 0.30% |
| TIV (Non-adjuvanted) | CD4+ | Polyfunctional (≥2 cytokines) | 0.03% |
| aTIV (MF59-adjuvanted) | CD4+ | Polyfunctional (≥2 cytokines) | 0.12% |
Data are representative and compiled from studies showing MF59 enhances the frequency of vaccine-specific, multi-cytokine producing CD4+ T-cells.[13][15][16]
Experimental Protocols
Experimental Workflow for Adjuvanted Influenza Vaccine Evaluation
A typical preclinical and clinical workflow for evaluating an MF59-adjuvanted influenza vaccine involves several key stages, from initial formulation and characterization to in-depth immunological analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Similar humoral responses but distinct CD4+ T cell transcriptomic profiles in older adults elicited by MF59 adjuvanted and high dose influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 11. MyD88 Regulates LPS-induced NF-ĸB/MAPK Cytokines and Promotes Inflammation and Malignancy in Colorectal Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 15. TLR-2 and MyD88-Dependent Activation of MAPK and STAT Proteins Regulates Proinflammatory Cytokine Response and Immunity to Experimental Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A universal role for MyD88 in TLR/IL-1R-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MF59 Adjuvant in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the MF59 adjuvant in preclinical animal models. The information compiled herein, supported by quantitative data and detailed experimental protocols, is intended to guide researchers in designing and executing studies to evaluate the immunopotentiating effects of MF59.
Quantitative Data Summary
The following tables summarize the quantitative effects of MF59 adjuvant across various preclinical studies, highlighting its capacity to enhance immune responses to co-administered antigens.
Table 1: Enhancement of Antibody Responses by MF59 Adjuvant
| Animal Model | Antigen | MF59 Dose | Key Findings | Reference |
| Baboons | Recombinant Hepatitis B surface antigen (HBsAg) | Not specified | After one immunization, mean anti-HBs titers were 26- to 84-fold higher with MF59 compared to alum. After the third immunization, titers were 38- to 127-fold higher.[1] | [1] |
| Mice | Subunit Influenza Vaccine | Not specified | Equivalent antibody titers were achieved with 50- to 200-fold lower antigen concentrations when combined with MF59 compared to vaccine alone.[2][3] | [2][3] |
| Mice | Trivalent Influenza Vaccine (TIV) | 40% (vol/vol) | Significantly enhanced antibody titers against all three vaccine antigens compared to TIV alone after the first vaccination.[4] | [4] |
| Rhesus Macaques | HIV gp120 in canarypox vector | Not specified | Increased immunogenicity to the vaccine antigen.[5] | [5] |
Table 2: Protective Efficacy of MF59-Adjuvanted Vaccines
| Animal Model | Challenge Virus | MF59-Adjuvanted Vaccine | Key Findings | Reference |
| Mice | Influenza Virus | Subunit Influenza Vaccine | Full protection from viral challenge was achieved at antigen doses 65- to 80-fold lower than with vaccine alone.[2][3] Significantly reduced viral load in the lungs of challenged mice.[6][7] | [2][3][7] |
| Mice | H7N9 Influenza Virus | Inactivated whole-virion H7N9 vaccine | Mice obtained effective protection as early as 3 days after immunization with a high dose of vaccine, and 5-7 days with a low dose.[8] | [8] |
Mechanism of Action & Signaling Pathways
MF59 functions by creating an immunostimulatory environment at the injection site, leading to the recruitment and activation of immune cells, which in turn enhances the adaptive immune response.[3]
Signaling Pathway for MF59-Induced Immune Response
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for DC preparation and flow cytometry analysis of mouse nonlymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful Vaccination Strategies That Protect Aged Mice from Lethal Challenge from Influenza Virus and Heterologous Severe Acute Respiratory Syndrome Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability and Shelf-Life of MF59® Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a proprietary oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response to antigens.[1][2] It is composed of squalene (B77637) oil (4.3%), stabilized by the surfactants polysorbate 80 (0.5%) and sorbitan (B8754009) trioleate (Span® 85, 0.5%), in a citrate (B86180) buffer.[1] The mean diameter of the oil droplets is approximately 160 nm.[1] Ensuring the stability and defining the shelf-life of MF59® is critical for vaccine efficacy and safety. This document provides detailed application notes and protocols for assessing the key stability-indicating parameters of MF59®.
Key Stability-Indicating Parameters
The stability of the MF59® emulsion is primarily assessed by monitoring a set of key physicochemical parameters over time and under various storage conditions. These parameters are indicative of the emulsion's physical and chemical integrity.
Table 1: Key Stability-Indicating Parameters for MF59®
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Visual Appearance | Macroscopic and Microscopic Observation | To detect signs of phase separation, such as the appearance of oil droplets, creaming, or particulate matter.[3] | Clear, homogenous, white to off-white emulsion, free of visible particulates or phase separation. |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To monitor changes in the oil droplet size distribution, which can indicate emulsion instability (e.g., coalescence).[4][5] | Mean particle size around 160 nm; PDI within an acceptable range for monodispersity.[1][4] |
| pH | pH Meter | To ensure the stability of the emulsion and its components, as pH changes can affect surfactant performance and squalene stability.[3] | Maintained within the specified range for the citrate buffer. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the oil droplets, which is a key indicator of the repulsive forces that prevent droplet aggregation.[6][7] | A sufficiently high absolute zeta potential value indicates good electrostatic stability.[8] |
| Squalene Content | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of squalene, ensuring it remains within the specified limits and has not degraded.[9] | Squalene concentration remains within a specified percentage of the initial value. |
| Surfactant Integrity | HPLC, Mass Spectrometry | To assess the degradation of Polysorbate 80 and Span 85, which can lead to the formation of free fatty acids and compromise emulsion stability.[10][11][12] | Minimal degradation of surfactants. |
Experimental Protocols
Protocol 1: Visual Inspection
Objective: To qualitatively assess the physical appearance of the MF59® emulsion.
Materials:
-
MF59® samples
-
Clear glass vials
-
Light source against a black and white background
-
Optical microscope
Procedure:
-
Macroscopic Examination:
-
Gently swirl the sample vial to ensure homogeneity.
-
Visually inspect the sample against both black and white backgrounds for any signs of phase separation (creaming, sedimentation, oil droplets), color change, or foreign particulate matter.
-
-
Microscopic Examination:
-
Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.
-
Examine the slide under an optical microscope at appropriate magnification.
-
Observe for the presence of large oil droplets, crystals, or any other abnormalities.
-
Record all observations.
-
Protocol 2: Droplet Size and Polydispersity Index (PDI) Measurement
Objective: To quantitatively measure the mean droplet size and PDI of the MF59® emulsion using Dynamic Light Scattering (DLS).
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable or reusable cuvettes
-
Ultrapure water for dilution (if necessary)
-
MF59® samples
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Select the appropriate measurement parameters (e.g., scattering angle, temperature).
-
-
Sample Preparation:
-
Gently invert the MF59® sample vial several times to ensure homogeneity.
-
If required by the instrument, dilute a small aliquot of the sample with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
-
Measurement:
-
Transfer the prepared sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and calculate the particle size distribution, mean diameter (Z-average), and PDI.
-
-
Data Analysis:
-
Record the Z-average diameter and the PDI.
-
Analyze the particle size distribution report for any significant changes or the appearance of multiple peaks.
-
Protocol 3: Zeta Potential Measurement
Objective: To determine the surface charge of the oil droplets in the MF59® emulsion as an indicator of stability.
Materials:
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Disposable folded capillary cells or similar
-
Ultrapure water for dilution
-
MF59® samples
Procedure:
-
Instrument Setup:
-
Prepare the instrument according to the manufacturer's guidelines.
-
-
Sample Preparation:
-
Gently mix the MF59® sample.
-
Dilute the sample with ultrapure water to the recommended concentration for zeta potential measurement.
-
-
Measurement:
-
Inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Apply the electric field and perform the electrophoretic light scattering measurement. The instrument measures the velocity of the particles and calculates the zeta potential using the Helmholtz-Smoluchowski equation.[13]
-
-
Data Analysis:
-
Record the mean zeta potential value and its standard deviation.
-
Protocol 4: Squalene Quantification by HPLC
Objective: To determine the concentration of squalene in the MF59® emulsion.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
-
Reverse-phase C18 column
-
Squalene reference standard
-
Mobile phase (e.g., Isopropanol)[9]
-
Isopropanol or other suitable solvent for sample extraction
-
MF59® samples
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the squalene reference standard in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of MF59® emulsion.
-
Extract the squalene from the emulsion using a suitable solvent (e.g., isopropanol) and vortexing.
-
Centrifuge the sample to separate the phases and collect the supernatant containing the squalene.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the squalene peak in the chromatograms based on the retention time of the standard.[9]
-
Quantify the amount of squalene in the samples by comparing the peak area to the standard curve.
-
Calculate the concentration of squalene in the original MF59® emulsion.
-
Stability Study Design
To establish the shelf-life of MF59®, long-term and accelerated stability studies should be conducted according to regulatory guidelines (e.g., ICH Q1A).[14][15]
Table 2: Example Stability Study Conditions
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
| Stress | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months |
Forced degradation studies, involving exposure to light, oxidation, and extreme pH, can also be performed to understand the degradation pathways of MF59®.[9]
Visualizations
Caption: Workflow for assessing the stability of MF59® adjuvant.
Caption: Potential degradation pathways for the MF59® adjuvant.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. jocpr.com [jocpr.com]
- 8. Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. halolabs.com [halolabs.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Formulation of Antigens with MF59 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59 is a potent, oil-in-water emulsion adjuvant licensed for use in human vaccines, most notably seasonal and pandemic influenza vaccines.[1][2] It is composed of squalene (B77637) oil (4.3% v/v), stabilized by the non-ionic surfactants Tween 80 (0.5% v/v) and Span 85 (0.5% v/v) in a citrate (B86180) buffer.[1][3] A key aspect of MF59's application in vaccine development is that it is formulated with the antigen as a stable emulsion, rather than being chemically conjugated to it. The mechanism of action of MF59 does not rely on a direct covalent linkage to the antigen. Instead, it creates a localized, immunocompetent environment at the injection site that enhances the immune response.[4][5]
This document provides detailed application notes on the mechanism of MF59 and protocols for the formulation of protein antigens with MF59-like adjuvants for research and preclinical development.
Mechanism of Action of MF59
The adjuvant effect of MF59 is a multi-step process that enhances both humoral and cellular immunity:
-
Creation of an Immunocompetent Environment: Upon injection, the MF59 emulsion induces a transient and localized inflammatory response. This is characterized by the release of chemokines (such as CCL2, CCL4, CXCL8) and cytokines from local cells.[6][7]
-
Recruitment of Immune Cells: The chemokine gradient attracts a rapid influx of innate immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the injection site.[7][8]
-
Enhanced Antigen Uptake and Transport: These recruited antigen-presenting cells (APCs) efficiently take up the co-administered antigen. MF59 has been shown to increase the number of antigen-loaded leukocytes that migrate to the draining lymph nodes.[2][4]
-
Activation and Differentiation of APCs: MF59 promotes the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs) within the draining lymph nodes. These Mo-DCs are highly effective at presenting the antigen to T cells.[1][9]
-
Enhanced Adaptive Immune Response: The enhanced antigen presentation leads to a more robust activation and expansion of antigen-specific CD4+ T cells.[10] This, in turn, provides help to B cells, leading to increased antibody production, including broader cross-reactive antibody responses, and the generation of long-lived plasma cells and memory B cells.[1][2]
Signaling Pathways
The signaling pathways initiated by MF59 are complex and not fully elucidated. However, it is known to involve the adaptor protein MyD88, although it does not directly activate Toll-like receptors (TLRs).[11] The release of endogenous danger signals, such as ATP, from muscle cells upon injection of MF59 is also a crucial event.[12]
Quantitative Data on Immunogenicity
The use of MF59 as an adjuvant significantly enhances the immunogenicity of co-administered antigens compared to non-adjuvanted vaccines and has shown advantages over other adjuvants like alum in certain contexts.
| Vaccine Antigen | Population | Adjuvant Comparison | Key Immunogenicity Endpoint | Fold Increase with MF59 | Reference |
| Seasonal Influenza (A/H1N1) | Adults 50-64 years | MF59 vs. Non-adjuvanted | Geometric Mean Titer (GMT) | Superiority criteria met | [13] |
| Seasonal Influenza (A/H3N2) | Adults 50-64 years | MF59 vs. Non-adjuvanted | Geometric Mean Titer (GMT) | Superiority criteria met | [13] |
| Seasonal Influenza (A/H1N1) | Non-elderly adults | MF59 vs. Non-adjuvanted | Seroconversion Rate | 8.8% absolute increase | [14] |
| Seasonal Influenza (A/H3N2) | Non-elderly adults | MF59 vs. Non-adjuvanted | Seroconversion Rate | 13.1% absolute increase | [14] |
| Seasonal Influenza (B strains) | Non-elderly adults | MF59 vs. Non-adjuvanted | Seroconversion Rate | 11.7% absolute increase | [14] |
| Pandemic Influenza (A/H1N1) | Children 6-35 months | MF59 vs. Non-adjuvanted | Seroprotection Rate | Met criteria after 1 dose (vs. not met for non-adjuvanted) | [15] |
| Subunit Influenza Vaccine | Mice | MF59 vs. Vaccine alone | Antibody Titers | Equivalent titers with 50- to 200-fold less antigen | [7] |
| HIV-1 gp140 | Rabbits | MF59 + Carbopol-971P vs. MF59 alone | Neutralizing Antibody Titer | >5-fold increase | [3] |
| SARS-CoV-2 (Delta) | Mice | MF59-like vs. Non-adjuvanted | Neutralizing Antibody Titer | Significantly higher | [16] |
Experimental Protocols
Protocol 1: Preparation of a Research-Scale MF59-like Emulsion
This protocol describes the preparation of a squalene-based oil-in-water emulsion similar to MF59 for research purposes using microfluidization.[8][17]
Materials:
-
Squalene (pharmaceutical grade)
-
Span® 85 (Sorbitan trioleate)
-
Tween® 80 (Polysorbate 80)
-
Citrate buffer (10 mM, pH 6.5)
-
Microfluidizer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the oil phase: In a sterile container, mix Span® 85 and squalene.
-
Prepare the aqueous phase: In a separate sterile container, dissolve Tween® 80 in the citrate buffer.
-
Create a coarse emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.
-
Microfluidization: Pass the coarse emulsion through a microfluidizer at high pressure (e.g., 28,000 psi) for a sufficient number of passes (e.g., 10 passes) to achieve a translucent nanoemulsion with a mean droplet size of approximately 160 nm.[17]
-
Sterile filtration: Filter the final emulsion through a 0.22 µm sterile filter.
-
Quality control: Characterize the emulsion for particle size distribution (e.g., using dynamic light scattering), zeta potential, and sterility.
Protocol 2: Formulation of a Protein Antigen with an MF59-like Emulsion
This protocol outlines the simple mixing procedure for formulating a protein antigen with a pre-made MF59-like emulsion.
Materials:
-
Purified protein antigen in a suitable buffer (e.g., PBS)
-
Pre-made MF59-like emulsion (from Protocol 1)
-
Sterile, low-protein-binding tubes and pipette tips
Procedure:
-
Determine final concentrations: Decide on the final concentrations of the antigen and adjuvant in the vaccine formulation. A common ratio is 1:1 (v/v) of antigen solution to adjuvant emulsion.[8]
-
Aseptic mixing: In a sterile tube, aseptically combine the required volume of the antigen solution with the corresponding volume of the MF59-like emulsion.
-
Gentle mixing: Gently mix the components by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking that could denature the protein or disrupt the emulsion.
-
Incubation (optional): The formulation can be used immediately or after a short incubation at room temperature or 4°C, depending on the stability of the antigen.
-
Visual inspection: Before use, visually inspect the formulation for any signs of instability, such as phase separation or precipitation.
Protocol 3: Assessment of Formulation Stability
This protocol provides methods to assess the physical stability of the antigen-adjuvant formulation.
Methods:
-
Visual Inspection: Regularly observe the formulation for any changes in appearance, such as creaming, sedimentation, or phase separation, over a defined period at different storage temperatures (e.g., 4°C, 25°C, 40°C).[17]
-
Particle Size Analysis: Use dynamic light scattering to monitor changes in the mean particle size and polydispersity index of the emulsion droplets over time. A significant increase in particle size may indicate emulsion instability.[17]
-
Antigen Integrity: To assess the stability of the protein antigen within the formulation, techniques that can be used on turbid samples, such as Fourier-transform infrared (FTIR) spectroscopy or differential scanning calorimetry (DSC), can be employed to monitor changes in the protein's secondary and tertiary structure.[14]
-
Antigen Adsorption (Optional): While not the primary mechanism, some non-specific adsorption of the antigen to the oil droplets may occur. To quantify this, the formulation can be centrifuged at high speed to separate the oil and aqueous phases. The amount of unbound protein remaining in the aqueous phase can then be measured using a suitable protein quantification assay (e.g., BCA or ELISA).[18]
Protocol 4: In Vivo Immunogenicity Study in Mice
This protocol describes a general procedure for evaluating the immunogenicity of an MF59-formulated antigen in a murine model.
Materials:
-
Antigen-adjuvant formulation
-
Control formulations (e.g., antigen alone, adjuvant alone)
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Syringes and needles for injection
-
Equipment for blood collection and serum separation
-
ELISA plates and reagents for antibody titration
Procedure:
-
Animal Immunization:
-
Divide mice into experimental groups (e.g., n=5-10 per group).
-
Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) with the antigen-adjuvant formulation or control formulations. A typical immunization volume is 50-100 µL.
-
A prime-boost regimen is often used, with a primary immunization on day 0 and a booster immunization on day 14 or 21.[16]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after the final immunization).
-
Process blood to obtain serum and store at -20°C or -80°C.
-
-
Antibody Titer Determination by ELISA:
-
Coat ELISA plates with the target antigen.
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the collected sera and incubate.
-
Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate and measure the resulting colorimetric reaction.
-
Determine the antibody endpoint titer for each mouse.[1]
-
-
Cellular Immune Response (Optional):
-
At the end of the study, spleens can be harvested to isolate splenocytes.
-
Antigen-specific T cell responses can be assessed by in vitro re-stimulation of splenocytes with the antigen, followed by measurement of cytokine production (e.g., IFN-γ, IL-4) by ELISA or intracellular cytokine staining and flow cytometry.[1]
-
Conclusion
MF59 is a highly effective oil-in-water emulsion adjuvant that enhances the immune response to co-administered antigens through the creation of a localized immunocompetent environment. The application of MF59 in vaccine development involves the formulation of a stable emulsion with the target antigen, rather than chemical conjugation. The protocols and data presented provide a framework for researchers to formulate and evaluate MF59-adjuvanted vaccine candidates in a preclinical setting.
References
- 1. MF59 formulated with CpG ODN as a potent adjuvant of recombinant HSP65-MUC1 for inducing anti-MUC1+ tumor immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. CN103223164A - Water-in-oil-in-water adjuvant vaccine and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel oil-in-water emulsion and evaluation of its potential adjuvant function in a swine influenza vaccine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 10. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Two Emulsion-Based Adjuvants on the Structure and Thermal Stability of S. aureus Alpha-toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity and tolerability of an MF59-adjuvanted, egg-derived, A/H1N1 pandemic influenza vaccine in children 6-35 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pharmtech.com [pharmtech.com]
Application Note: Flow Cytometry Analysis of Immune Cells Following MF59 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a squalene-based oil-in-water emulsion adjuvant used in several licensed human vaccines, most notably for seasonal and pandemic influenza.[1][2] Its primary function is to enhance the immunogenicity and efficacy of vaccine antigens, allowing for dose-sparing and improved immune responses, particularly in populations with reduced immune function like the elderly and young children.[1][3] The mechanism of action for MF59 involves the creation of a transient, localized inflammatory environment that recruits and activates various immune cell populations.[2] Flow cytometry is an indispensable tool for dissecting these cellular and molecular responses, enabling detailed immunophenotyping and functional analysis of the cells involved in the adjuvant-driven immune cascade. This document provides an overview of the cellular effects of MF59 and detailed protocols for their analysis using flow cytometry.
Mechanism of Action: An Overview
Upon intramuscular injection, MF59 initiates a series of events that bridge the innate and adaptive immune systems. The emulsion is taken up by local cells, inducing the release of endogenous danger signals, such as ATP, from muscle cells.[4][5] This triggers the production of a gradient of cytokines and chemokines (e.g., CCL2, CCL4, CXCL8), which act as powerful chemoattractants for innate immune cells.[6][7] Large numbers of neutrophils, eosinophils, and monocytes are recruited to the injection site.[1][4] These recruited monocytes are then stimulated by MF59 to differentiate into antigen-presenting cells (APCs), primarily monocyte-derived dendritic cells (Mo-DCs).[8][9][10] These newly formed APCs efficiently take up the vaccine antigen, mature, and migrate to the draining lymph nodes, where they present the antigen to T cells, thereby initiating a robust and durable adaptive immune response characterized by enhanced CD4+ T cell activation and subsequent B cell responses.[1][7]
Quantitative Analysis of Immune Cell Responses
Flow cytometry enables precise quantification of changes in immune cell populations after administration of MF59-adjuvanted vaccines. The following tables summarize typical findings from preclinical and clinical studies.
Table 1: Innate Immune Cell Recruitment and Maturation in Muscle and Draining Lymph Nodes (dLN)
| Cell Type | Marker Profile | Location | Typical Observation with MF59 | Reference |
| Neutrophils | CD11b+ Ly6G+ | Muscle | Significant increase within 24 hours post-injection. | [4] |
| Monocytes | CD11b+ Ly6Chigh | Muscle | Rapid and transient influx. | [4] |
| Monocyte-Derived DCs (Mo-DCs) | CD11b+ CD11c+ CD64+ | dLN | Transient accumulation and maturation 8-18 hours post-injection. | [8][10] |
| Activated Monocytes/DCs | CD14low CD86high MHC-IIhigh | In vitro / dLN | Upregulation of maturation and co-stimulatory markers. | [9][11] |
| Macrophages | F4/80+ | dLN | Initial depletion followed by repopulation. | [1] |
Table 2: Adaptive Immune Cell Responses in Draining Lymph Nodes and Spleen
| Cell Type | Marker Profile | Location | Typical Observation with MF59 | Reference |
| Antigen-Specific CD4+ T Cells | CD3+ CD4+ (Antigen-tetramer+) | Spleen / Blood | Larger expansion compared to non-adjuvanted vaccine. | [12] |
| Effector/Memory CD4+ T Cells | CD4+ IL-2+ IFN-γ+ TNF-α+ | Spleen / Blood | Induction of a Th1-biased phenotype. | [7] |
| Protective CD8+ T Cells | CD3+ CD8+ | Spleen / Blood | Enhanced responses, even in the absence of CD4+ T cells. | [13] |
| Vδ1 T Cells | CD3+ Vδ1+ | Blood | Increased proliferation in response to vaccine antigen. | [14] |
Experimental Protocols and Workflows
A systematic approach is crucial for reliable flow cytometric analysis. The general workflow involves animal immunization, tissue harvesting, single-cell suspension preparation, antibody staining, and data acquisition.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memory-like innate response to booster vaccination with MF-59 adjuvanted influenza vaccine in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Cytokine Profiles with MF59® Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
MF59® is a potent oil-in-water emulsion adjuvant used in several licensed human vaccines to enhance the immune response to vaccine antigens.[1] Its mechanism of action involves the creation of a local immunostimulatory environment at the injection site, leading to the recruitment of immune cells and the production of a variety of cytokines and chemokines.[1][2] This cytokine profile is critical to the adjuvant's ability to shape the subsequent adaptive immune response. This application note provides detailed protocols for the in vitro and in vivo measurement of cytokine profiles following stimulation with MF59, enabling researchers to assess its immunomodulatory effects. The protocols cover in vitro stimulation of peripheral blood mononuclear cells (PBMCs), enzyme-linked immunosorbent assay (ELISA), intracellular cytokine staining (ICS) by flow cytometry, and multiplex bead array assays.
Signaling Pathways Activated by MF59
MF59 induces cytokine production through distinct intracellular signaling pathways that are independent of Toll-like receptor (TLR) activation. The two primary pathways identified are:
-
MyD88-Dependent, TLR-Independent Pathway: MF59's adjuvanticity relies on the myeloid differentiation primary response 88 (MyD88) adaptor protein. However, it does not activate any of the known TLRs in vitro. This suggests that MF59 triggers a TLR-independent signaling cascade that converges on MyD88 to induce the expression of pro-inflammatory cytokines and chemokines.[3]
-
ASC-Dependent, NLRP3 Inflammasome-Independent Pathway: The adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) is crucial for the adjuvant effect of MF59. However, this effect is independent of the NLRP3 inflammasome and caspase-1 activation, which are often associated with other adjuvants like alum. This indicates a novel role for ASC in mediating the inflammatory response to MF59.
Experimental Workflow Overview
The following diagram outlines the general workflow for measuring cytokine profiles in response to MF59 stimulation.
Data Presentation: Quantitative Cytokine Profiles
The following tables summarize representative quantitative data of cytokine and chemokine induction by MF59 in preclinical models.
Table 1: In Vivo Cytokine and Chemokine Levels in Mice Following Intraperitoneal Injection of MF59.
| Cytokine/Chemokine | Time Point | Concentration (pg/mL) in Peritoneal Exudates |
| IL-5 | 24 hours | ~1500 |
| IL-6 | 24 hours | ~4000 |
| TNF-α | 24 hours | ~500 |
| MCP-1 (CCL2) | 24 hours | ~8000 |
| RANTES (CCL5) | 24 hours | ~1500 |
Data adapted from a study in wild-type mice.
Table 2: Systemic Cytokine Levels in Sera of Mice Following Intraperitoneal Injection of MF59.
| Cytokine | Time Point | Peak Concentration (pg/mL) |
| IL-5 | 6-24 hours | ~200-400 |
| IL-6 | 1.5 hours | ~1000-1500 |
Data represents peak concentrations observed in wild-type mice.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with MF59
This protocol describes the stimulation of isolated human peripheral blood mononuclear cells (PBMCs) with MF59 to measure secreted cytokines.
Materials and Reagents:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MF59® adjuvant.
-
96-well flat-bottom cell culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
PBMC Preparation: Isolate PBMCs from healthy donor blood. After isolation, wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
MF59 Stimulation: Prepare a working dilution of MF59 in complete RPMI-1640 medium. A final concentration of 0.01% to 0.1% (v/v) is a recommended starting point for optimization. Add the diluted MF59 to the appropriate wells. Include unstimulated control wells (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the specific cytokines of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Storage: Store the supernatants at -80°C until ready for cytokine analysis by ELISA or multiplex bead array.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine in culture supernatants or serum/plasma samples.
Materials and Reagents:
-
ELISA plate (96-well, high-binding).
-
Capture antibody specific for the cytokine of interest.
-
Recombinant cytokine standard.
-
Detection antibody (biotinylated) specific for the cytokine of interest.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Assay diluent/blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (supernatants or diluted serum/plasma) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Dilute the streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Development and Measurement: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes). Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples based on the standard curve.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular cytokines in PBMCs following in vitro stimulation.
Materials and Reagents:
-
Stimulated and unstimulated PBMCs (from Protocol 1).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14).
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffer kit.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
In Vitro Stimulation with Protein Transport Inhibitor: Follow the in vitro stimulation protocol (Protocol 1). For the last 4-6 hours of incubation, add a protein transport inhibitor to the cell cultures to allow for intracellular accumulation of cytokines.
-
Cell Harvest and Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in 100 µL of staining buffer and add the cell surface antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with staining buffer. Resuspend the cell pellet in fixation/permeabilization buffer according to the manufacturer's instructions. Incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the intracellular cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells twice with permeabilization buffer and resuspend in flow cytometry staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the cell populations of interest (e.g., CD4+ T cells, monocytes) and determine the percentage of cells expressing the target cytokines.
Protocol 4: Multiplex Bead Array for Cytokine Profiling
This protocol allows for the simultaneous measurement of multiple cytokines in a single sample using a multiplex bead array platform.
Materials and Reagents:
-
Multiplex cytokine bead array kit (commercially available).
-
Culture supernatants or serum/plasma samples.
-
Assay buffer and wash buffer (provided in the kit).
-
Multiplex array reader (e.g., Luminex-based platform).
Procedure:
-
Reagent Preparation: Prepare the standards, beads, detection antibodies, and other reagents according to the kit manufacturer's protocol.
-
Assay Plate Preparation: Add the capture antibody-conjugated beads to the wells of the filter plate provided in the kit. Wash the beads with wash buffer.
-
Sample and Standard Incubation: Add the standards and samples to the appropriate wells. Incubate on a shaker at room temperature for the time specified in the kit protocol.
-
Detection Antibody Incubation: Wash the beads. Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Streptavidin-PE Incubation: Wash the beads. Add streptavidin-phycoerythrin (PE) to each well and incubate on a shaker in the dark.
-
Bead Resuspension and Acquisition: Wash the beads and resuspend in sheath fluid. Acquire the data on a multiplex array reader.
-
Data Analysis: Use the software provided with the instrument to generate standard curves for each analyte and calculate the cytokine concentrations in the samples.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to measure and characterize the cytokine and chemokine profiles induced by the MF59 adjuvant. By employing these methods, scientists and drug development professionals can gain valuable insights into the immunomodulatory mechanisms of MF59, aiding in the evaluation of vaccine efficacy and the development of novel adjuvanted vaccine formulations.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular signatures of human vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MF59 Emulsion Instability: Technical Support Center
Welcome to the technical support center for troubleshooting MF59 emulsion instability. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the preparation and handling of MF59 and MF59-like emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter. Each question is followed by potential causes and recommended solutions.
Issue 1: Increased Particle Size
Q: My MF59 emulsion shows a significantly larger particle size than the expected ~160 nm. What could be the cause and how can I fix it?
A: An increase in particle size is a common indicator of emulsion instability, often due to droplet coalescence.
Potential Causes:
-
Insufficient Homogenization: The energy input during emulsification might be too low or the duration too short to effectively reduce droplet size.
-
Incorrect Surfactant Concentration: The concentration of surfactants (Tween 80 and Span 85) may be insufficient to stabilize the oil droplets.
-
Improper Formulation: The ratio of oil to water or the overall concentration of components may be incorrect.
-
High Storage Temperature: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[1]
Troubleshooting Steps:
-
Verify Homogenization Parameters: Ensure your high-pressure homogenizer or microfluidizer is functioning correctly and set to the appropriate pressure and number of passes as specified in your protocol.
-
Review Formulation: Double-check the concentrations of all components (squalene, Tween 80, Span 85, and citrate (B86180) buffer).
-
Optimize Surfactant Levels: Consider a modest increase in the surfactant concentration to provide better stabilization.
-
Control Temperature: Prepare and store the emulsion at the recommended temperature, typically between 2-8°C. Avoid temperature fluctuations.
Issue 2: High Polydispersity Index (PDI)
Q: The Polydispersity Index (PDI) of my emulsion is high (e.g., > 0.3). What does this indicate and how can I improve it?
A: A high PDI indicates a broad distribution of particle sizes, suggesting a non-uniform emulsion which can be a precursor to instability. For pharmaceutical lipid-based carriers, a PDI of 0.3 and below is generally considered acceptable and indicates a homogenous population.[2]
Potential Causes:
-
Inconsistent Homogenization: Non-uniform shear forces during preparation can lead to a wide range of droplet sizes.
-
Aggregation or Flocculation: Droplets may be clumping together, which is read by Dynamic Light Scattering (DLS) as larger particles, thus broadening the size distribution.[3]
-
Formulation Issues: Imbalances in the formulation can lead to less stable droplets of varying sizes.
Troubleshooting Steps:
-
Optimize Homogenization: Increase the number of passes through the homogenizer or optimize the pressure to ensure uniform particle size reduction.
-
Check for Aggregates: Visually inspect the sample. If you suspect aggregation, you might consider gentle agitation to redisperse the flocculated particles. Note that coalescence is irreversible.
-
Filter the Emulsion: Passing the emulsion through a 0.22 µm filter can help remove larger particles and aggregates, though this is typically done post-preparation as a sterilization step.[4]
-
Re-evaluate Formulation: Ensure the surfactant-to-oil ratio is optimal for creating a stable and uniform emulsion.
Issue 3: Phase Separation
Q: I am observing a separate layer of oil on top of my emulsion. What is causing this and is it salvageable?
A: The appearance of an oil layer is a clear sign of phase separation, an advanced stage of emulsion instability where droplets have coalesced. This is an irreversible process.[5]
Potential Causes:
-
Incorrect Formulation: The most likely cause is an insufficient amount or the wrong type of emulsifier to stabilize the oil-in-water emulsion.[5]
-
Extreme Storage Conditions: High temperatures significantly accelerate phase separation. Studies have shown that squalene-based emulsions with larger particle sizes show signs of phase separation, such as visible oil droplets, when stored at elevated temperatures (e.g., 40°C or 60°C).[1]
-
pH Imbalance: A significant deviation from the optimal pH of the citrate buffer can affect surfactant performance and lead to instability.[5]
Troubleshooting Steps:
-
Discard the Unstable Emulsion: Once significant phase separation has occurred, the emulsion cannot be simply remixed.
-
Review and Optimize Formulation:
-
Ensure the correct concentrations of Tween 80 and Span 85 are being used.
-
Verify the pH of the citrate buffer is within the appropriate range (typically around 6.5).[4]
-
-
Control Environmental Factors:
-
Strictly adhere to recommended storage temperatures (2-8°C).
-
Protect the emulsion from freezing, as this can also disrupt stability.
-
-
Improve Homogenization: Ensure the initial homogenization process is sufficient to create small, stable droplets that are less prone to coalescence.
Quantitative Data Summary
The stability of squalene-based emulsions is highly dependent on particle size and storage temperature. The following tables summarize data from a stability study on squalene-in-water emulsions with varying initial particle sizes stored at different temperatures for 30 days.
Table 1: Particle Size (nm) Stability Over 30 Days
| Initial Size | 5°C | 25°C | 40°C | 60°C |
| 80 nm | Stable | Stable | Stable | Stable |
| 150 nm | Stable | Stable | Slight Increase | Significant Increase & Phase Separation |
| 250 nm | Stable | Slight Increase | Significant Increase & Phase Separation | Rapid Phase Separation |
Data adapted from a study on squalene-based emulsions. "Stable" indicates no significant change in particle size. "Slight Increase" and "Significant Increase" denote measurable changes in particle size over the 30-day period.
Table 2: pH Stability Over 30 Days
| Initial Size | 5°C & 25°C | 40°C | 60°C |
| 100 nm | No significant drop | Noticeable drop | Significant drop (to ~5.8) |
| 250 nm | No significant drop | Significant drop | More significant drop (to ~4.5) |
A drop in pH at higher temperatures may be attributed to the oxidation of squalene (B77637).
Table 3: Typical Physicochemical Properties of a Stable MF59-like Emulsion
| Parameter | Typical Value | Indication of Stability |
| Mean Particle Size | ~160 nm | Within 10-15% of the initial value |
| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a narrow, uniform size distribution |
| Zeta Potential | ~ -23 to -40 mV | Values more negative than -30 mV generally indicate good colloidal stability |
| Visual Appearance | Homogeneous, milky-white liquid | No visible particles, aggregation, or phase separation |
Experimental Protocols
Preparation of an MF59-like Emulsion via High-Pressure Homogenization
This protocol describes a common method for preparing a stable MF59-like nanoemulsion.
Materials:
-
Squalene
-
Tween 80 (Polysorbate 80)
-
Span 85 (Sorbitan Trioleate)
-
Citrate Buffer (10 mM, pH 6.5)
-
High-Pressure Homogenizer (e.g., Microfluidizer)
Procedure:
-
Prepare the Oil and Aqueous Phases:
-
Oil Phase: Combine squalene (4.3% v/v), Span 85 (0.5% v/v), and Tween 80 (0.5% v/v).
-
Aqueous Phase: Use 10 mM citrate buffer, pH 6.5 (94.7% v/v).
-
-
Create a Premix: Coarsely mix the oil and aqueous phases using a high-shear mixer.
-
High-Pressure Homogenization:
-
Process the premix through a high-pressure homogenizer at approximately 20,000 psi.[4]
-
Recirculate the emulsion for a set number of passes (e.g., 5-10) until a stable and uniform particle size of ~160 nm is achieved.
-
-
Sterile Filtration: Filter the final emulsion through a 0.22 µm polysulfone filter for sterilization.[4]
-
Storage: Store the final emulsion at 2-8°C.
Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the mean particle size and polydispersity index (PDI).
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Sample Preparation:
-
Dilute a small aliquot of the MF59 emulsion in filtered 10 mM citrate buffer to a suitable concentration. The final solution should be slightly hazy, not opaque.
-
Gently mix the diluted sample to ensure homogeneity without introducing air bubbles.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter (mean particle size) and the PDI.
Visual Inspection for Instability
A simple yet critical step to assess emulsion quality.
Procedure:
-
Prepare the Viewing Area: Use an inspection station with a matte black and a non-glare white background. The area should be well-lit with a diffused light source.
-
Sample Handling:
-
Gently swirl and invert the vial containing the emulsion to ensure it is homogenous and to resuspend any settled particles. Avoid creating air bubbles.
-
-
Inspection:
-
Hold the vial against the white background and observe for any signs of color change or visible, dark particulate matter.
-
Hold the vial against the black background to inspect for light-colored particles.
-
Look for signs of instability:
-
Creaming: A concentrated layer at the top.
-
Sedimentation: A layer of settled material at the bottom.
-
Flocculation: Clumps or aggregates of droplets.
-
Phase Separation: A distinct, clear, or oily layer on the surface.
-
-
-
Record Observations: Document all findings, including the type, size, and number of any observed particles or signs of instability.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common MF59 instability issues.
Caption: Troubleshooting workflow for increased particle size or high PDI.
Caption: Troubleshooting workflow for visual signs of instability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Optimizing Antigen Dosage with MF59® Adjuvant
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively optimizing antigen dosage when formulating vaccines with the MF59® adjuvant. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your vaccine development process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of antigen dose optimization with MF59.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the immunogenicity of my MF59-adjuvanted vaccine lower than expected? | 1. Suboptimal Antigen-Adjuvant Ratio: The ratio of antigen to MF59 is critical. An incorrect ratio can lead to poor immune response. 2. Improper Formulation: The physical characteristics of the emulsion (e.g., droplet size) are crucial for its adjuvant activity. The entire formulation is required for the adjuvant effect.[1] 3. Antigen Instability: The antigen may not be stable in the final formulation. | 1. Perform a Dose-Ranging Study: Test a matrix of antigen concentrations against a fixed concentration of MF59 to identify the optimal ratio. 2. Ensure Proper Emulsification: Follow the recommended protocol for mixing the antigen with the MF59 emulsion to ensure a stable and effective formulation. 3. Assess Antigen Integrity: Confirm the stability and integrity of your antigen post-formulation using appropriate biochemical or immunological methods. |
| How can I address high reactogenicity (e.g., local inflammation) in my preclinical models? | 1. Antigen Dose Too High: Even with an adjuvant, an excessively high antigen dose can lead to increased reactogenicity. 2. Impurities in the Antigen Preparation: Contaminants in the antigen solution can trigger an inflammatory response. | 1. Further Reduce Antigen Dose: The primary advantage of MF59 is its dose-sparing capability. Explore even lower antigen concentrations that may still provide robust immunogenicity with reduced reactogenicity. 2. Purify Antigen: Ensure your antigen preparation is of high purity to minimize non-specific inflammatory reactions. |
| I am observing inconsistent or variable immune responses across my study groups. | 1. Inconsistent Vaccine Administration: Variability in injection technique or volume can lead to inconsistent results. 2. Heterogeneity in Animal Models: Age, genetics, and health status of preclinical models can influence immune responses. 3. Formulation Instability: The emulsion may not be stable over the course of the experiment, leading to inconsistent dosing of the adjuvant. | 1. Standardize Administration Protocol: Ensure all technicians are trained on a consistent intramuscular injection technique. 2. Homogenize Study Groups: Randomize animals into groups to distribute variability. Ensure animals are of similar age and health status. 3. Verify Emulsion Stability: Visually inspect the formulation for any signs of phase separation before each administration. |
Frequently Asked Questions (FAQs)
Q1: What is MF59 and how does it work to enhance immunogenicity?
A1: MF59 is an oil-in-water emulsion adjuvant composed of squalene (B77637) oil stabilized by surfactants. It enhances the immune response by creating a local immunostimulatory environment at the injection site. This leads to the recruitment of immune cells like monocytes, macrophages, and dendritic cells. MF59 facilitates more efficient antigen uptake and presentation by these cells, ultimately leading to a stronger and broader adaptive immune response, including higher antibody titers and enhanced T-cell responses.
Q2: What is the primary benefit of using MF59 in vaccine formulation?
A2: The primary benefit of MF59 is its "antigen-sparing" effect.[2] It significantly enhances the immune response to a smaller quantity of antigen, allowing for a reduction in the required antigen dose per vaccine. This is particularly crucial during a pandemic, as it enables the production of more vaccine doses from a limited antigen supply. Additionally, MF59 can broaden the immune response, providing cross-protection against different strains of a pathogen.[3]
Q3: How much can I typically reduce the antigen dose when using MF59?
A3: The extent of antigen dose reduction can be substantial, though it varies depending on the specific antigen and the target population. Preclinical and clinical studies have shown that equivalent or even superior immune responses can be achieved with a fraction of the antigen dose compared to non-adjuvanted vaccines. For some influenza antigens, reductions of up to 50- to 200-fold have been reported in animal models while still achieving equivalent antibody titers.[3] Clinical studies with H1N1 and H5N1 influenza vaccines have demonstrated that low doses, such as 3.75 µg or 7.5 µg of antigen with MF59, can be highly immunogenic.[4][5]
Q4: Is MF59 more effective than alum adjuvants?
A4: MF59 and alum operate through different mechanisms and can induce different types of immune responses. In clinical studies with an A/H5N1 influenza subunit vaccine, MF59-adjuvanted formulations induced 2 to 5 times higher hemagglutination inhibition (HAI) titers compared to those with alum.[2] MF59 is particularly effective at inducing strong and broad antibody responses and has been shown to be a potent adjuvant for influenza vaccines.
Q5: What is the typical composition of the MF59 adjuvant?
A5: A standard dose of MF59 adjuvant (0.25 mL) typically contains 9.75 mg of squalene, 1.18 mg of polysorbate 80, and 1.18 mg of sorbitan (B8754009) trioleate in a citrate (B86180) buffer.[5]
Data Presentation: Antigen-Sparing Effects of MF59
The following tables summarize data from key studies, illustrating the dose-sparing effect of MF59 in influenza vaccines.
Table 1: A/H1N1 Pandemic Influenza Vaccine in Adults (18-64 years) and Older Adults (≥65 years)
| Vaccine Formulation (Antigen Dose) | Adjuvant | Age Group | Seroprotection Rate (Day 22)¹ | Geometric Mean Titer (GMT) (Day 22) |
| 3.75 µg | Full-Dose MF59 | 18-64 years | 92% | 239 |
| 7.5 µg | Full-Dose MF59 | 18-64 years | 97% | 344 |
| 7.5 µg | None | 18-64 years | 77% | 101 |
| 15 µg | None | 18-64 years | 86% | 134 |
| 3.75 µg | Full-Dose MF59 | ≥65 years | 81% | 120 |
| 7.5 µg | Full-Dose MF59 | ≥65 years | 85% | 158 |
| 7.5 µg | None | ≥65 years | 58% | 51 |
| 15 µg | None | ≥65 years | 69% | 65 |
¹Seroprotection rate is defined as the percentage of subjects achieving an HAI titer of ≥1:40. Data adapted from a dose-ranging study of an A/H1N1 vaccine.[4]
Table 2: A/H5N1 Pandemic Influenza Vaccine in Healthy Adults (18-49 years)
| Vaccine Formulation (Antigen Dose) | Adjuvant | Seroprotection Rate (Day 42)² | Geometric Mean Titer (GMT) (Day 42) |
| 3.75 µg | MF59 | 80% | ~123 |
| 7.5 µg | MF59 | Not explicitly stated, but high | ~136 |
| 15 µg | MF59 | Not explicitly stated, but high | Not explicitly stated |
| 15 µg | None | 14% | ~8.5 |
²Data from a Phase 1 clinical trial of an A/Indonesia/05/2005 (H5N1) vaccine.[6]
Experimental Protocols
Protocol 1: Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of serum antibodies to prevent the agglutination (clumping) of red blood cells (RBCs) by an influenza virus.
Materials:
-
V-bottom 96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
-
Receptor-Destroying Enzyme (RDE)
-
Influenza virus antigen standardized to 4 HAU/25 µL
-
0.5% or 1% suspension of chicken or turkey red blood cells (RBCs)
-
Test and control sera
Procedure:
-
Serum Treatment:
-
Inactivate non-specific inhibitors in serum samples by treating with RDE. Mix 1 volume of serum with 3 volumes of RDE.
-
Incubate overnight in a 37°C water bath.
-
Inactivate the RDE by incubating at 56°C for 30-60 minutes.
-
Add 6 volumes of PBS to bring the final serum dilution to 1:10.
-
-
Serial Dilution of Serum:
-
Add 25 µL of PBS to all wells of a 96-well plate except for the first column.
-
Add 50 µL of the 1:10 diluted serum to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 25 µL from the first well to the second, and so on, across the row. Discard the final 25 µL from the last well.
-
-
Virus Addition:
-
Add 25 µL of the standardized virus antigen (4 HAU/25 µL) to each well containing diluted serum.
-
Include a virus back-titration control on each plate to confirm the virus concentration.
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.
-
-
RBC Addition and Incubation:
-
Add 50 µL of the RBC suspension to all wells.
-
Gently tap the plate to mix.
-
Incubate at room temperature for 30-60 minutes, or until the RBC control wells show a distinct button.
-
-
Reading the Results:
-
Read the plate by tilting it at a 45-60 degree angle.
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., where a compact button of RBCs is formed at the bottom of the well).
-
Protocol 2: Indirect ELISA for Antigen-Specific IgG
This assay is used to quantify the concentration of antigen-specific antibodies in serum samples.
Materials:
-
High-binding 96-well ELISA plates
-
Purified recombinant antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Test and control sera
-
HRP-conjugated anti-species IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Antigen Coating:
-
Dilute the purified antigen to a predetermined optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 50-100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the test sera in Blocking Buffer (e.g., starting at 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3-5 times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Reading:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action for the MF59 adjuvant.
Caption: Experimental workflow for antigen dose optimization.
Caption: Logic for optimizing antigen dose with MF59.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dose-ranging study of MF59®-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of Safety Profile and Homologous Antibody Responses to a Mammalian Cell-Based, MF59-Adjuvanted, A/H5N1, Pandemic Influenza Vaccine across Four Phase II/III Clinical Trials in Healthy Children, Adults, and Older Adults | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
MF59 Vaccine Formulation: A Technical Support Guide
Welcome to the technical support center for the formulation of MF59-adjuvanted vaccines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental formulation of this oil-in-water emulsion adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is the exact composition of MF59?
A1: MF59 is a submicron oil-in-water emulsion. Its standard composition consists of squalene (B77637) (4.3% w/v), stabilized by two non-ionic surfactants, Span 85 (sorbitan trioleate) (0.5% w/v) and Tween 80 (polysorbate 80) (0.5% w/v), in a citrate (B86180) buffer.[1][2]
Q2: What is the primary mechanism of action for MF59?
A2: MF59's adjuvant properties are not due to any single component but rather the complete oil-in-water emulsion formulation.[3] It functions by creating a transient, localized immunocompetent environment at the injection site.[4] This leads to the recruitment of immune cells like monocytes, macrophages, and dendritic cells (DCs).[5][6][7] MF59 promotes the differentiation of monocytes into DCs and enhances antigen uptake and transport to the draining lymph nodes, where the adaptive immune response is initiated.[1][6]
Q3: Does MF59 directly bind to the antigen?
A3: Generally, MF59 does not appear to require stable binding to the antigen to exert its adjuvant effect.[8] Studies have shown that even when administered separately from the antigen (within a short timeframe), MF59 can still enhance the immune response.[8] Its primary role is to stimulate the innate immune system to create a favorable environment for an adaptive immune response to the co-administered antigen.[8]
Q4: Is the adjuvanticity of MF59 dependent on Toll-like receptor (TLR) signaling?
A4: No, MF59's adjuvanticity is independent of TLR signaling.[9] However, it does require the adaptor protein Myeloid Differentiation Factor 88 (MyD88), suggesting a MyD88-dependent, TLR-independent signaling pathway.[9][10][11][12][13] This pathway is also independent of the NLRP3 inflammasome.[10][11][12][13]
Troubleshooting Guide
Problem 1: Emulsion Instability (Creaming, Coalescence, or Phase Separation)
Q: My MF59 emulsion is showing signs of instability, such as a visible layer of cream at the top or complete phase separation. What could be the cause and how can I fix it?
A: Emulsion instability in MF59 formulations can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Cause A: Incorrect Homogenization Parameters. Inadequate shear force during homogenization can result in large, non-uniform oil droplets that are prone to coalescence.
-
Solution: Optimize your homogenization process. High-pressure homogenization is typically used for MF59.[14] Ensure you are using sufficient pressure and number of passes to achieve the target particle size. Increasing the number of passes through the homogenizer generally leads to a smaller and more uniform droplet size.[15][16]
-
-
Cause B: Inappropriate Surfactant Concentration. An insufficient amount of surfactants (Tween 80 and Span 85) will not adequately cover the surface of the oil droplets, leading to their fusion (coalescence).
-
Solution: Verify the concentrations of Tween 80 and Span 85 in your formulation. Ensure they are at the recommended levels (typically 0.5% w/v each).
-
-
Cause C: Improper Storage Conditions. MF59 emulsions are sensitive to temperature fluctuations, especially freezing. Freezing can disrupt the surfactant layer around the oil droplets, causing irreversible aggregation and breaking of the emulsion upon thawing.[2]
-
Solution: Store the MF59 emulsion at a controlled refrigerated temperature (2-8°C). Do not freeze.
-
-
Cause D: Antigen-Induced Instability. The addition of the antigen can sometimes disrupt the emulsion, especially if the antigen preparation contains components that interfere with the surfactants.
-
Solution: Assess the compatibility of your antigen with the MF59 emulsion. This can be done by mixing the antigen with the pre-formed emulsion and monitoring for any changes in physical appearance or particle size over time. Consider a buffer exchange for your antigen if it is in a buffer that might destabilize the emulsion.
-
Problem 2: Incorrect Particle Size or High Polydispersity Index (PDI)
Q: My DLS results show a mean particle size significantly different from the expected ~160 nm, or the PDI is too high. What should I do?
A: Particle size is a critical quality attribute for MF59 as it influences the immune response.[3][14]
-
Cause A: Suboptimal Homogenization. As with emulsion instability, the homogenization process is key to controlling particle size.
-
Cause B: Droplet Aggregation. This can be indicated by a high PDI value or the appearance of a second, larger peak in your DLS results.
-
Solution:
-
Check Zeta Potential: While MF59 uses non-ionic surfactants, a sufficiently negative zeta potential can contribute to stability through electrostatic repulsion. Low zeta potential values may indicate a tendency for aggregation.
-
Review Formulation Components: Ensure the correct concentrations of all components and the appropriate pH of the citrate buffer.
-
Storage: Improper storage can lead to aggregation. Ensure the emulsion has not been frozen.[2]
-
-
-
Cause C: Measurement Artifacts in DLS. Highly concentrated samples can cause multiple scattering effects in DLS, leading to inaccurate results.
-
Solution: Ensure you are using an appropriate dilution for your DLS measurement. The sample should be diluted in the same citrate buffer used for the formulation to avoid osmotic shock to the droplets.
-
Problem 3: Low or Inconsistent Antigen Adsorption
Q: I am observing low or variable adsorption of my antigen to the MF59 emulsion. How can I improve this?
A: While strong binding is not always necessary for MF59's function, consistent antigen association is important for vaccine formulation.
-
Cause A: Lack of Specific Interaction. MF59 does not have a charged backbone like alum to facilitate strong electrostatic adsorption of most antigens.[8]
-
Solution: For some antigens, hydrophobic interactions can be promoted. It has been shown that for certain antigens, inducing some level of binding can be beneficial, especially at lower adjuvant doses.[8] However, for many antigens, simple admixture is sufficient. The key is consistency in your formulation process.
-
-
Cause B: Inaccurate Quantification Method. The method used to measure free versus adsorbed antigen may not be accurate.
-
Solution: A common method is to centrifuge the vaccine formulation to separate the emulsion phase from the aqueous phase and then measure the amount of antigen remaining in the supernatant (unadsorbed). Ensure your centrifugation speed and time are sufficient to pellet the emulsion without pelleting the antigen itself. Validate your protein quantification assay (e.g., Bradford, BCA, or HPLC) in the presence of the formulation buffer.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Significance |
| Composition | ||
| Squalene | 4.3% (w/v) | Oil phase of the emulsion. |
| Tween 80 | 0.5% (w/v) | Hydrophilic surfactant. |
| Span 85 | 0.5% (w/v) | Lipophilic surfactant. |
| Citrate Buffer | ~10 mM, pH ~6.5 | Aqueous phase. |
| Physical Characteristics | ||
| Mean Particle Size | ~160 nm | Affects cellular uptake and immune response.[3][14] |
| Polydispersity Index (PDI) | < 0.3 (ideally < 0.2) | A measure of the width of the particle size distribution. Higher values indicate a less uniform population.[18] |
| Zeta Potential | Varies, but should be consistently negative | Indicates the surface charge of the droplets and can predict physical stability against aggregation.[19] |
Experimental Protocols
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the MF59 emulsion to come to room temperature.
-
Gently invert the sample several times to ensure homogeneity. Do not vortex, as this can introduce air bubbles and shear the emulsion.
-
Dilute the emulsion in the formulation buffer (e.g., 10 mM citrate buffer, pH 6.5) to a suitable concentration for DLS analysis. The exact dilution factor will depend on your instrument but is typically in the range of 1:100 to 1:1000. The goal is to obtain a stable count rate in the optimal range for the detector.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and has been calibrated with a suitable standard (e.g., a 100 nm polystyrene latex standard).
-
Set the measurement temperature to 25°C.
-
Input the correct viscosity and refractive index for the dispersant (citrate buffer).
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Allow the sample to equilibrate to the instrument temperature for at least 2 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
Use the cumulants analysis to obtain the Z-average mean diameter and the Polydispersity Index (PDI).
-
The Z-average should be around 160 nm, and the PDI should ideally be below 0.2 for a monodisperse sample.[18]
-
Protocol 2: Accelerated Stability Testing
This protocol is based on ICH guidelines for stability testing of pharmaceutical products.[20][21][22]
-
Sample Preparation: Prepare several vials of the final MF59-adjuvanted vaccine formulation.
-
Storage Conditions:
-
Accelerated Condition: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Long-Term (Control) Condition: Store samples at 5°C ± 3°C.
-
-
Testing Time Points:
-
Analytical Tests: At each time point, evaluate the following:
-
Visual Appearance: Check for any signs of creaming, coalescence, phase separation, or color change.
-
Particle Size and PDI: Measure using DLS as described in Protocol 1. A significant change is typically defined as a substantial increase in particle size or PDI.
-
pH: Measure the pH of the formulation.
-
Antigen Integrity and Quantity: Use appropriate methods (e.g., SDS-PAGE, HPLC) to assess the stability of the antigen.
-
-
Evaluation: Compare the results from the accelerated condition to the initial (time 0) data and the long-term storage data. Significant changes at the accelerated condition may indicate potential stability issues over the product's shelf life. For emulsions, centrifugation can also be used as a stress test to predict creaming.[23]
Visualizations
MF59-Induced Signaling Pathway
Caption: Workflow of MF59's mechanism of action.
Troubleshooting Logic for Emulsion Instability
Caption: Troubleshooting workflow for MF59 emulsion instability.
References
- 1. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Reliable particle sizing in vaccine formulations using advanced dynamic light scattering [frontiersin.org]
- 4. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 7. Molecular and cellular signatures of human vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pnas.org [pnas.org]
- 14. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of homogenization process parameters on physicochemical properties of astaxanthin nanodispersions prepared using a solvent-diffusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. memmert.com [memmert.com]
- 21. database.ich.org [database.ich.org]
- 22. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]
- 23. scribd.com [scribd.com]
Technical Support Center: MF59 Preparation Viscosity Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of MF59 preparations.
Troubleshooting Guide: High Viscosity in MF59 Preparations
High viscosity in your MF59 preparation can lead to difficulties in handling, filtration, and administration. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Question: My MF59 preparation is too viscous. What should I do?
Answer: High viscosity in MF59 preparations can stem from several factors related to formulation and processing. Follow these troubleshooting steps to identify and address the root cause.
Step 1: Verify Formulation Components and Concentrations
Ensure the concentrations of squalene (B77637), Polysorbate 80, and Sorbitan trioleate (Span® 85) are accurate. Deviations from the standard formulation can significantly impact viscosity. The typical composition of MF59 is approximately 4.3% squalene, 0.5% Polysorbate 80, and 0.5% Span 85 by weight in a citrate (B86180) buffer.[1] An increased concentration of the oil phase (squalene) can lead to a higher viscosity.[2]
Step 2: Review Homogenization/Microfluidization Parameters
The homogenization or microfluidization process is critical in achieving the desired low viscosity. Inadequate shear forces can result in larger droplet sizes and, consequently, higher viscosity.
-
Homogenization Pressure: Insufficient pressure will not effectively reduce droplet size. Increasing the homogenization pressure generally leads to smaller droplet sizes and lower viscosity.[3][4]
-
Number of Passes: A single pass through the homogenizer may not be sufficient. Increasing the number of passes can further reduce droplet size and viscosity.[5]
-
Flow Rate: The flow rate through the homogenizer can influence the shear forces applied to the emulsion. Consult your equipment manual for optimal flow rates for your specific model.
Step 3: Control the Processing Temperature
Temperature has a significant inverse relationship with viscosity; as temperature increases, viscosity decreases.[2][6]
-
Pre-heating: Consider pre-heating the oil and aqueous phases before emulsification.
-
Cooling during Homogenization: High-pressure homogenization can generate heat. Use a heat exchanger to control the temperature of the emulsion during processing and prevent excessive temperature increases that could affect stability, even though higher temperatures temporarily reduce viscosity.
Step 4: Evaluate Surfactant Ratio and Quality
The ratio of Polysorbate 80 to Span® 85 is crucial for stabilizing the oil droplets. An incorrect ratio can lead to instability and increased viscosity. The grade and quality of the surfactants can also play a role.
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for addressing high viscosity in MF59 preparations.
Frequently Asked Questions (FAQs)
1. What is the expected viscosity of a standard MF59 preparation?
MF59 is characterized as a non-viscous, oil-in-water emulsion that is easy to inject. While a specific viscosity value is not frequently cited in publicly available literature, it is expected to be low, close to that of water.
2. How does the concentration of squalene affect the viscosity of the emulsion?
Increasing the concentration of squalene, the dispersed oil phase, will generally lead to an increase in the viscosity of the oil-in-water emulsion.[2] This is due to the increased volume of the dispersed phase, leading to greater internal friction.
3. What is the impact of temperature on the viscosity of MF59?
The viscosity of MF59, like most fluids, is temperature-dependent. An increase in temperature will lead to a decrease in viscosity.[2][6] Conversely, a decrease in temperature will increase the viscosity.
4. Can the type of homogenizer used affect the final viscosity?
Yes, the type and efficiency of the homogenizer are critical. High-shear fluid processors, such as microfluidizers, are designed to create nanoemulsions with small and uniform droplet sizes, which is key to achieving a low-viscosity product.
5. How does the ratio of Polysorbate 80 to Span® 85 impact viscosity?
The combination of a hydrophilic surfactant (Polysorbate 80) and a lipophilic surfactant (Span® 85) is essential for creating a stable emulsion. While the direct impact of minor ratio variations on viscosity is not extensively documented, an improper ratio can lead to emulsion instability, such as droplet coalescence, which would increase the effective particle size and, consequently, the viscosity.
Quantitative Data
The following table summarizes the effect of temperature and squalene concentration on the kinematic viscosity of a model squalene oil-in-water emulsion, which can be considered a proxy for MF59.
Table 1: Kinematic Viscosity (cSt) of Squalene O/W Emulsions at Different Temperatures and Squalene Concentrations
| Squalene Conc. (wt%) | 25°C | 30°C | 35°C | 40°C | 45°C | 50°C | 55°C | 60°C |
| 2 | 1.14 | 1.02 | 0.93 | 0.85 | 0.78 | 0.72 | 0.67 | 0.63 |
| 4 | 1.23 | 1.10 | 1.00 | 0.91 | 0.83 | 0.77 | 0.71 | 0.66 |
| 6 | 1.34 | 1.20 | 1.09 | 0.99 | 0.91 | 0.84 | 0.78 | 0.72 |
| 8 | 1.48 | 1.32 | 1.20 | 1.10 | 1.00 | 0.92 | 0.85 | 0.79 |
| 10 | 1.65 | 1.48 | 1.34 | 1.22 | 1.12 | 1.03 | 0.95 | 0.88 |
Data adapted from a study on squalene O/W emulsions stabilized with 2 wt% Span 80.[2]
Factors Influencing MF59 Viscosity
Caption: Key factors influencing the viscosity of MF59 preparations.
Experimental Protocols
Protocol 1: Preparation of a Squalene-Based Oil-in-Water Nanoemulsion (MF59-like)
This protocol describes the preparation of a small-scale batch of a nanoemulsion similar in composition to MF59 using a high-pressure homogenizer.
Materials:
-
Squalene
-
Polysorbate 80 (Tween® 80)
-
Sorbitan trioleate (Span® 85)
-
Citric Acid
-
Sodium Citrate
-
Water for Injection (WFI)
Equipment:
-
High-pressure homogenizer (e.g., Microfluidizer®)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
-
pH meter
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, prepare a 10 mM citrate buffer (pH 6.0-6.5) using citric acid and sodium citrate in WFI.
-
Add Polysorbate 80 to the citrate buffer to a final concentration of 0.5% (w/v).
-
Stir the mixture using a magnetic stirrer until the Polysorbate 80 is completely dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, weigh the required amount of squalene for a final concentration of 4.3% (v/v).
-
Add Sorbitan trioleate to the squalene to a final concentration of 0.5% (w/v).
-
Gently mix the oil phase until the Sorbitan trioleate is fully dispersed.
-
-
Create a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring vigorously with the magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse, milky-white emulsion.
-
-
High-Pressure Homogenization:
-
Set the high-pressure homogenizer to the desired operating pressure (e.g., 10,000 - 20,000 psi).
-
Pass the coarse emulsion through the homogenizer.
-
Collect the resulting nanoemulsion.
-
For optimal results, repeat the homogenization for a total of 5-10 passes, or until the desired particle size and viscosity are achieved.
-
Monitor the temperature of the emulsion during homogenization and use a cooling system if necessary.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the final nanoemulsion using dynamic light scattering (DLS). The target particle size is approximately 160 nm.[1]
-
Measure the viscosity of the final product using the protocol below.
-
Protocol 2: Viscosity Measurement of Nanoemulsions
This protocol outlines the procedure for measuring the dynamic viscosity of a nanoemulsion using a rotational viscometer.[7][8]
Equipment:
-
Rotational viscometer or rheometer with appropriate spindle/geometry (e.g., cone and plate or concentric cylinder)
-
Temperature control unit (water bath or Peltier plate)
-
Sample vials
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the viscometer and the temperature control unit. Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument using a standard fluid of known viscosity if required.
-
-
Sample Preparation and Loading:
-
Ensure the nanoemulsion sample is at the desired measurement temperature by placing it in the temperature-controlled unit.
-
Gently invert the sample vial a few times to ensure homogeneity without introducing air bubbles.
-
Load the appropriate volume of the sample into the viscometer's measurement cell.
-
-
Measurement:
-
Select the appropriate spindle or geometry and rotational speed (RPM). For low-viscosity fluids, a higher RPM may be necessary.
-
Start the measurement and allow the reading to stabilize. This may take a few seconds to a minute.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
It is recommended to take measurements at multiple shear rates (by varying the RPM) to determine if the fluid is Newtonian or non-Newtonian.
-
-
Data Analysis:
-
For each measurement, record the temperature, shear rate (or RPM), and viscosity.
-
Calculate the mean and standard deviation if multiple measurements are taken under the same conditions.
-
Experimental Workflow for MF59 Preparation and Viscosity Measurement
Caption: A simplified workflow for the preparation and viscosity measurement of an MF59-like nanoemulsion.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bch.ro [bch.ro]
- 3. Effect of the homogenization process on the sensory and rheological properties in model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of homogenizer pressure and temperature on physicochemical, oxidative stability, viscosity, droplet size, and sensory properties of Sesame vegetable cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions [mdpi.com]
- 6. Thermal Conductivity and Viscosity: Review and Optimization of Effects of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing In-Vivo Efficacy of MF59®-Adjuvanted Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in-vivo efficacy of MF59®-adjuvanted vaccine formulations.
Frequently Asked Questions (FAQs)
Q1: What is MF59®, and what is its primary mechanism of action?
A1: MF59® is an oil-in-water emulsion adjuvant used in human vaccines.[1][2] It is composed of squalene (B77637) (4.3%), polysorbate 80 (0.5%), and sorbitan (B8754009) trioleate (0.5%) in a citrate (B86180) buffer.[1] Its primary mechanism of action is to create an immunocompetent environment at the injection site.[3][4] This involves the rapid induction of chemokines and cytokines, which recruits innate immune cells like monocytes, macrophages, and dendritic cells.[3][5] This enhanced cell recruitment leads to more efficient antigen uptake and transport to the draining lymph nodes, ultimately promoting a stronger and broader adaptive immune response, including higher antibody titers and T-cell activation.[3][4]
Q2: We are observing lower than expected antibody titers. What are the potential causes and solutions?
A2: Lower than expected antibody titers can stem from several factors. Consider the following troubleshooting steps:
-
Antigen Dose: The amount of antigen in your formulation is critical. MF59® has a dose-sparing effect, meaning equivalent antibody titers can be achieved with a significantly reduced amount of antigen compared to non-adjuvanted vaccines.[6][7] Review dose-ranging studies to ensure you are using an optimal concentration of your specific antigen with MF59®.[8]
-
Vaccine Formulation and Stability: MF59®'s efficacy is dependent on its physical properties as a stable nanoemulsion.[9][10] Improper formulation or storage can lead to phase separation or changes in droplet size, which can negatively impact its adjuvanticity.[9] Ensure the emulsion is stable and has the correct particle size before injection. Thin-film freeze-drying is a potential method to improve the stability of MF59®-adjuvanted vaccines.[9][10]
-
Injection Route and Technique: The standard route for MF59®-adjuvanted vaccines is intramuscular injection. This route is crucial for the formation of the local immunocompetent environment. Ensure proper injection technique to deliver the vaccine to the muscle tissue.
-
Animal Model and Age: The age and immune status of the animal model can significantly influence the immune response. Older animals, for instance, may have a weaker response to vaccination, although MF59® has been shown to enhance the immune response in aged mice.[11]
Q3: How does the efficacy of MF59® compare to other adjuvants like Alum?
A3: MF59® generally induces a different and often more robust immune response compared to aluminum-based adjuvants (Alum). In preclinical and clinical studies, MF59®-adjuvanted influenza vaccines have been shown to induce higher levels of antigen-specific antibodies and higher hemagglutination inhibition (HAI) titers compared to Alum-adjuvanted vaccines.[1] MF59® tends to promote a mixed Th1/Th2 response, while Alum is a strong inducer of Th2 responses.[12][13]
Q4: Can MF59® enhance the immune response against antigenically drifted viral strains?
A4: Yes, a key advantage of MF59® is its ability to induce cross-reactive immune responses.[6][14] It enhances the production of antibodies that can recognize and neutralize viral strains that have undergone antigenic drift and are different from the strain included in the vaccine.[1][6][14] This is achieved by promoting antibody affinity maturation and broadening the epitope recognition.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Antibody Titers | Suboptimal antigen dose. | Conduct a dose-ranging study to determine the optimal antigen concentration for your specific vaccine formulation.[8] |
| Improper vaccine formulation or storage. | Verify the stability of the MF59® emulsion. Ensure proper storage conditions are maintained to prevent phase separation.[9] | |
| Inappropriate injection route. | Confirm that the vaccine is administered via intramuscular injection to facilitate the intended local immune response. | |
| High Variability in Immune Response Between Animals | Inconsistent injection technique. | Standardize the injection procedure to ensure consistent delivery of the vaccine to the muscle tissue. |
| Genetic variability within the animal model. | Use a sufficient number of animals to account for biological variability and ensure statistical power. | |
| Unexpected Local Reactogenicity | Contamination of the vaccine formulation. | Ensure sterile preparation and handling of the vaccine. |
| Improper pH of the formulation. | Verify that the pH of the final vaccine formulation is within the appropriate physiological range. | |
| Poor T-cell Response | Inappropriate assays for T-cell measurement. | Utilize sensitive and specific assays such as intracellular cytokine staining by flow cytometry or ELISpot to accurately measure T-cell responses.[12] |
| The antigen may be a poor T-cell immunogen. | Consider incorporating a known T-cell epitope into your antigen design or using a combination of adjuvants to steer the immune response.[1] |
Quantitative Data Summary
Table 1: Comparison of Immunogenicity of MF59®-Adjuvanted vs. Non-Adjuvanted Influenza Vaccines in a Mouse Model
| Vaccine Formulation | Antigen Dose | Antibody Titer (Geometric Mean) | Survival Rate after Challenge |
| Vaccine Alone | High | Lower | Significantly lower |
| Vaccine + MF59® | 50- to 200-fold lower | Equivalent to high-dose vaccine alone | Significantly increased |
| Vaccine + MF59® | High | Significantly higher | Full protection |
| (Data synthesized from[6][7]) |
Table 2: Clinical Trial Data on MF59®-Adjuvanted H5N1 Vaccine in Adults
| Vaccine Formulation | Antigen Dose (µg) | Adjuvant Dose | Seroconversion Rate (%) |
| Non-adjuvanted | 30 | None | Lower |
| MF59®-adjuvanted | 7.5 | Full | Met European regulatory requirements |
| (Data synthesized from[6]) |
Key Experimental Protocols
Protocol 1: Immunization of Mice
-
Preparation of Vaccine Formulation:
-
Aseptically mix the antigen solution with the MF59® emulsion at the desired ratio.
-
Gently vortex the mixture to ensure homogeneity.
-
Visually inspect the formulation for any signs of phase separation or precipitation.
-
-
Animal Handling:
-
Use an appropriate mouse strain (e.g., BALB/c) of a specific age.
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
-
Immunization:
-
Administer a 50 µL injection into the tibialis anterior muscle of one hind leg.
-
Include control groups receiving the antigen alone, MF59® alone, and a vehicle control (e.g., PBS).
-
-
Booster Immunization:
-
Administer a booster immunization at a specified time point (e.g., 3 weeks after the primary immunization) using the same procedure.
-
Protocol 2: Hemagglutination Inhibition (HAI) Assay
-
Serum Collection:
-
Collect blood samples from the mice at specified time points (e.g., before immunization and 2-3 weeks after the final immunization).
-
Separate the serum and heat-inactivate it at 56°C for 30 minutes to remove non-specific inhibitors.
-
-
Receptor Destroying Enzyme (RDE) Treatment:
-
Treat the sera with RDE to remove non-specific inhibitors of hemagglutination.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the treated sera in a 96-well V-bottom plate.
-
Add a standardized amount of the influenza virus antigen (4 hemagglutinating units) to each well and incubate.
-
Add a standardized suspension of red blood cells (e.g., turkey or chicken) to each well and incubate.
-
-
Reading the Results:
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for T-cell Responses
-
Splenocyte Isolation:
-
Euthanize the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
-
In Vitro Stimulation:
-
Stimulate the splenocytes with the specific antigen or a peptide pool for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
-
Staining:
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) with fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the frequency of cytokine-producing T-cells within the CD4+ and CD8+ populations.[12]
-
Visualizations
Caption: Mechanism of action of MF59® adjuvant.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 5. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 increases the immunogenicity and protective efficacy of subunit influenza vaccine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dose-ranging study of MF59®-adjuvanted and non-adjuvanted A/H1N1 pandemic influenza vaccine in young to middle-aged and older adult populations to assess safety, immunogenicity, and antibody persistence one year after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MF59 adjuvant enhances the immunogenicity of influenza vaccine in both young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Immune Response with MF59™
Welcome to the technical support center for the MF59™ adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the experimental use of MF59™.
Frequently Asked Questions (FAQs)
Q1: What is MF59™ and how does it work to enhance the immune response?
MF59™ is an oil-in-water emulsion adjuvant composed of squalene (B77637) oil stabilized by the surfactants polysorbate 80 and sorbitan (B8754009) trioleate in a citrate (B86180) buffer. It is designed to be mixed with a vaccine antigen to boost the immune response. MF59™ works by creating a localized, transient inflammatory environment at the injection site.[1] This leads to the recruitment of immune cells like monocytes, macrophages, and dendritic cells.[2][3] These cells are then more efficiently activated and transport the antigen to the draining lymph nodes, leading to a more robust and broader adaptive immune response, including both antibody production and T-cell activation.[4]
Q2: In which research scenarios is MF59™ particularly beneficial?
MF59™ is especially useful in situations where a poor immune response is anticipated. This includes:
-
Immunosenescence: In elderly populations, where the immune system is naturally weaker, MF59™ has been shown to significantly enhance the immunogenicity of influenza vaccines, leading to higher antibody titers compared to non-adjuvanted vaccines.[5][6]
-
Immunocompromised Individuals: Studies have indicated that MF59™-adjuvanted vaccines can improve immunogenicity in individuals with compromised immune systems, such as those with HIV or chronic kidney disease.[2]
-
Naïve Individuals: In individuals with no prior exposure to an antigen, MF59™ can induce a more potent and rapid primary immune response.[1]
-
Dose Sparing: MF59™ can allow for the use of smaller amounts of antigen to achieve a similar or even enhanced immune response, which is particularly valuable during pandemics or when antigen supply is limited.
Q3: Can MF59™ overcome a lack of CD4+ T-cell help?
Yes, one of the significant advantages of MF59™ is its ability to induce isotype-switched IgG antibodies and protective immunity even in the absence of CD4+ T-cell help.[3][7] This suggests that MF59™ can activate alternative pathways to provide the necessary signals for B-cell activation and antibody production, making it a valuable tool for vaccines targeting individuals with compromised CD4+ T-cell function.[2][3]
Q4: What is the typical cytokine profile induced by MF59™?
In naïve murine models, MF59™-based adjuvants tend to induce a cytokine profile consistent with a Th2-biased immune response, characterized by increased levels of IL-5 and IL-6.[8][9] However, in previously infected mice, MF59™ can also generate Th1-type responses, including IFN-γ.[8] In young children, MF59™-adjuvanted vaccines have been shown to induce a greater expansion of multi-cytokine-producing CD4+ T-cells, primarily producing TNF-α and IL-2, without a strong bias towards either a Th1 or Th2 response.[1][10]
Troubleshooting Guides
Formulation and Stability
Q: My MF59™ emulsion appears to be unstable (e.g., phase separation, changes in color/consistency). What should I do?
A: MF59™ is a milky-white liquid emulsion.[11] Any deviation from this appearance could indicate instability.
-
Visual Inspection: Look for signs of phase separation (layers of oil and water), aggregation (clumping), or a change from its uniform milky appearance. Temperature stress, particularly freezing, can cause irreversible damage to the emulsion.[12]
-
Storage Conditions: Ensure the adjuvant is stored at the recommended temperature of 2°C to 8°C and protected from light.[11] Do not freeze MF59™, as this will disrupt the emulsion.[13]
-
Particle Size Analysis: If you have the capability, measure the particle size using dynamic light scattering. A significant change in the average particle size (typically around 160 nm) or polydispersity index can indicate instability.[12][14]
-
Discard if Unstable: If you suspect the emulsion is compromised, it is best to discard it and use a new vial to ensure the consistency and reliability of your experimental results.
Q: I am observing high variability in my results between different experiments or different batches of MF59™-adjuvanted vaccine.
A: Inconsistent results can stem from several factors related to the formulation and handling of the adjuvanted vaccine.
-
Homogeneity of the Mixture: Ensure that the MF59™ emulsion and the antigen are thoroughly and consistently mixed before each administration. The entire formulated emulsion is necessary for the adjuvant effect.[15]
-
Antigen-Adjuvant Ratio: The ratio of antigen to adjuvant can impact the immune response. Ensure you are using a consistent and optimized ratio in all your experiments.
-
Storage of the Adjuvanted Vaccine: Once the antigen and MF59™ are mixed, the stability of the formulation may change. It is recommended to prepare the mixture fresh for each experiment or to validate the stability of the pre-mixed vaccine under your specific storage conditions.
-
Quality Control of MF59™: If you are preparing an MF59™-like emulsion in-house, ensure strict quality control over the particle size and homogeneity of the emulsion.[14] Variations in these parameters can lead to inconsistent adjuvanticity.[12]
Immunological Readouts
Q: I am not observing the expected enhancement in antibody titers with MF59™.
A: Several factors could contribute to a lower-than-expected antibody response.
-
Assay Sensitivity: Verify that your ELISA or Hemagglutination Inhibition (HAI) assay is sensitive enough to detect the expected increase in antibody titers. Include appropriate positive and negative controls.
-
Timing of Sample Collection: The kinetics of the antibody response can vary. Ensure you are collecting sera at the optimal time point post-vaccination. Antibody titers typically peak a few weeks after the final immunization.
-
Animal Model: The magnitude of the adjuvant effect can vary between different animal strains and species.
-
Antigen Quality: Ensure the antigen you are using is of high quality and has not degraded.
Q: The T-cell response (e.g., as measured by ELISpot) is weaker than expected.
A: While MF59™ is known to enhance T-cell responses, several factors can influence the outcome.
-
Type of T-cell Response: MF59™ primarily promotes CD4+ T-cell responses, particularly T follicular helper (Tfh) cells.[2] While it can also induce CD8+ T-cell responses, this may be less robust than the CD4+ T-cell help for antibody production.[3][16]
-
Cytokine Profile: MF59™ typically induces a Th2-biased response in naïve animals.[8] If you are primarily looking for a strong Th1 response (e.g., high IFN-γ production), you might consider combining MF59™ with a Th1-polarizing agent like a TLR agonist.[2]
-
Assay Optimization: Ensure your ELISpot or intracellular cytokine staining assay is properly optimized, including the number of cells plated and the concentration of the stimulating antigen.
Q: I am observing an unexpected cytokine profile in my in vitro or in vivo experiments.
A: The cytokine milieu induced by MF59™ can be complex and influenced by several factors.
-
In Vitro vs. In Vivo Systems: In vitro stimulation of cells with MF59™ may not fully recapitulate the complex cellular interactions and cytokine production that occur in vivo at the site of injection.
-
Immune Status of the Host: The cytokine response can differ between naïve and previously exposed individuals.[8]
-
Timing of Measurement: The induction of cytokines by MF59™ is often rapid and transient, with levels peaking within hours of administration.[8][9] Ensure your measurement time point is appropriate to capture the peak response.
Data Presentation
Table 1: Effect of MF59™ on Hemagglutination Inhibition (HAI) Titers
| Vaccine Formulation | Population | Fold Increase in HAI Titer (vs. Non-Adjuvanted) | Reference |
| H5N1 Subunit Vaccine | Healthy Adults | 2 to 5-fold | |
| Trivalent Influenza Vaccine (TIV) | Children (6-71 months) | Significant increase, with 100% achieving titers ≥1:40 after two doses | [17] |
| A/H1N1 Vaccine | Adults (18-64 years) | Higher titers with increasing adjuvant dose | |
| A/H1N1 Vaccine | Elderly (≥65 years) | Higher titers with increasing adjuvant dose |
Table 2: Cellular Immune Response to MF59™-Adjuvanted Vaccines
| Immune Cell Type | Observation | Model/Population | Reference |
| CD4+ T-cells | Increased expansion of multi-cytokine (TNF-α, IL-2) producing cells | Young Children | [1][10] |
| T follicular helper (Tfh) cells | Enhanced activation and germinal center reaction | Mice | [2] |
| Monocytes, Neutrophils, Dendritic Cells | Increased recruitment to the injection site | Mice | [2][3] |
| CD8+ T-cells | Induction of protective CD8+ T-cell responses | CD4-deficient mice | [3] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
This protocol is a general guideline for detecting antigen-specific IgG in serum samples. Optimization of antibody concentrations and incubation times may be required.
-
Coating:
-
Dilute the purified antigen to 2 µg/mL in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute an HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of TMB substrate.
-
Incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of antibodies in a serum sample to prevent the agglutination of red blood cells by a virus.
-
Serum Treatment:
-
Treat serum samples with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors of hemagglutination.
-
Heat-inactivate the RDE-treated serum at 56°C for 30 minutes.
-
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the treated serum in PBS in a V-bottom 96-well plate.
-
Add a standardized amount of the virus (typically 4-8 hemagglutination units) to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Add a standardized suspension of red blood cells (e.g., 0.5% chicken or turkey red blood cells) to each well.
-
Gently mix and incubate at room temperature for 30-60 minutes.
-
-
Reading the Results:
-
The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination (i.e., the formation of a "button" of red blood cells at the bottom of the well).
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting Cells
This protocol provides a general framework for detecting antigen-specific IFN-γ secreting T-cells.
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Add the cells to the coated plate at a predetermined density (e.g., 2-5 x 10⁵ cells/well).
-
Add the specific antigen (e.g., peptide pool or whole protein) to the appropriate wells.
-
Include positive (e.g., PHA or anti-CD3) and negative (medium alone) controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate extensively with PBS containing 0.05% Tween 20 to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate (e.g., BCIP/NBT for alkaline phosphatase).
-
Stop the reaction by washing with water once the spots have developed.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an ELISpot reader.
-
Visualizations
Caption: Simplified signaling pathway of MF59™ adjuvant action.
Caption: General experimental workflow for evaluating MF59™-adjuvanted vaccines.
Caption: Logical troubleshooting workflow for poor immune response with MF59™.
References
- 1. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative Effectiveness of the MF59®‐Adjuvanted Influenza Vaccine Versus High‐Dose and Non‐Adjuvanted Influenza Vaccines in Preventing Cardiorespiratory Hospitalizations During the 2019–2020 US Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants. | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. labeling.cslbehring.com [labeling.cslbehring.com]
- 12. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 14. mdpi.com [mdpi.com]
- 15. The adjuvant effect of MF59 is due to the oil-in-water emulsion formulation, none of the individual components induce a comparable adjuvant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunogenicity and safety of MF59-adjuvanted and full-dose unadjuvanted trivalent inactivated influenza vaccines among vaccine-naïve children in a randomized clinical trial in rural Senegal - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of MF59
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of the MF59 adjuvant. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist with your experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is MF59 and what is its composition?
A1: MF59 is a potent, oil-in-water emulsion adjuvant used to enhance the immune response to vaccine antigens.[1][2][3] It is composed of squalene (B77637) (4.3%), a naturally occurring oil, stabilized by the non-ionic surfactants Polysorbate 80 (Tween 80) (0.5%) and Sorbitan trioleate (Span 85) (0.5%) in a citrate (B86180) buffer.[4] The mean diameter of the oil droplets is approximately 160 nm.[5] It's important to note that the adjuvant activity is a property of the complete emulsion, not of its individual components.
Q2: How does MF59 work to enhance the immune response?
A2: MF59 functions by creating a transient "immunocompetent" environment at the injection site.[6] This leads to the recruitment of immune cells, such as monocytes and macrophages, which then more efficiently take up the antigen and transport it to the draining lymph nodes.[5][6] In the lymph nodes, MF59 promotes the activation of T cells and the expansion of B cells, resulting in a stronger and broader antibody response.[6]
Q3: What are the primary sources of batch-to-batch variability with MF59?
A3: Batch-to-batch variability of MF59 can arise from several factors:
-
Physicochemical Properties: Variations in the mean particle size of the oil droplets and the polydispersity index (a measure of the broadness of the size distribution) can impact the adjuvant's potency.
-
Storage and Handling: MF59 is sensitive to temperature fluctuations. Exposure to freezing or high temperatures can disrupt the emulsion, leading to phase separation and a loss of activity.
-
Antigen-Adjuvant Interaction: The method of mixing the antigen with MF59 can influence the stability and immunogenicity of the final formulation.
Q4: What are the recommended storage and handling conditions for MF59?
A4: MF59 should be stored at 4°C and protected from freezing.[7] Once mixed with an antigen, it is recommended to use the formulation within 8 hours if stored at room temperature.[7] Always follow the manufacturer's specific storage and handling instructions. Avoid vigorous shaking or vortexing, as this can disrupt the emulsion. Gentle inversion is sufficient for resuspension.
Q5: What are the key quality control parameters to assess a new batch of MF59?
A5: Key quality control parameters include:
-
Visual Inspection: The emulsion should be a uniform, milky-white liquid, free of visible particulates or phase separation.
-
Particle Size and Polydispersity Index (PDI): These are critical indicators of the emulsion's physical state and are typically measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: This measurement provides an indication of the emulsion's stability.
-
pH: The pH of the emulsion should be within the specified range to ensure stability and compatibility with the antigen.
Troubleshooting Guides
Issue 1: Lower than Expected Immunogenicity
If you observe a weaker than expected immune response in your experiment, use the following guide to troubleshoot potential causes related to the MF59 adjuvant.
Troubleshooting Workflow for Low Immunogenicity
Caption: Troubleshooting workflow for low immunogenicity.
Issue 2: Inconsistent Results Between Batches
When you observe variability in your results when using different lots of MF59, a systematic comparison of the batches is necessary.
Quantitative Data Summary for Batch Comparison
| Parameter | Typical Specification | Batch A (Example) | Batch B (Example) | Potential Implication of Deviation |
| Visual Appearance | Uniform, milky-white, no particulates | Conforms | Phase separation observed | Emulsion instability, loss of potency |
| Particle Size (Z-average) | 140 - 180 nm | 162 nm | 255 nm | Altered immunogenicity |
| Polydispersity Index (PDI) | < 0.2 | 0.15 | 0.45 | Broader size distribution, potential instability |
| Zeta Potential | < -30 mV | -45 mV | -20 mV | Increased likelihood of droplet aggregation |
| pH | 6.0 - 7.0 | 6.5 | 5.8 | May affect antigen stability and adjuvant performance |
Experimental Protocols
Protocol 1: Visual Inspection of MF59
Objective: To assess the macroscopic quality of the MF59 emulsion.
Materials:
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MF59 vial
-
Inspection station with black and white backgrounds and adequate lighting (at least 2000 lux).[8]
Procedure:
-
Gently invert the vial of MF59 to ensure homogeneity. Do not shake vigorously.
-
Hold the vial against the white background.
-
Inspect for any visible particulate matter. The solution should be free of any foreign particles.
-
Hold the vial against the black background.
-
Inspect for any signs of phase separation, which may appear as a clearer layer or oil droplets. The emulsion should be uniformly milky-white.
-
Record observations for the batch record.
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean particle size and PDI of the MF59 emulsion.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
High-purity water for dilution
-
Pipettes
Procedure:
-
Allow the MF59 vial to equilibrate to room temperature.
-
Gently invert the vial 5-10 times to ensure the emulsion is homogeneous.
-
Prepare a diluted sample of MF59 in high-purity water. The dilution factor will depend on the instrument's specifications to achieve an appropriate count rate. A typical starting point is a 1:100 or 1:200 dilution.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant (water), temperature (25°C), and measurement angle (e.g., 173°).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the Z-average particle size and the PDI.
Protocol 3: Zeta Potential Measurement
Objective: To assess the surface charge of the emulsion droplets as an indicator of stability.
Materials:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Specific folded capillary cells for zeta potential measurement
-
High-purity water for dilution
-
Pipettes
Procedure:
-
Prepare a diluted sample of MF59 in high-purity water, similar to the DLS sample preparation.
-
Carefully inject the sample into the folded capillary cell, ensuring no air bubbles are introduced.
-
Place the cell in the instrument.
-
Set the measurement parameters, including dispersant, temperature, and applied voltage.
-
Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.
-
Record the average zeta potential from multiple readings.
Visualizations
MF59 Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of MF59's mechanism of action.
Experimental Workflow for MF59 Quality Control
Caption: Quality control workflow for incoming MF59 batches.
References
- 1. MF59 - Wikipedia [en.wikipedia.org]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. AS03- and MF59-Adjuvanted Influenza Vaccines in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Point-of-Use Mixing of Influenza H5N1 Vaccine and MF59 Adjuvant for Pandemic Vaccination Preparedness: Antibody Responses and Safety. A Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a3p.org [a3p.org]
Technical Support Center: Optimizing Storage Conditions for MF59-Adjuvanted Vaccines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of MF59-adjuvanted vaccines. Below you will find troubleshooting guides for common storage issues, frequently asked questions tailored for a research environment, and detailed experimental protocols for assessing vaccine stability.
Troubleshooting Guides
This section provides step-by-step instructions for addressing temperature excursions, which are deviations from the recommended storage temperature range.
Scenario 1: Exposure to Temperatures Above 8°C
If you discover that your MF59-adjuvanted vaccine has been exposed to temperatures above the recommended 8°C, follow these steps immediately:
-
Isolate and Quarantine: Immediately label the affected vaccine vials "DO NOT USE" and move them to a separate, secure container within a functioning refrigerator that is maintaining the correct temperature range of 2°C to 8°C. Do not discard the vaccine.
-
Document the Excursion: Record all pertinent details of the temperature excursion. This information is critical for determining the viability of the vaccine.
-
Date and time the excursion was discovered.
-
The temperature of the storage unit and the room temperature, if available.
-
The minimum and maximum temperatures reached during the excursion.
-
The total duration the vaccine was stored outside the recommended temperature range.
-
A detailed inventory of the affected vaccines, including vial identifiers.
-
Any other relevant observations, such as whether the storage unit door was ajar or if there was a power outage.
-
-
Contact the Manufacturer: Reach out to the vaccine manufacturer's technical support with the detailed documentation you have prepared. They will provide guidance on whether the vaccine can still be used based on their proprietary stability data.
-
Correct the Cause: Identify and rectify the cause of the temperature excursion to prevent future occurrences. This may involve servicing the refrigerator, ensuring the door is properly sealed, or checking the power supply.
Scenario 2: Exposure to Freezing Temperatures (Below 0°C)
Exposure of MF59-adjuvanted vaccines to freezing temperatures is a critical event that can irreversibly compromise the vaccine's integrity.[1]
-
Immediate Quarantine: As with exposure to high temperatures, immediately label the affected vials "DO NOT USE" and place them in a quarantine area within a refrigerator maintaining the correct 2°C to 8°C temperature.
-
Visual Inspection: Carefully inspect the frozen and thawed vaccine. Look for any signs of aggregation, such as clumping or graininess, or phase separation of the oil-in-water emulsion.[1] While a lack of visual change does not guarantee stability, the presence of these signs indicates irreversible damage.
-
Document the Freezing Event: Meticulously record all details of the freezing event, including the duration of exposure to sub-zero temperatures and the lowest temperature reached, if known.
-
Do Not Use: It is the general consensus that MF59-adjuvanted vaccines that have been frozen should be discarded and not used in experiments.[1] The freezing process can disrupt the oil-in-water emulsion, leading to an altered particle size distribution and a potential loss of adjuvant activity and immunogenicity.[1]
-
Consult the Manufacturer: Even if you intend to discard the vaccine, it is good practice to contact the manufacturer to report the incident and obtain their official recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for MF59-adjuvanted vaccines?
A1: MF59-adjuvanted vaccines must be stored in a refrigerator at a temperature between 2°C and 8°C (36°F and 46°F).[1]
Q2: Why is it critical to avoid freezing MF59-adjuvanted vaccines?
A2: MF59 is an oil-in-water nanoemulsion.[1] Freezing can cause the oil and water phases to separate and the emulsion droplets to aggregate, which can lead to a loss of the adjuvant's ability to enhance the immune response.[1] This damage is irreversible.[1]
Q3: For how long can I keep an MF59-adjuvanted vaccine at room temperature for experimental setup?
A3: While the official recommendation is to store the vaccine at 2°C to 8°C until use, some studies on other liquid vaccines have shown stability for short periods at room temperature. However, there is limited specific public data on the stability of MF59-adjuvanted vaccines at room temperature. For experimental purposes, it is crucial to minimize the time the vaccine is outside of the recommended temperature range. If your experiment requires the vaccine to be at room temperature, it is advisable to perform your own stability testing to ensure that the vaccine's critical quality attributes are not compromised during your experimental timeline.
Q4: Can I freeze the MF59 adjuvant before it is mixed with the antigen?
A4: It is not recommended to freeze the MF59 adjuvant, even before it is mixed with an antigen. The physical stability of the oil-in-water emulsion is sensitive to freezing, and the same risks of aggregation and phase separation apply.
Q5: What should I look for during a visual inspection of an MF59-adjuvanted vaccine that may have been mishandled?
A5: A properly stored MF59-adjuvanted vaccine should appear as a uniform, milky-white suspension. After a potential temperature excursion, especially freezing, you should inspect the vaccine for:
-
Clumping or Aggregation: The presence of visible particles or clumps.
-
Graininess or Sandiness: A non-uniform, grainy texture.
-
Phase Separation: A clear separation of the oil and water layers.
Any of these signs indicate that the vaccine should not be used.
Quantitative Data Summary
The following tables summarize the impact of storage conditions on the key attributes of MF59-adjuvanted vaccines.
Table 1: Effect of Temperature on MF59 Emulsion Stability
| Temperature Condition | Expected Impact on Emulsion | Potential Consequences |
| 2°C to 8°C | Stable, uniform nanoemulsion with a mean droplet size of approximately 160 nm.[1][2] | Optimal adjuvant activity and immunogenicity. |
| Above 8°C | Increased rate of chemical degradation of components over time. | Potential loss of potency over extended periods. |
| Below 0°C (Freezing) | Irreversible aggregation of oil droplets and potential phase separation.[1] | Loss of adjuvant effect and immunogenicity.[1] |
Table 2: Impact of Freeze-Thaw Cycles on Emulsion Particle Size
| Number of Freeze-Thaw Cycles | Expected Effect on Particle Size Distribution |
| 0 (Control) | Homogeneous distribution with a mean particle size around 160 nm. |
| 1 Cycle | Significant increase in mean particle size and polydispersity. |
| Multiple Cycles | Progressive increase in particle size and heterogeneity, leading to visible aggregation. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of MF59-adjuvanted vaccines.
Protocol 1: Visual Inspection
Objective: To qualitatively assess the physical appearance of the vaccine for signs of degradation.
Materials:
-
Vaccine vial
-
Good light source against a black and a white background
Procedure:
-
Gently swirl the vaccine vial. Do not shake vigorously.
-
Hold the vial against a white background and observe the color and uniformity of the suspension. Note any discoloration or visible particulate matter.
-
Hold the vial against a black background and look for any suspended particles that may not have been visible against the white background.
-
Invert the vial and check for any material that adheres to the bottom of the container.
-
Record your observations, noting any deviation from a uniform, milky-white appearance.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To quantitatively measure the hydrodynamic diameter and size distribution of the MF59 emulsion droplets.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
Filtered (0.22 µm) buffer (e.g., citrate (B86180) buffer used in the vaccine formulation)
-
Micropipettes and tips
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Gently invert the vaccine vial several times to ensure a homogenous suspension.
-
Dilute a small aliquot of the vaccine in the filtered buffer to a concentration suitable for DLS analysis. The optimal dilution will depend on your instrument and should be determined empirically to achieve a stable count rate.
-
Ensure the final sample volume is sufficient for the cuvette.
-
-
Measurement:
-
Carefully transfer the diluted sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the temperature (typically 25°C) and the number of acquisitions.
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average mean diameter and the Polydispersity Index (PDI).
-
A significant increase in the Z-average diameter or PDI compared to a reference standard indicates aggregation of the emulsion droplets.
-
Protocol 3: Assessment of Antigen Integrity by ELISA
Objective: To quantify the amount of intact antigen present in the vaccine formulation.
Materials:
-
ELISA plates coated with an antigen-specific capture antibody
-
Vaccine samples (control and test)
-
Antigen standard of known concentration
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Sample Preparation: Dilute the vaccine samples and the antigen standard in an appropriate buffer.
-
Antigen Capture: Add the diluted samples and standards to the wells of the coated ELISA plate. Incubate to allow the capture antibody to bind to the antigen.
-
Washing: Wash the plate several times to remove any unbound material.
-
Detection: Add the enzyme-conjugated detection antibody to the wells. Incubate to allow the detection antibody to bind to the captured antigen.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate to the wells and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the antigen standards. Use the standard curve to determine the concentration of intact antigen in the vaccine samples. A decrease in the measured antigen concentration in the test sample compared to the control indicates degradation.
Visualizations
MF59 Adjuvant Signaling Pathway
References
Validation & Comparative
A Head-to-Head Comparison of MF59 and AS03 Adjuvants in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines is a cornerstone of global health, and adjuvants play a critical role in enhancing the immune response to vaccine antigens. Among the most successful adjuvants are oil-in-water emulsions, with MF59 and AS03 being two prominent examples, both extensively used in influenza vaccines. This guide provides an objective, data-driven comparison of these two adjuvants to aid researchers and developers in making informed decisions for future vaccine formulations.
Composition and Formulation
Both MF59 and AS03 are squalene-based oil-in-water emulsions, but they differ in their specific components, which may contribute to their distinct immunological profiles.
| Component | MF59 | AS03 |
| Oil Phase | Squalene (B77637) (4.3%) | Squalene (10.69 mg) |
| Aqueous Phase | Citrate buffer | Phosphate buffered saline |
| Surfactants | Polysorbate 80 (0.5%), Sorbitan trioleate (Span 85) (0.5%) | Polysorbate 80 (4.86 mg) |
| Immunomodulator | - | DL-α-tocopherol (Vitamin E) (11.86 mg) |
| Droplet Size | ~160 nm | ~160 nm |
Mechanism of Action: A Tale of Two Emulsions
While both adjuvants induce a robust immune response by creating a local inflammatory environment, their mechanisms of action have some distinguishing features.
MF59 is believed to act by inducing a transient and localized inflammatory response at the injection site. This leads to the recruitment of innate immune cells, such as monocytes and granulocytes, which then transport the antigen to the draining lymph nodes.[1][2] This process is thought to be MyD88-dependent but largely independent of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[3] The recruited antigen-presenting cells (APCs) are then more effectively activated, leading to enhanced T cell and B cell responses.
AS03 also promotes a strong local inflammatory reaction, leading to the recruitment of a large number of immune cells to the injection site.[4][5] The inclusion of α-tocopherol in AS03 is suggested to contribute to its immunomodulatory action.[5] Preclinical studies have shown that AS03 stimulates the immune system both in the muscle at the injection site and in the draining lymph nodes.[6] It has been shown to upregulate genes such as MX1 and STAT1.[3]
Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for MF59.
Below is a DOT script that generates a diagram illustrating the proposed signaling pathways for AS03.
Immunogenicity: Head-to-Head Clinical Data
Numerous studies have compared the immunogenicity of MF59- and AS03-adjuvanted influenza vaccines. A meta-analysis of studies on A(H1N1)pdm09 vaccines found that in adults, AS03-adjuvanted vaccines allowed for greater antigen sparing compared to MF59-adjuvanted vaccines while maintaining similar immunogenicity.[7] However, in children, the superiority of one adjuvant over the other is less clear.[7]
Table 1: Comparative Immunogenicity in Adults (A/H1N1pdm09 Vaccines)
| Parameter | AS03-adjuvanted (3.75 µg HA) | MF59-adjuvanted (7.5 µg HA) |
| Geometric Mean Titer Ratio (GMTR) vs. Unadjuvanted | Superior in all four comparisons[7] | Superior in three of four comparisons[7] |
| Indirect Comparison Favorability | Favored over MF59 in six of eight comparisons[7] | - |
Table 2: Comparative Immunogenicity in Children (A/H1N1pdm09 Vaccines)
| Parameter | AS03-adjuvanted | MF59-adjuvanted |
| Indirect Comparison Favorability | - | Favored over AS03 in two of seven comparisons[7] |
Safety and Reactogenicity
Both adjuvants are generally considered safe and well-tolerated. However, adjuvanted vaccines are typically associated with a higher incidence of local and systemic reactions compared to non-adjuvanted vaccines. In direct comparisons, AS03 has been associated with a higher risk of some adverse events.
Table 3: Comparative Safety in Adults (A/H1N1pdm09 Vaccines)
| Adverse Event | AS03-adjuvanted vs. Unadjuvanted | MF59-adjuvanted vs. Unadjuvanted | AS03 vs. MF59 |
| Pain at injection site | Higher risk[7] | Higher risk[7] | Higher risk with AS03[8] |
| Fatigue | Higher risk[7] | - | Higher risk with AS03[8] |
| Erythema | - | - | Higher risk with AS03[8] |
It is important to note that an association was found between the AS03-adjuvanted Pandemrix vaccine and an increased risk of narcolepsy during the 2009 H1N1 pandemic.[9] However, this association was not observed with another AS03-adjuvanted vaccine, Arepanrix, suggesting that the adjuvant alone may not have been the sole cause.[10]
Experimental Protocols
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a standard method for measuring the functional antibody response to influenza vaccines.
Principle: Influenza virus particles have hemagglutinin (HA) on their surface, which can agglutinate (clump) red blood cells (RBCs). Antibodies that bind to HA can block this agglutination. The HAI titer is the highest dilution of a serum sample that can still inhibit hemagglutination.
Methodology:
-
Serum Treatment: Treat serum samples with a receptor-destroying enzyme (e.g., from Vibrio cholerae) to remove non-specific inhibitors of hemagglutination. Heat-inactivate the enzyme.
-
Serial Dilution: Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well microtiter plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the diluted serum. Incubate at room temperature.
-
RBC Addition: Add a standardized suspension of RBCs (e.g., turkey or chicken RBCs) to each well.
-
Incubation and Reading: Incubate the plates at room temperature until the RBCs in the control wells (containing virus and RBCs but no serum) have fully settled. A positive result (inhibition) is indicated by a button of RBCs at the bottom of the well, while a negative result (agglutination) is indicated by a lattice of RBCs.
-
Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Microneutralization (MN) Assay
The MN assay measures the ability of antibodies to neutralize the infectivity of the influenza virus.
Principle: Neutralizing antibodies in a serum sample will prevent the virus from infecting susceptible cells in culture. The neutralizing antibody titer is the highest dilution of serum that can prevent viral infection.
Methodology:
-
Serum Preparation: Heat-inactivate serum samples to destroy complement.
-
Serial Dilution: Perform a two-fold serial dilution of the serum in a 96-well cell culture plate.
-
Virus Addition and Incubation: Add a standardized amount of live influenza virus (typically 100 TCID50, or 50% tissue culture infective dose) to each well. Incubate the serum-virus mixture.
-
Cell Addition: Add a suspension of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) to each well.
-
Incubation: Incubate the plates for several days to allow for viral replication in the absence of neutralizing antibodies.
-
Detection of Viral Replication: Determine the extent of viral infection, typically by measuring the cytopathic effect (CPE) or by using an enzyme-linked immunosorbent assay (ELISA) to detect a viral protein (e.g., nucleoprotein).
-
Titer Determination: The MN titer is the reciprocal of the highest dilution of serum that shows a significant reduction (e.g., ≥50%) in viral replication compared to control wells.
Below is a DOT script that generates a diagram illustrating a comparative experimental workflow for evaluating adjuvanted vaccines.
Conclusion
Both MF59 and AS03 are potent adjuvants that significantly enhance the immunogenicity of subunit vaccines. The choice between them may depend on the specific vaccine, the target population, and the desired immunological outcome. AS03 appears to offer an advantage in terms of antigen sparing in adults, which can be crucial during a pandemic. However, this may come at the cost of increased reactogenicity. For pediatric populations, the data is less conclusive, and further head-to-head studies are needed. The distinct compositions and potential differences in their mechanisms of action warrant careful consideration in the rational design of new and improved vaccines.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and evaluation of AS03, an Adjuvant System containing α-tocopherol and squalene in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. An indirect comparison meta-analysis of AS03 and MF59 adjuvants in pandemic influenza A(H1N1)pdm09 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AS03 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
In Vivo Adjuvanting Effect of MF59: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines relies on the use of adjuvants to enhance the immunogenicity of antigens. MF59, a squalene-based oil-in-water emulsion, is a potent adjuvant licensed for use in human influenza vaccines. This guide provides an objective comparison of MF59's in vivo performance with other common adjuvants, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Comparative Immunogenicity of MF59
In vivo studies have consistently demonstrated the robust adjuvanting effect of MF59, often showing superior or distinct immune responses compared to other adjuvants such as aluminum salts (Alum), AS03 (another squalene-based emulsion), and CpG oligodeoxynucleotides (CpG ODN).
Humoral Immune Response
MF59 is known for its ability to induce strong and persistent antibody responses. It has been shown to enhance both the magnitude and breadth of the humoral response to various antigens.
Compared to alum, a commonly used adjuvant, MF59 has been shown in some studies to induce higher levels of antigen-specific antibody production and higher hemagglutination inhibition (HAI) titers for influenza vaccines.[1] For instance, in clinical studies with an A/H5N1 influenza subunit vaccine, MF59-adjuvanted vaccination increased HAI titers by 2 to 5 folds compared to alum-adjuvanted vaccines.[1] However, in the context of certain conjugate vaccines, such as those targeting opioids, alum has been observed to promote a more rapid and robust production of specific IgG antibodies compared to MF59.[2]
When compared to AS03, another oil-in-water emulsion adjuvant, studies have indicated that AS03 may induce more potent and broader antibody responses in some contexts.[3][4] An indirect comparison meta-analysis of pandemic influenza A(H1N1)pdm09 vaccines suggested that AS03-adjuvanted vaccines allowed for greater antigen sparing with similar immunogenicity to MF59-adjuvanted vaccines.[3]
The inclusion of CpG ODN, a Toll-like receptor 9 (TLR9) agonist, with MF59 can further enhance the immune response, skewing it towards a more potent Th1 cellular immune response, characterized by higher IgG2a titers.[1][5]
Table 1: Comparison of Antibody Responses Induced by Different Adjuvants
| Adjuvant | Antigen | Key Findings | Reference |
| MF59 vs. Alum | Influenza (A/H5N1) | MF59 induced 2- to 5-fold higher HAI titers. | [1] |
| MF59 vs. Alum | Oxycodone-KLH conjugate | Alum induced significantly higher oxycodone-specific serum IgG titers at early time points. | [2] |
| MF59 vs. AS03 | Influenza (H5N1, H7N9) | AS03 was found to be superior in inducing more potent and/or broader antibody responses. | [3][4] |
| MF59 + CpG ODN | HSP65-MUC1 | The combination significantly boosted the immunogenicity of the antigen, leading to enhanced anti-tumor immunity. | [5] |
| MF59-like vs. Alum | Inactivated SARS-CoV-2 | MF59-like adjuvant induced higher neutralizing antibody titers early after the first immunization. | [6] |
Cellular Immune Response
MF59 is effective at inducing T-cell responses, which are crucial for long-term immunity and clearance of infected cells. It generally promotes a Th2-biased immune response but can be modulated to enhance Th1 responses.
In comparison to alum, which predominantly induces a Th2 response, MF59 also favors a Th2 response but has been shown to be more potent in the rapid induction of inflammatory cytokines and the recruitment of innate immune cells.[1] The combination of MF59 with a TLR agonist like CpG ODN can shift the response towards a more balanced Th1/Th2 profile or a stronger Th1 response, as evidenced by increased production of IFN-γ by splenocytes.[1][5]
Studies comparing MF59 and AS03 have shown that both adjuvants are capable of inducing robust CD4+ T-cell and B-cell responses.[3] Interestingly, both MF59 and AS04 (a combination of alum and the TLR4 agonist MPL) were effective in inducing protective immunity in a CD4-deficient mouse model, with MF59 being more potent in exhibiting these CD4-independent adjuvant effects.[1]
Table 2: Comparison of T-Cell Responses Induced by Different Adjuvants
| Adjuvant Comparison | Key Findings | Reference |
| MF59 vs. Alum | MF59 is more potent in the rapid recruitment of innate immune cells. Both primarily induce a Th2-biased response. | [1] |
| MF59 + CpG ODN | Induces a more potent Th1 cellular immune response with enhanced IFN-γ production. | [1][5] |
| MF59 vs. AS04 | Both induce protective immunity in a CD4-deficient model, with MF59 showing stronger CD4-independent effects. | [1] |
| MF59-like vs. Alum | Both induced Th1-biased responses with increased IFN-γ and IL-2 secreting cells with an inactivated SARS-CoV-2 vaccine in aged mice. | [7] |
Mechanism of Action of MF59
The adjuvanting effect of MF59 is a multi-step process that begins with the creation of an "immunocompetent environment" at the injection site. This involves the recruitment of innate immune cells, which then traffic to the draining lymph nodes to initiate an adaptive immune response.
A key aspect of MF59's mechanism is its ability to induce the release of endogenous danger signals, such as ATP, from muscle cells upon injection.[8][9][10] This extracellular ATP acts as a chemoattractant, initiating the recruitment of immune cells. The subsequent signaling cascade is dependent on the adaptor protein MyD88 but is independent of Toll-like receptors (TLRs) and the NLRP3 inflammasome.[1][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the in vivo assessment of adjuvant efficacy.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers
This protocol is used to quantify the amount of antigen-specific antibodies in serum samples.
-
Coating: 96-well microplates are coated with the specific antigen (e.g., influenza hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are incubated for 2 hours at room temperature.
-
Washing: Plates are washed three times as described above.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of the host species (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plates are incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Incubation: Splenocytes or other immune cells are isolated from immunized animals and added to the wells in the presence or absence of the specific antigen. The plates are incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
Washing: Cells are washed away, leaving the secreted cytokine captured by the antibody on the plate surface.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated for 2 hours at room temperature.
-
Enzyme Conjugate: Streptavidin-alkaline phosphatase or -HRP is added and incubated for 1 hour.
-
Substrate Addition: A precipitating substrate (e.g., BCIP/NBT or AEC) is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Spot Counting: The plates are washed, dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Flow Cytometry for Immune Cell Population Analysis
Flow cytometry is used to identify and quantify different immune cell populations in tissues such as the injection site muscle or draining lymph nodes.
-
Tissue Digestion: The tissue of interest is minced and digested with a cocktail of enzymes (e.g., collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for cell surface markers that define different immune cell populations (e.g., CD45 for total leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, F4/80 for macrophages, CD11c for dendritic cells).
-
Intracellular Staining (Optional): For analyzing intracellular cytokines, cells are treated with a protein transport inhibitor (e.g., brefeldin A) during restimulation, followed by fixation and permeabilization before staining with cytokine-specific antibodies.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell as it passes through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations based on their forward and side scatter properties and the expression of the stained markers. This allows for the quantification of the percentage and absolute number of different immune cell types.
This guide provides a comparative overview of MF59's adjuvanting effects in vivo. The choice of adjuvant is critical in vaccine development, and understanding the distinct immunological profiles induced by different adjuvants is essential for designing effective and safe vaccines. The provided data and protocols serve as a valuable resource for researchers in this field.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. MF59 formulated with CpG ODN as a potent adjuvant of recombinant HSP65-MUC1 for inducing anti-MUC1+ tumor immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination | Semantic Scholar [semanticscholar.org]
- 10. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MF59 and Other Oil-in-Water Emulsion Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MF59 adjuvant with other oil-in-water emulsion adjuvants, focusing on their performance, mechanisms of action, and experimental evaluation. The information is compiled from peer-reviewed studies to support researchers in making informed decisions for vaccine development.
Performance Comparison: Immunogenicity and Safety
Oil-in-water emulsions are potent adjuvants that enhance the immune response to vaccine antigens. MF59, a squalene-based oil-in-water emulsion, is a well-established adjuvant used in licensed influenza vaccines.[1][2][3] Its performance is often compared with other emulsions like AS03 and mimetic versions such as AddaVax.
Immunogenicity
The primary role of an adjuvant is to boost the immunogenicity of a vaccine. Key parameters for comparison include antibody titers (e.g., Hemagglutination Inhibition - HAI titers for influenza vaccines), and T-cell responses.
Table 1: Comparative Immunogenicity of MF59 and Other Adjuvants
| Adjuvant | Antigen | Animal Model | Key Findings | Reference |
| MF59 | Influenza (A/H5N1) | Human | 2 to 5-fold increase in HAI titers compared to alum-adjuvanted vaccine. | [2] |
| MF59 | Influenza (A(H1N1)pdm09) | Human (Adults) | Superior Geometric Mean Titer Ratio (GMTR) vs. unadjuvanted vaccine. | [4] |
| AS03 | Influenza (A(H1N1)pdm09) | Human (Adults) | Superior GMTR vs. unadjuvanted vaccine; indirect comparisons favored AS03 over MF59 for antigen sparing. | [4][5] |
| MF59 vs. AS03 | Influenza (H5N1, H7N9) | Human | AS03 was superior to MF59 in inducing more potent and broader antibody responses. | [6] |
| MF59 (or AddaVax) | Ovalbumin (Ova) | Mouse (C57BL/6) | Robust antigen-specific antibody and CD8 T cell responses. | [7] |
| MF59 vs. Alum | Influenza | Mouse | MF59 induced higher levels of antigen-specific antibody production and higher HAI titers. | [2] |
| MF59-like (Yeast-derived Squalene) | Quadrivalent Influenza Vaccine (QIV) | Mouse | Significantly increased HI and microneutralization antibody titers against homologous and heterologous subtypes. | [8][9] |
Safety and Reactogenicity
Local and systemic reactions are important considerations in adjuvant selection.
Table 2: Comparative Safety Profile
| Adjuvant | Key Safety/Reactogenicity Findings | Reference |
| MF59 | Generally well-tolerated in humans, including children and the elderly. | [2] |
| AS03 vs. MF59 | Indirect comparison in adults suggested a higher risk of pain and fatigue for AS03-adjuvanted vaccines compared to unadjuvanted, with a higher risk of local adverse events for AS03 compared to MF59. | [4][5] |
| Alum | Associated with necrotizing dermatitis, tissue sloughing, and granulomas in mice. Behavioral studies in mice indicated severe distress. | [10][11][12] |
Mechanism of Action: Signaling Pathways and Cellular Responses
MF59 and other squalene-based emulsions are believed to work by creating a local immunocompetent environment at the injection site.[1] This involves the recruitment of immune cells, induction of cytokines and chemokines, and efficient antigen transport to the lymph nodes.
MF59 Signaling and Immune Activation
MF59's mechanism involves the rapid induction of chemokines and inflammatory cytokines, leading to the recruitment of various immune cells.[2] This process is dependent on the MyD88 adaptor protein but independent of the NLRP3 inflammasome.[13][14]
References
- 1. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An indirect comparison meta-analysis of AS03 and MF59 adjuvants in pandemic influenza A(H1N1)pdm09 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. elifesciences.org [elifesciences.org]
- 8. Influenza Vaccination | MF59-like adjuvant containing yeast-derived squalene enhances the humoral immune response to cell-derived influenza vaccine | springermedicine.com [springermedicine.com]
- 9. MF59-like adjuvant containing yeast-derived squalene enhances the humoral immune response to cell-derived influenza vaccine | Semantic Scholar [semanticscholar.org]
- 10. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Validating the Safety Profile of MF59 Adjuvant in New Vaccine Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the MF59 adjuvant in various vaccine formulations, primarily focusing on influenza vaccines, against non-adjuvanted alternatives. The information presented is collated from extensive clinical trial data and preclinical studies to assist researchers and drug development professionals in evaluating the suitability of MF59 for new vaccine candidates.
Executive Summary
The MF59 adjuvant, an oil-in-water emulsion of squalene, has an established and favorable safety profile, having been administered in millions of vaccine doses worldwide.[1] While MF59-adjuvanted vaccines are associated with a higher incidence of mild-to-moderate and transient local and systemic reactions compared to non-adjuvanted vaccines, they do not show an increased risk of serious adverse events (SAEs).[2][3] The enhanced immunogenicity offered by MF59, particularly in populations with suboptimal immune responses such as the elderly and young children, often outweighs the increased reactogenicity.[3] This guide presents a detailed analysis of the safety data, experimental protocols for safety assessment, and the underlying immunological pathways influenced by MF59.
Data Presentation: Comparative Safety of MF59-Adjuvanted vs. Non-Adjuvanted Vaccines
The following tables summarize the frequency of solicited local and systemic adverse events (AEs) from clinical trials comparing MF59-adjuvanted influenza vaccines with non-adjuvanted influenza vaccines across different age populations.
Table 1: Solicited Adverse Events in Children and Adolescents (6 months to 18 years)
| Adverse Event | MF59-Adjuvanted Vaccine (n=1181) | Non-Adjuvanted Vaccine (n=545) |
| Local Reactions | ||
| Pain | 1.0% - 59.0% | Generally lower |
| Redness | Significantly higher | Lower |
| Systemic Reactions | ||
| Fever | 4.0% - 19.0% | Generally lower |
| Irritability | Significantly higher | Lower |
| Loss of appetite | Significantly higher | Lower |
| Any Local Reaction (after 1st dose) | 55% | 43% |
| Any Systemic Reaction (after 1st dose) | 48% | 34% |
Data compiled from an integrated analysis of five pediatric clinical trials. Most reactions were reported as mild and transient.[2][4]
Table 2: Solicited Adverse Events in Adults (18-64 years)
| Adverse Event | MF59-Adjuvanted Vaccine | Non-Adjuvanted Vaccine |
| Local Reactions | ||
| Pain | Higher frequency | Lower frequency |
| Redness | Higher frequency | Lower frequency |
| Swelling | Higher frequency | Lower frequency |
| Systemic Reactions | ||
| Myalgia | Higher frequency | Lower frequency |
| Headache | Higher frequency | Lower frequency |
| Fatigue | Higher frequency | Lower frequency |
| Any Unsolicited AE | 26.8% | 39.2% |
Data from a pooled analysis of 64 clinical trials. Unsolicited adverse events were notably lower in the MF59-adjuvanted group.[1]
Table 3: Solicited Adverse Events in Older Adults (≥65 years)
| Adverse Event | MF59-Adjuvanted Vaccine | Non-Adjuvanted Vaccine |
| Local Reactions | ||
| Pain | More frequent | Less frequent |
| Erythema | More frequent | Less frequent |
| Systemic Reactions | ||
| Myalgia | More frequent | Less frequent |
| Headache | More frequent | Less frequent |
| Fatigue | More frequent | Less frequent |
| Any Unsolicited AE | 26.8% | 39.2% |
| Cardiovascular AEs | 1.9% | 5.6% |
| New Onset Chronic Diseases | 1.3% | 1.9% |
| Death | 0.8% | 1.2% |
Data from a large-scale integrated analysis. While local and systemic reactions were more common with the MF59-adjuvanted vaccine, the risk of unsolicited and serious adverse events was lower.[1]
Experimental Protocols
Preclinical Safety Evaluation: Repeat-Dose Toxicity Study in Rabbits (Adapted from OECD Guideline 411)
This protocol outlines a general framework for a 90-day repeat-dose dermal toxicity study, which can be adapted for intramuscular administration of an adjuvanted vaccine.
1. Objective: To evaluate the potential toxicity of a new vaccine formulation containing MF59 following repeated intramuscular injections over a 90-day period.
2. Test System:
-
Species: New Zealand White rabbits (a common non-rodent species for toxicity studies).
-
Age: Young adults.
-
Number of Animals: At least 10 males and 10 females per group.
3. Experimental Groups:
-
Group 1 (Control): Vehicle control (e.g., saline).
-
Group 2 (Adjuvant Control): MF59 adjuvant alone.
-
Group 3 (Low Dose): Low dose of the adjuvanted vaccine.
-
Group 4 (Mid Dose): Intermediate dose of the adjuvanted vaccine.
-
Group 5 (High Dose): High dose of the adjuvanted vaccine.
4. Administration:
-
Route: Intramuscular injection.
-
Frequency: Once every two weeks for 90 days.
-
Dose Volume: To be determined based on the specific vaccine formulation.
5. Observations:
-
Clinical Signs: Daily observation for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous system, and motor activity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Local Reactions: The injection site is examined for erythema, edema, and other local reactions after each administration.
6. Clinical Pathology:
-
Blood samples are collected at baseline, mid-study, and at termination for hematology and clinical biochemistry analysis.
-
Urine samples are collected at the same intervals for urinalysis.
7. Pathological Examination:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower-dose groups may also be examined as needed.
In Vitro Safety Assessment: Cytokine Release Assay with Human PBMCs
This protocol describes a method for assessing the potential of MF59 in a new formulation to induce cytokine release from human peripheral blood mononuclear cells (PBMCs).
1. Objective: To quantify the in vitro release of pro-inflammatory and other cytokines from human PBMCs upon stimulation with the test vaccine formulation.
2. Materials:
-
Freshly isolated or cryopreserved human PBMCs from healthy donors.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Test vaccine formulation containing MF59.
-
Positive control (e.g., lipopolysaccharide - LPS).
-
Negative control (vehicle).
-
96-well cell culture plates.
-
Multiplex cytokine bead array kit (e.g., for IL-1β, IL-6, IL-8, TNF-α, IFN-γ).
-
Flow cytometer.
3. PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend in complete RPMI medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
4. Stimulation:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Add 100 µL of the test vaccine formulation, positive control, or negative control at various concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
5. Cytokine Quantification:
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Analyze the supernatants for cytokine concentrations using a multiplex cytokine bead array assay according to the manufacturer's instructions.
-
Acquire the data on a flow cytometer.
6. Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels induced by the test vaccine formulation to the negative and positive controls.
Mandatory Visualization
MF59 Signaling Pathway
The adjuvant effect of MF59 is primarily mediated through the creation of an "immunocompetent environment" at the injection site. This involves the recruitment of innate immune cells and their subsequent activation. A key aspect of this mechanism is its dependence on the MyD88 adaptor protein, while being independent of Toll-like receptor (TLR) activation.
Caption: MF59 signaling pathway initiating from the injection site.
Experimental Workflow for Safety Validation
The validation of the safety profile of a new vaccine formulation containing MF59 follows a structured workflow, encompassing both preclinical and clinical evaluation stages.
Caption: Experimental workflow for validating the safety of new MF59 formulations.
References
Cross-Validation of MF59's Efficacy Across Diverse Antigens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MF59 adjuvant's performance with various antigens, contrasted with other common adjuvants. The information is supported by experimental data to aid in the evaluation and selection of adjuvants for vaccine development.
Executive Summary
MF59, a squalene-based oil-in-water emulsion, has demonstrated significant adjuvant effects across a range of antigens, most notably influenza. Its mechanism of action involves the rapid induction of an innate immune response at the injection site, leading to enhanced and broadened adaptive immunity. This guide synthesizes preclinical and clinical data to compare the efficacy of MF59 with other adjuvants such as alum when paired with antigens from viruses like HIV and bacteria like Staphylococcus aureus. While MF59 has shown superior or comparable immunogenicity in many contexts, its efficacy can be antigen-dependent, with less pronounced effects observed in some studies involving malaria and tuberculosis antigens.
Comparative Immunogenicity Data
The following tables summarize quantitative data from studies comparing the immunogenicity of MF59-adjuvanted vaccines with those containing other adjuvants across different antigens.
Table 1: Comparison of Adjuvant Efficacy with HIV-1 gp120 Antigen in Infants
| Adjuvant | Antigen | Immune Readout | Result (Median Fluorescence Intensity) |
| MF59 | SF-2 rgp120 | gp120-specific IgG | 15,509[1][2] |
| Alum | MN rgp120 | gp120-specific IgG | 7,118[1][2] |
| MF59 | SF-2 rgp120 | V1V2-specific IgG | 23,926[1][2] |
| Alum | MN rgp120 | V1V2-specific IgG | 512[1][2] |
This study in infants demonstrated a significantly higher magnitude of gp120- and V1V2-specific IgG responses with the MF59-adjuvanted vaccine compared to the alum-adjuvanted vaccine.[1][2]
Table 2: Comparison of Adjuvant Efficacy with Staphylococcus aureus 4C-Staph Antigen in Mice
| Adjuvant | Antigen | Immune Readout | Result |
| MF59 | 4C-Staph | Antigen-specific IgG Titers | Potentiated compared to alum[3][4][5] |
| Alum | 4C-Staph | Antigen-specific IgG Titers | |
| MF59 | 4C-Staph | Antigen-specific CD4+ T-cell Responses | Potentiated compared to alum[3][4][5] |
| Alum | 4C-Staph | Antigen-specific CD4+ T-cell Responses |
In a mouse model, the 4C-Staph vaccine adjuvanted with MF59 induced higher antigen-specific IgG titers and CD4+ T-cell responses compared to the alum-adjuvanted vaccine, and conferred protection in a peritonitis model of S. aureus infection.[3][4][5]
Table 3: Comparison of Adjuvant Efficacy with H5N1 Influenza Antigen
| Adjuvant | Antigen | Immune Readout | Result |
| MF59 | H5N1 Subunit | Hemagglutination Inhibition (HAI) Titers | 2 to 5-fold increase compared to alum[6] |
| Alum | H5N1 Subunit | Hemagglutination Inhibition (HAI) Titers | |
| AS03 | H5N1 | IgG and IgA Responses | Greater than MF59[7] |
| MF59 | H5N1 | IgG and IgA Responses |
Clinical studies have shown that MF59 significantly enhances the immune response to influenza antigens compared to alum.[6] When compared with AS03 for an H5N1 vaccine, both adjuvants significantly boosted antibody responses, with AS03 showing a greater magnitude of IgG responses.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is a standard method for quantifying antigen-specific antibodies in serum samples.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to a predetermined optimal concentration in Coating Buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer. Add 100 µL of each dilution to the respective wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically determined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).
In Vivo Cell Recruitment Assay at the Injection Site (Mouse Model)
This protocol is used to assess the influx of immune cells to the site of injection following administration of an adjuvant.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Adjuvant (e.g., MF59, Alum) or PBS (control)
-
Surgical tools for tissue collection
-
Digestion Buffer (e.g., Collagenase D in RPMI)
-
FACS Buffer (e.g., PBS with 2% FBS and 2mM EDTA)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, Ly6G, CD11b, F4/80)
-
Flow cytometer
Procedure:
-
Injection: Inject a cohort of mice intramuscularly (e.g., in the tibialis anterior muscle) with 50 µL of the adjuvant or PBS.
-
Tissue Harvest: At a specified time point post-injection (e.g., 24 hours), euthanize the mice and carefully dissect the injected muscle tissue.
-
Tissue Digestion: Mince the muscle tissue and incubate in Digestion Buffer at 37°C with agitation for 30-60 minutes to create a single-cell suspension.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to remove any remaining clumps.
-
Red Blood Cell Lysis (Optional): If significant blood contamination is present, treat the cell suspension with an RBC lysis buffer.
-
Cell Staining: Wash the cells with FACS Buffer and then stain with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS Buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS Buffer and acquire the samples on a flow cytometer. Analyze the data to quantify the different immune cell populations that have infiltrated the muscle tissue.
Intracellular Cytokine Staining (ICS) for T-Cell Response Analysis
This protocol is used to measure the production of cytokines by specific T-cell populations in response to antigen stimulation.
Materials:
-
Splenocytes or PBMCs from immunized and control animals
-
Antigen of interest or peptide library
-
Cell culture medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α)
-
FACS Buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture splenocytes or PBMCs with the antigen of interest or a relevant peptide pool for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated) controls.
-
Surface Staining: Wash the cells and stain for surface markers for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound surface antibodies.
-
Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization Buffer and incubate for 20-30 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane.
-
Intracellular Staining: Wash the cells with Permeabilization Buffer and then stain with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS Buffer and acquire the samples on a flow cytometer. Analyze the data to determine the frequency of cytokine-producing T-cells within the CD4+ and CD8+ populations.[8][9][10][11][12]
Signaling Pathways and Experimental Workflows
MF59 Signaling Pathway
The adjuvant effect of MF59 is initiated by the creation of an inflammatory environment at the injection site. This process is dependent on the adaptor protein MyD88 but occurs independently of Toll-like receptor (TLR) activation. The oil-in-water emulsion recruits and activates innate immune cells, which in turn leads to the production of chemokines and cytokines that shape the adaptive immune response.
Caption: MF59 signaling pathway.
Experimental Workflow for Adjuvant Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different adjuvants in a preclinical setting.
References
- 1. HIV-Exposed Infants Vaccinated with an MF59/Recombinant gp120 Vaccine Have Higher-Magnitude Anti-V1V2 IgG Responses than Adults Immunized with the Same Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-Exposed Infants Vaccinated with an MF59/Recombinant gp120 Vaccine Have Higher-Magnitude Anti-V1V2 IgG Responses than Adults Immunized with the Same Vaccine. [vivo.weill.cornell.edu]
- 3. MF59- and Al(OH)3-Adjuvanted Staphylococcus aureus (4C-Staph) Vaccines Induce Sustained Protective Humoral and Cellular Immune Responses, with a Critical Role for Effector CD4 T Cells at Low Antibody Titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MF59- and Al(OH)3-Adjuvanted Staphylococcus aureus (4C-Staph) Vaccines Induce Sustained Protective Humoral and Cellular Immune Responses, with a Critical Role for Effector CD4 T Cells at Low Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. anilocus.com [anilocus.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
Comparative Immunogenicity of MF59® Adjuvant Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative immunogenicity of vaccine adjuvants across different species is critical for both human and veterinary vaccine development. This guide provides an objective comparison of the MF59® oil-in-water emulsion adjuvant's performance in various species, supported by experimental data.
MF59®, an oil-in-water emulsion adjuvant composed of squalene, is licensed for use in human influenza vaccines and has been explored in a variety of other species.[1][2] Its mechanism of action involves the creation of an "immunocompetent environment" at the injection site, which enhances the recruitment of immune cells, leading to a robust and broad immune response.[2][3] This guide synthesizes available data on the immunogenicity of MF59® in humans, mice, chickens, and ruminants, providing a comparative overview for vaccine development.
Mechanism of Action: A Common Pathway
MF59® operates by inducing a transient, localized inflammatory response that attracts and activates various immune cells.[2] This process is initiated by the induction of chemokines and cytokines, which recruit antigen-presenting cells (APCs) such as dendritic cells and macrophages to the site of injection.[2][4] These APCs then take up the antigen and migrate to the draining lymph nodes, where they initiate an adaptive immune response, stimulating both B-cell and T-cell activity.[2][5] This fundamental mechanism is believed to be broadly similar across species.
Comparative Immunogenicity Data
The following tables summarize the quantitative data on the immunogenicity of MF59®-adjuvanted vaccines in different species based on available studies.
Table 1: Human Clinical Trials with Influenza Vaccines
| Population | Antigen | Comparator | Key Findings | Reference |
| Elderly (≥65 years) | Seasonal Influenza | Non-adjuvanted vaccine | Significantly higher Geometric Mean Titers (GMTs) for A/H3N2 and B strains, especially in subjects with chronic diseases. | [6] |
| Elderly (≥65 years) | Seasonal Influenza | Non-adjuvanted subunit and intradermal vaccines | MF59-adjuvanted vaccine showed superior immunogenicity compared to the subunit vaccine and non-inferiority to the intradermal vaccine. | [7] |
| Adults (18-64 years) | A/H5N1 | Dose-ranging | Full-dose formulation met US and European licensure criteria for pandemic vaccines. | [8] |
| Children (6-72 months) | Seasonal Influenza | Non-adjuvanted Trivalent Influenza Vaccine (TIV) | Absolute vaccine efficacy of 86% with MF59 vs. 43% with TIV. Superior immunogenicity. | [9] |
Table 2: Preclinical Studies in Mice with Influenza Vaccines
| Mouse Strain | Antigen | Comparator | Key Findings | Reference |
| BALB/c | Subunit Influenza | Vaccine alone | Equivalent antibody titers with 50- to 200-fold less antigen. Sustained humoral response for at least 6 months. Increased protection against viral challenge. | [10] |
| Young (8 weeks) and Old (18 months) BALB/c | Influenza Vaccine | Vaccine alone | Significantly increased immune responses in both young and old mice. Responses in old mice with adjuvant were equivalent to young mice with vaccine alone. | [11] |
| CD4-deficient | Split Influenza | Alum adjuvant | Induced isotype-switched IgG antibodies and long-term protective immunity, independent of CD4+ T cells. | [4] |
Table 3: Veterinary Species Studies
| Species | Vaccine | Comparator Adjuvants | Key Findings | Reference |
| Chickens | Bivalent Newcastle + Avian Influenza (ND+AI) | ISA70 VG, Nano-Aluminum Hydroxide | MF59 resulted in lower Hemagglutination Inhibition (HI) test titers compared to ISA70 VG and Nano-Alum. The study suggests the rapid antigen release of MF59 may be a factor. | [1] |
| Ruminants (Sheep) | Inactivated Caprine Herpesvirus 1 (CpHV-1) | Not specified in abstract | The addition of MF59 greatly enhanced the immunogenicity and protection afforded by the vaccine. | [11] |
| Pigs, Cattle, Fish | N/A | N/A | No specific studies on the immunogenicity of MF59 were identified in the conducted literature search. | N/A |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of experimental protocols from key studies.
Protocol 1: Immunogenicity Study in Chickens
-
Objective: To compare the immunogenicity of MF59, ISA70 VG, and Nano-Aluminum Hydroxide adjuvants in a bivalent Newcastle and Avian Influenza vaccine.
-
Animals: 105 specific-pathogen-free chicks (Ross-308).
-
Vaccine Formulation: Inactivated Newcastle virus (V4 strain) and Avian Influenza virus (H9N2 strain). The ratio of MF59 adjuvant to antigen was 50:50 by volume.
-
Immunization: A single subcutaneous injection of 0.2 mL on day 21 in the back of the neck.
-
Data Collection: Blood samples were collected on days 14, 21, 28, 35, 42, and 49 post-vaccination.
-
Immunological Assay: Serum was titrated using the Hemagglutination Inhibition (HI) test to measure antibody levels against Newcastle and Avian Influenza viruses.
Protocol 2: Immunogenicity Study in Mice (General Protocol)
-
Objective: To evaluate the immunogenicity and protective efficacy of an MF59-adjuvanted influenza vaccine.
-
Animals: Typically inbred mouse strains such as BALB/c.
-
Vaccine Formulation: Subunit influenza vaccine with and without MF59 adjuvant, often at varying antigen concentrations.
-
Immunization: Intramuscular injection, with one or two doses administered at a specified interval (e.g., 3 weeks).
-
Data Collection: Blood samples collected at various time points post-immunization to assess antibody responses. For protection studies, mice are challenged with a live influenza virus.
-
Immunological Assays:
-
Humoral Response: Enzyme-Linked Immunosorbent Assay (ELISA) to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a). Hemagglutination Inhibition (HI) assays to measure functional antibodies.
-
Cellular Response: T-cell proliferation assays and cytokine profiling (e.g., IFN-γ, IL-4) from splenocytes.
-
Protection: Monitoring of weight loss and survival rates post-challenge. Viral titers in the lungs are often measured.
-
Conclusion
MF59® is a potent adjuvant that significantly enhances the immunogenicity of vaccines in humans and mice, leading to higher antibody titers, dose-sparing effects, and broader immune responses.[2][10][12] The available data in veterinary species is more limited. While it has shown promise in ruminants, a study in chickens indicated lower immunogenicity compared to other commercial adjuvants for avian vaccines.[1][11] The lack of published data on MF59® in other key veterinary species such as pigs, cattle, and fish highlights a gap in the current understanding of its comparative immunogenicity. For researchers and developers, this underscores the importance of empirical evaluation of MF59®'s performance with specific antigens and in the target species of interest. The choice of adjuvant remains a critical, context-dependent decision in vaccine formulation.
References
- 1. Comparative Study on the Efficacy of MF 59, ISA70 VG, and Nano-Aluminum Hydroxide Adjuvants, Alone and with Nano-Selenium on Humoral Immunity Induced by a Bivalent Newcastle+Avian Influenza Vaccine in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antibody landscapes following AS03 and MF59 adjuvanted H5N1 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The adjuvants MF59 and LT-K63 enhance the mucosal and systemic immunogenicity of subunit influenza vaccine administered intranasally in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MF59 and Novel Adjuvant Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established MF59 adjuvant with several novel adjuvant technologies, including the oil-in-water emulsion AS03, Toll-like receptor (TLR) agonist CpG oligodeoxynucleotides (ODN), and Stimulator of Interferon Genes (STING) agonists. The information presented is supported by experimental data to aid in the selection and development of next-generation vaccines.
Overview of Adjuvant Technologies
Vaccine adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to an antigen.[1] MF59, a squalene-based oil-in-water emulsion, has a long-standing safety and efficacy record, particularly in seasonal and pandemic influenza vaccines.[2][3] Novel adjuvants are being developed to further improve vaccine efficacy, especially for challenging pathogens or in vulnerable populations. These new technologies often target specific innate immune pathways to elicit a more tailored and potent adaptive immune response.[4]
Mechanism of Action and Signaling Pathways
The initial interaction of an adjuvant with the innate immune system dictates the subsequent adaptive immune response. MF59 and the novel adjuvants discussed here operate through distinct mechanisms.
MF59: This adjuvant creates a local immunocompetent environment at the injection site.[5] It induces the release of chemokines and cytokines, leading to the recruitment of immune cells such as monocytes, neutrophils, and dendritic cells (DCs).[1][6] MF59 promotes the differentiation of monocytes into DCs within the draining lymph nodes.[7] While it doesn't directly activate Toll-like receptors (TLRs), its adjuvanticity is dependent on the MyD88 signaling pathway, suggesting an indirect activation mechanism.[1][8]
AS03: Similar to MF59, AS03 is a squalene-based oil-in-water emulsion but also contains α-tocopherol (vitamin E).[9] It also stimulates the recruitment of innate immune cells and enhances antigen uptake and presentation in draining lymph nodes.[10] The presence of α-tocopherol in AS03 appears to modulate this process.[10] AS03 has been shown to activate innate immune pathways, including interferon and JAK-STAT signaling.[11] Like MF59, its mechanism is also dependent on MyD88.[12]
CpG ODN: These synthetic oligodeoxynucleotides contain unmethylated CpG motifs that mimic bacterial DNA.[13] They are recognized by Toll-like receptor 9 (TLR9) expressed on plasmacytoid dendritic cells (pDCs) and B cells.[14][15] This interaction triggers a potent innate immune response characterized by the production of Type I interferons and a Th1-biased adaptive immune response.[13]
STING Agonists: The STING (Stimulator of Interferon Genes) pathway is a cytosolic DNA sensing pathway. STING agonists activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[16] This robust innate immune activation enhances antigen presentation and promotes strong T-cell responses, making STING agonists promising adjuvants for cancer immunotherapy and infectious disease vaccines.[17][18]
Signaling Pathway Diagrams
Caption: Simplified signaling pathway for MF59 adjuvant.
Caption: Simplified signaling pathway for CpG ODN adjuvant.
Comparative Performance Data
The choice of adjuvant can significantly impact the immunogenicity of a vaccine. The following tables summarize key performance data from comparative studies.
Humoral Immune Response (Antibody Titers)
| Adjuvant Comparison | Antigen | Key Findings | Reference |
| MF59 vs. Alum | A/H5N1 Influenza | MF59 induced 2- to 5-fold higher Hemagglutination Inhibition (HAI) titers. | [1] |
| MF59 vs. Unadjuvanted | A/H9N2 Influenza | MF59 significantly increased Geometric Mean Titers (GMTs) of HAI and microneutralization antibodies. | [2] |
| AS03 vs. Unadjuvanted | A(H1N1)pdm09 Influenza | AS03 with a low antigen dose (3.75 µg) achieved superior GMT ratios compared to unadjuvanted vaccines. | [19] |
| MF59 vs. AS03 | A(H1N1)pdm09 Influenza | Indirect comparisons in adults favored AS03 over MF59 in terms of GMT ratios. | [19][20] |
| CpG vs. Alum | Hepatitis B Surface Antigen (HBsAg) | CpG induced substantially higher and more rapid induction of protective antibody titers, especially in harder-to-immunize populations. | [21] |
| MF59-like vs. Alum vs. CpG | Inactivated SARS-CoV-2 (Delta) | The MF59-like adjuvant induced the fastest antibody response, while the Alum group had the highest titers after a booster. The CpG group showed the lowest titers of the adjuvanted groups but still higher than the unadjuvanted control. | [22] |
Cellular Immune Response (T-Cell Responses)
| Adjuvant Comparison | Antigen | Key Findings | Reference |
| MF59 vs. Unadjuvanted | Trivalent Inactivated Influenza Vaccine (TIV) | MF59 induced a higher frequency of vaccine-specific, multicytokine-producing CD4+ T cells in children. | [23] |
| CpG ODN | General | Promotes a Th1-type immune response, enhancing cellular immunity and the production of CD8+ cytotoxic T cells. | |
| STING Agonists | Ovalbumin | Induced robust antigen-specific CD8+ T-cell expansion and a marked increase in the induction and persistence of CD8+ central memory cells in mice. | [18] |
| TLR7/8 Agonists | CRM197 | A 13-fold increase in the percentage of antigen-specific CD3+/CD8+ T cells was observed with the highest adjuvant dose compared to antigen alone. | [24] |
| STING + TLR7/8 Agonists | Ovalbumin | The combination elicited stronger antigen-specific CD8+ T cell and NK cell responses compared to individual treatments. | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are overviews of common experimental protocols used in adjuvant research.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify antigen-specific antibody levels in serum.
Methodology:
-
Coating: Microtiter plates are coated with the specific vaccine antigen and incubated overnight.
-
Washing: Plates are washed to remove unbound antigen.
-
Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.
-
Sample Incubation: Serial dilutions of serum samples from immunized subjects are added to the wells and incubated.
-
Washing: Unbound antibodies are washed away.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-human IgG-HRP) is added.
-
Washing: Unbound secondary antibodies are removed.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance is read using a spectrophotometer, and antibody titers are calculated based on the dilution that gives a signal above a predetermined cut-off.
Intracellular Cytokine Staining (ICS) by Flow Cytometry for T-Cell Response Analysis
Objective: To identify and quantify cytokine-producing T cells in response to antigenic stimulation.
Methodology:
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are stimulated in vitro with the vaccine antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The percentage of CD4+ or CD8+ T cells producing specific cytokines is determined using specialized software.
Caption: Experimental workflow for Intracellular Cytokine Staining.
Conclusion
MF59 remains a safe and effective adjuvant, particularly for influenza vaccines.[25] However, novel adjuvant technologies offer the potential for more potent and tailored immune responses. AS03 has shown superiority over MF59 in some head-to-head comparisons, especially in eliciting robust antibody responses.[20] TLR agonists like CpG ODN are adept at inducing Th1-biased cellular immunity, which is crucial for vaccines against intracellular pathogens and for cancer immunotherapy. STING agonists are emerging as powerful inducers of both innate and adaptive immunity, with significant potential for a wide range of vaccine applications.[16]
The selection of an optimal adjuvant depends on the specific requirements of the vaccine, including the target pathogen, the desired type of immune response, and the target population. This guide provides a framework for comparing these technologies based on their mechanisms of action and performance data.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 4. A design of experiments approach to precision vaccine adjuvants | WashU McKelvey School of Engineering [engineering.washu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vaccine adjuvant MF59 promotes the intranodal differentiation of antigen-loaded and activated monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 8. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 10. Development and evaluation of AS03, an Adjuvant System containing α-tocopherol and squalene in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AS03-Adjuvanted H5N1 Avian Influenza Vaccine Modulates Early Innate Immune Signatures in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CpG related Optimization Service - Creative Biolabs [creative-biolabs.com]
- 16. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. An indirect comparison meta-analysis of AS03 and MF59 adjuvants in pandemic influenza A(H1N1)pdm09 vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Statistical Methods for Comparing Adjuvant Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in vaccine development, profoundly influencing the magnitude and quality of the immune response. This guide provides a comprehensive overview of the statistical methods essential for rigorously comparing the efficacy of different adjuvants. It details common experimental designs, key immunological assays, and the statistical tests required for robust data analysis. By adhering to these principles, researchers can make data-driven decisions to advance the most promising vaccine candidates.
Experimental Design and Methodologies
A well-designed experiment is fundamental to obtaining reliable and interpretable data. When comparing adjuvant efficacy, the experimental design should aim to minimize bias and variability.
Key Experimental Designs:
-
Multi-Arm Trials: This design is highly efficient for comparing two or more experimental adjuvants against a common control group (e.g., antigen alone or a standard adjuvant like Alum).[1] This approach saves resources by sharing a control arm.[1]
-
Design of Experiments (DOE): DOE is a powerful statistical approach for systematically varying multiple factors, such as the concentrations of different adjuvant components, to identify optimal formulations.[2] This method can reveal critical interactions between adjuvants that might be missed in traditional trial-and-error approaches.[2]
Essential Experimental Protocols:
A side-by-side comparison of adjuvants requires consistent and validated immunological assays.[3] Below are detailed protocols for key experiments used to evaluate humoral and cellular immune responses.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
This protocol outlines the steps to quantify antigen-specific antibody titers in serum samples.
-
Antigen Coating:
-
Dilute the target antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[4][5]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Sample Incubation:
-
Prepare serial dilutions of the serum samples in a dilution buffer (e.g., blocking buffer).
-
Add 100 µL of each diluted serum sample to the appropriate wells.
-
Incubate for 2 hours at room temperature.[6]
-
Wash the plate as described above.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in dilution buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described above.
-
-
Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[5]
-
2. Virus Neutralization Assay
This assay measures the ability of antibodies in the serum to inhibit viral infection of cells.
-
Cell Preparation:
-
Seed a 96-well plate with a suitable cell line (e.g., MDCK for influenza virus) to achieve a confluent monolayer on the day of the assay.[7]
-
-
Serum and Virus Preparation:
-
Heat-inactivate the serum samples to destroy complement proteins.
-
Prepare serial dilutions of the serum samples.
-
Dilute the virus stock to a predetermined concentration (e.g., 100 TCID₅₀).[7]
-
-
Neutralization Reaction:
-
Mix equal volumes of the diluted serum and the diluted virus in a separate 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.[8]
-
-
Infection:
-
Remove the culture medium from the cell plate.
-
Transfer the serum-virus mixtures to the corresponding wells of the cell plate.
-
Incubate for 1-2 hours at 37°C.[7]
-
-
Readout:
3. Intracellular Cytokine Staining (ICS) for T-Cell Responses
ICS is a flow cytometry-based method to detect cytokine production within individual T cells.[9]
-
Cell Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from immunized animals.
-
Stimulate the cells for 4-6 hours with the relevant antigen, a positive control (e.g., PMA/ionomycin), or a negative control (medium alone).[10]
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cells.[10]
-
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies.[10]
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).[10] This step allows antibodies to enter the cells.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) with fluorescently labeled antibodies.[10]
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the percentage of CD4+ and CD8+ T cells producing specific cytokines.
-
Data Presentation and Statistical Analysis
Clear and concise presentation of quantitative data is crucial for comparing adjuvant efficacy.
Data Summary Tables
Table 1: Comparison of Antigen-Specific IgG Titers
| Adjuvant Group | Mean IgG Titer (log₁₀) | Standard Deviation | p-value vs. Control |
| Antigen Alone (Control) | 2.5 | 0.3 | - |
| Adjuvant A | 4.2 | 0.4 | <0.001 |
| Adjuvant B | 3.8 | 0.5 | <0.01 |
| Adjuvant C | 4.5 | 0.3 | <0.0001 |
Table 2: Comparison of Neutralizing Antibody Titers (ID₅₀)
| Adjuvant Group | Mean Neutralization Titer (ID₅₀) | Standard Deviation | p-value vs. Control |
| Antigen Alone (Control) | 50 | 15 | - |
| Adjuvant A | 800 | 120 | <0.001 |
| Adjuvant B | 650 | 150 | <0.01 |
| Adjuvant C | 950 | 100 | <0.0001 |
Table 3: Comparison of Antigen-Specific T-Cell Responses (% of CD4+ T-cells)
| Adjuvant Group | Mean % IFN-γ+ | SD | Mean % IL-2+ | SD | Mean % TNF-α+ | SD |
| Antigen Alone (Control) | 0.1 | 0.05 | 0.08 | 0.04 | 0.12 | 0.06 |
| Adjuvant A | 1.5 | 0.3 | 1.2 | 0.2 | 1.8 | 0.4 |
| Adjuvant B | 1.1 | 0.4 | 0.9 | 0.3 | 1.4 | 0.5 |
| Adjuvant C | 1.8 | 0.2 | 1.5 | 0.3 | 2.1 | 0.3 |
Statistical Analysis Workflow
Figure 1: Statistical analysis workflow for comparing adjuvant efficacy.
Statistical Tests:
-
Analysis of Variance (ANOVA): ANOVA is used to compare the means of three or more groups.[11] If the ANOVA test shows a statistically significant difference (p < 0.05), post-hoc tests are performed for pairwise comparisons.[11]
-
t-Test: A t-test is used to compare the means of two groups.[12]
-
Non-Parametric Tests: If the data does not follow a normal distribution, non-parametric alternatives should be used.
-
Kruskal-Wallis Test: This is the non-parametric equivalent of ANOVA.
-
Mann-Whitney U Test: This is the non-parametric equivalent of the t-test.
-
Adjuvant Signaling Pathways
Understanding the underlying mechanisms of action of adjuvants is crucial for their rational selection and development. Many adjuvants activate the innate immune system through Pattern Recognition Receptors (PRRs).
Toll-like Receptor (TLR) Signaling
TLRs are a class of PRRs that recognize pathogen-associated molecular patterns (PAMPs).[13] Different TLRs recognize distinct PAMPs, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines and type I interferons.[12][14]
References
- 1. researchgate.net [researchgate.net]
- 2. A design of experiments approach to precision vaccine adjuvants | WashU McKelvey School of Engineering [engineering.washu.edu]
- 3. Adjuvant Comparison | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 4. immunoreagents.com [immunoreagents.com]
- 5. 4adi.com [4adi.com]
- 6. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
- 9. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 11. cGAS-STING pathway agonists are promising vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. m.youtube.com [m.youtube.com]
MF59® Adjuvant: A Comparative Guide to Long-Term Immunity
For Researchers, Scientists, and Drug Development Professionals
The quest for vaccines that induce robust and durable immunity is a cornerstone of modern medicine. Adjuvants play a pivotal role in achieving this goal by enhancing the magnitude and longevity of the immune response to vaccine antigens. Among the most successful adjuvants is MF59®, a squalene-based oil-in-water emulsion. This guide provides a comprehensive comparison of the long-term immunity induced by MF59-adjuvanted vaccines against other alternatives, supported by experimental data from pivotal clinical and preclinical studies.
Executive Summary
Clinical evidence strongly supports the ability of MF59® to induce a more persistent and broader immune response compared to non-adjuvanted vaccines and those containing traditional aluminum-based adjuvants (alum). This enhanced immunogenicity translates to higher and more sustained antibody titers, improved cross-protection against drifted viral strains, and a robust memory response that can be rapidly reactivated upon subsequent exposure or booster vaccination. While the induction of long-lived humoral immunity is well-documented, evidence also points towards a significant role for MF59 in shaping long-term cellular immunity.
Quantitative Comparison of Long-Term Immunogenicity
The following tables summarize key quantitative data from comparative studies, highlighting the long-term immunological advantages of MF59®.
Table 1: Persistence of Hemagglutination Inhibition (HAI) Antibody Titers
| Vaccine Group | Antigen(s) | Population | Timepoint | HAI Geometric Mean Titer (GMT) | Seroprotection Rate (HAI ≥ 40) | Citation(s) |
| MF59-adjuvanted | H5N1 | Adults (18-60y) | Day 382 (approx. 1 year) | 16-20 | ~30% | [1][2] |
| Non-adjuvanted | H5N3 | Adults | 6 years post-priming | Low/undetectable | Not reported | [3] |
| MF59-adjuvanted | Seasonal Trivalent (aTIV) | Non-elderly Adults | 6 months | Higher than TIV | Marginally higher than TIV | [2] |
| Non-adjuvanted | Seasonal Trivalent (TIV) | Non-elderly Adults | 6 months | Lower than aTIV | Marginally lower than aTIV | [2] |
| MF59-adjuvanted | H5N1 | Toddlers (6-35m) | 12 months | Not reported | 46% | [2] |
| MF59-adjuvanted | H5N1 | Children (3-9y) | 12 months | Not reported | 26% | [2] |
| MF59-adjuvanted | H5N1 | Adolescents (10-17y) | 12 months | Not reported | 30% | [2] |
Table 2: Booster Response Following Priming
| Priming Vaccine | Booster Vaccine | Population | Timepoint post-booster | Fold-increase in HAI GMT | Seroprotection Rate (HAI ≥ 40) post-booster | Citation(s) |
| MF59-adjuvanted H5N3 | MF59-adjuvanted H5N1 | Adults | Day 7 | Significant increase | 90% (cross-reactive) | [4] |
| Non-adjuvanted H5N3 | MF59-adjuvanted H5N1 | Adults | Day 7 | Lower increase than MF59-primed | Lower than MF59-primed | [4] |
| MF59-adjuvanted H5N1 (1 dose) | MF59-adjuvanted H5N1 (heterologous) | Adults (18-40y) | Day 21 | 22-fold (MN titer) | 85% (MN titer ≥ 80) | [1] |
| MF59-adjuvanted H5N1 (2 doses) | MF59-adjuvanted H5N1 (heterologous) | Adults (18-40y) | Day 21 | 19-fold (MN titer) | 91% (MN titer ≥ 80) | [1] |
| MF59-adjuvanted H5N1 | MF59-adjuvanted H5N1 | Toddlers, Children, Adolescents | Day 21 | Not reported | 91-99% | [2] |
Table 3: Long-Term Cellular Immune Responses
| Vaccine Group | Antigen(s) | Population | Timepoint | Cellular Response Metric | Finding | Citation(s) |
| MF59-adjuvanted | H5N1 | Adults | Day 22 (post 1st dose) | Frequency of H5-specific CD4+ T-cells | ≥3-fold increase predicted MN titers ≥80 at 6 months post-booster | [5] |
| Non-adjuvanted | H5N1 | Adults | Day 22 (post 1st dose) | Frequency of H5-specific CD4+ T-cells | No significant increase | [5] |
| MF59-adjuvanted (ATIV) | Seasonal Trivalent | Children (<3y) | Post-vaccination | Expansion of vaccine-specific CD4+ T-cells | Larger expansion than TIV | [1] |
| Non-adjuvanted (TIV) | Seasonal Trivalent | Children (<3y) | Post-vaccination | Expansion of vaccine-specific CD4+ T-cells | Lower expansion than ATIV | [1] |
| MF59-adjuvanted (aTIV) | Seasonal Trivalent | HIV-1 seropositive adults | 1 month | Memory T-lymphocyte proliferation | Significantly higher than TIV | [2] |
| Non-adjuvanted (TIV) | Seasonal Trivalent | HIV-1 seropositive adults | 1 month | Memory T-lymphocyte proliferation | Lower than aTIV | [2] |
Mechanism of Action: The MF59 Signaling Cascade
MF59's adjuvant properties stem from its ability to create a transient, localized inflammatory environment at the injection site. This "immunocompetent" milieu orchestrates the recruitment and activation of innate immune cells, which is crucial for the subsequent development of a robust and durable adaptive immune response.[6] The proposed signaling pathway is depicted below.
References
- 1. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunogenicity and safety of the MF59-adjuvanted seasonal influenza vaccine in non-elderly adults: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvanted H5N1 vaccine induces early CD4+ T cell response that predicts long-term persistence of protective antibody levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MF-592 Adjuvant: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the MF-592 adjuvant, an oil-in-water emulsion, is critical for maintaining laboratory safety and environmental responsibility. This document outlines the recommended procedures for handling and disposing of this compound, ensuring alignment with general principles of pharmaceutical and chemical waste management.
This compound is a squalene-based oil-in-water emulsion adjuvant used in certain vaccines.[1][2][3] Its composition, primarily squalene, polysorbate 80, and sorbitan (B8754009) trioleate, necessitates careful consideration for its disposal. While specific institutional protocols should always be followed, the following guidelines provide a framework for its proper management as a non-hazardous pharmaceutical waste, unless mixed with hazardous materials.
Disposal Procedures for this compound
The proper disposal of this compound, as with any pharmaceutical waste, is governed by regulations that aim to protect the environment and public health.[4] In the United States, the Environmental Protection Agency (EPA) provides specific regulations for the management of hazardous waste pharmaceuticals, notably under Subpart P of the Resource Conservation and Recovery Act (RCRA).[4][5][6] However, based on its components, this compound itself is not typically classified as a hazardous waste unless it is mixed with a substance that is considered hazardous.
Step-by-Step Disposal Protocol:
-
Segregation: Unused or expired this compound should be segregated from other waste streams. It should not be mixed with hazardous chemical waste, sharps, or biohazardous waste unless it has been contaminated with such materials.
-
Containerization: Place the this compound in a designated, leak-proof, and clearly labeled waste container. The container should be marked as "Non-Hazardous Pharmaceutical Waste."
-
Collection and Storage: Store the container in a secure, designated area away from general lab traffic to await pickup by a licensed pharmaceutical waste contractor.
-
Treatment and Final Disposal: The primary recommended method for the final disposal of pharmaceutical waste is incineration by a licensed facility.[4] This method ensures the complete destruction of the active components. Landfilling is generally not a recommended practice for liquid pharmaceutical waste.
Important Considerations:
-
Do Not Drain Dispose: Under no circumstances should this compound be poured down the drain.[7][8] The oil-in-water emulsion can cause plumbing issues and contribute to environmental contamination. The EPA's regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals, and this is a best practice for all pharmaceutical waste.[8]
-
Consult Institutional Policy: Always adhere to your institution's specific waste management policies and procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on waste disposal.
-
Safety Data Sheet (SDS): If available, always review the product-specific Safety Data Sheet for detailed disposal instructions.
Data Summary for this compound Disposal
Due to the nature of the information available, the following table provides qualitative data to guide disposal decisions.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Pharmaceutical Waste (unless mixed with hazardous materials) | The components (squalene, polysorbates) are not listed as hazardous waste by the EPA. |
| Primary Disposal Method | Incineration | Ensures complete destruction of the emulsion and its components.[4] |
| Secondary Disposal Method | Not Recommended (Consult EHS) | Other methods may not be suitable for oil-in-water emulsions. |
| Drain Disposal | Prohibited | Prevents environmental contamination and plumbing issues.[7][8] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, lab coat, safety glasses) | Protects personnel from direct contact with the adjuvant. |
Experimental Protocols Referenced in Waste Management
The disposal procedures outlined are based on established principles of waste management rather than specific experimental protocols for this compound disposal. The treatment of oil-in-water emulsions, in an industrial context, sometimes involves processes like demulsification using chemical agents (coagulants and flocculants) followed by separation techniques such as dissolved air flotation.[9][10] However, for laboratory-scale quantities of a pharmaceutical product like this compound, these complex treatment methods are not practical or necessary. The standard and most appropriate procedure is collection and subsequent incineration by a specialized waste management provider.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound adjuvant.
References
- 1. Safety of MF59 adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. Treat Emulsion Oil in Water: Understanding Oily Waste Types and Their Solutions - Lautan Air Indonesia [lautanairindonesia.com]
- 10. Waste emulsions treatment Niskae [niskae.com]
Essential Safety and Logistics for Handling MF59® Adjuvant
This guide provides critical safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with MF59®, a squalene-based oil-in-water emulsion vaccine adjuvant. While a specific Safety Data Sheet (SDS) for the standalone MF59® adjuvant is not publicly available, an SDS for a vaccine containing MF59® indicates the final product is not classified as hazardous.[1] Nevertheless, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent accidental exposure and maintain a safe working environment.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[2][3]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile or latex.[2][3]
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing. For large spills, additional protective clothing may be necessary.[4]
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the adjuvant and ensuring laboratory safety.
-
Safe Handling:
-
Storage Conditions:
-
Spill Management:
-
For minor spills, immediately clean the area using an absorbent material like a paper towel.[1]
-
For major spills, contain the spill with inert material (e.g., sand, earth).[1][2]
-
Place all contaminated materials into a sealed container for proper disposal.[1][2]
-
Wash the spill area thoroughly with water.[1]
-
Quantitative Data: MF59® Composition
MF59® is an oil-in-water emulsion. The table below summarizes its primary components based on publicly available scientific literature.
| Component | Typical Concentration | Function |
| Squalene Oil | 4.3% (w/v) | Oil Phase |
| Polysorbate 80 (Tween® 80) | 0.5% (w/v) | Emulsifier/Surfactant |
| Sorbitan Trioleate (Span® 85) | 0.5% (w/v) | Emulsifier/Surfactant |
| Sodium Citrate Dihydrate | 10 mM | Buffering Agent |
| Citric Acid Monohydrate | 10 mM | Buffering Agent |
| Water for Injection | q.s. to 100% | Aqueous Phase |
Note: Concentrations are approximate and may vary slightly.
Disposal Plan
The disposal of MF59® and related waste must be conducted in accordance with institutional guidelines and local regulations. The primary consideration is whether the material has been mixed with biohazardous substances.
-
Unused/Expired Product: Unused or expired MF59® that has not been mixed with hazardous materials is generally not considered hazardous waste. However, it should be disposed of through a licensed waste disposal company or according to institutional protocols for chemical waste. Never discard it down the drain.[5]
-
Contaminated Materials (Gloves, Tubes, etc.): The disposal method for laboratory materials that have come into contact with MF59® depends on the nature of the experiment. The workflow below illustrates the decision-making process.
Caption: Decision workflow for the disposal of MF59®-contaminated materials.
Experimental Protocols
The specific methodologies for using MF59® in experiments (e.g., vaccine formulation, immunogenicity studies) will vary based on the research objectives. The safety and handling procedures outlined in this guide are fundamental and should be integrated as the first steps in any detailed experimental protocol. Researchers must always consult and adhere to their institution's approved protocols and safety guidelines when designing and executing experiments involving this adjuvant.
References
- 1. labeling.cslbehring.com [labeling.cslbehring.com]
- 2. download.basf.com [download.basf.com]
- 3. ipco.ca [ipco.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
